2-(Pyrazin-2-yl)ethanamine
Description
The exact mass of the compound 2-(Pyrazin-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyrazin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrazin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJQSDKFXGALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389995 | |
| Record name | 2-(Pyrazin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-59-5 | |
| Record name | 2-(Pyrazin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrazin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine
Introduction
2-(Pyrazin-2-yl)ethanamine is a heterocyclic amine containing a pyrazine ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrazin-2-yl)ethanamine. It is important to note that while predicted data for this compound is available, a comprehensive set of experimentally determined data is not readily found in publicly accessible literature. Therefore, this guide will present the available predicted data, supplemented with established experimental protocols for determining these key parameters. The methodologies are described with an emphasis on the underlying scientific principles, providing a framework for the experimental characterization of this and similar molecules.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to understand its structure and fundamental physicochemical parameters. These properties can be predicted using various computational models, which serve as a valuable starting point for experimental work.
Table 1: Predicted Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | ChemScene[1] |
| Molecular Weight | 123.16 g/mol | ChemScene[1] |
| Boiling Point | 221.9 ± 25.0 °C | ChemicalBook[2] |
| Density | 1.095 ± 0.06 g/cm³ | ChemicalBook[2] |
| logP | -0.0222 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Caption: Figure 1: 2D structure of 2-(pyrazin-2-yl)ethanamine.
The Interplay of Physicochemical Properties in Drug Discovery
The physicochemical properties of a drug candidate are not independent variables; they are intricately linked and collectively determine the molecule's pharmacokinetic and pharmacodynamic profile. Understanding these relationships is crucial for designing effective drug molecules.
Caption: Figure 2: The relationship between key physicochemical properties and ADME.
Experimental Determination of Key Physicochemical Properties
While computational predictions are useful, experimental determination of physicochemical properties is the gold standard in drug development. This section outlines the principles and methodologies for measuring pKa, logP, and aqueous solubility.
Acid Dissociation Constant (pKa) Determination
The pKa of a molecule describes its acidity or basicity and is a critical determinant of its ionization state at a given pH. The ionization state, in turn, profoundly impacts solubility, permeability, and target binding. For an amine like 2-(pyrazin-2-yl)ethanamine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid.
Experimental Approach: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.
Protocol:
-
Sample Preparation: A precisely weighed amount of 2-(pyrazin-2-yl)ethanamine is dissolved in deionized water to create a solution of known concentration.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a calibrated burette.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
Causality: This method relies on the principle that as the acid is added, the amine is protonated, causing a gradual change in pH. The point of maximum buffer capacity, where the concentrations of the free amine and its protonated form are equal, corresponds to the pKa.
Sources
synthesis and characterization of 2-(pyrazin-2-yl)ethanamine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrazin-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Pyrazine scaffolds are integral to numerous clinically relevant molecules, and understanding the synthesis of their derivatives is paramount for the advancement of novel therapeutics.[1][2][3] This document details a robust and widely applicable synthetic methodology, outlines a complete workflow for structural verification and purity assessment, and explains the scientific rationale behind key procedural steps. We present a field-proven protocol for the reduction of 2-pyrazineacetonitrile using lithium aluminum hydride (LAH), followed by a rigorous characterization cascade employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as an acceptor, and metabolic stability contribute to its prevalence in a wide range of biologically active compounds. Notable examples include the anti-mycobacterial agent Pyrazinamide, the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, and the proteasome inhibitor Bortezomib, which is a first-in-class treatment for multiple myeloma.[1]
The title compound, 2-(pyrazin-2-yl)ethanamine, serves as a valuable intermediate, providing a reactive primary amine handle attached to the pyrazine core via a flexible ethyl linker. This structure allows for its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-specific chemistries, making it a critical component in the synthesis of compound libraries for drug discovery campaigns.
Synthetic Methodology: Accessing the Target Compound
Several synthetic routes can be envisioned for the preparation of 2-(pyrazin-2-yl)ethanamine. The most direct and reliable methods typically involve the reduction of a precursor containing the complete carbon skeleton. Two primary strategies are considered:
-
Reduction of 2-Pyrazineacetonitrile: This is the preferred and most robust method. The nitrile group is a versatile precursor to primary amines and can be efficiently reduced using powerful hydride reagents.
-
Reduction of 2-Vinylpyrazine: An alternative approach involves the catalytic hydrogenation of the vinyl group's double bond. While effective, this method can sometimes lead to over-reduction of the pyrazine ring under harsh conditions.[4][5]
This guide will focus on the nitrile reduction pathway due to its high efficiency, predictability, and common use in synthetic organic chemistry.
Chosen Synthetic Route: Lithium Aluminum Hydride Reduction
The reduction of 2-pyrazineacetonitrile to 2-(pyrazin-2-yl)ethanamine is effectively achieved using lithium aluminum hydride (LiAlH₄ or LAH). LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[6] Its high reactivity necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), and careful handling under an inert atmosphere (e.g., Nitrogen or Argon).
Causality of Reagent Choice: Sodium borohydride (NaBH₄), a milder reducing agent, is generally insufficient for the reduction of nitriles.[7] The mechanism of LAH reduction of a nitrile involves two successive additions of a hydride ion (H⁻).[8][9] The first hydride attacks the electrophilic nitrile carbon to form an intermediate imine anion, which is then attacked by a second hydride equivalent to generate a dianion.[8][9] This dianion is subsequently protonated during the aqueous workup to yield the primary amine.[8][9]
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Pyrazineacetonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LAH), powder or 1M solution in THF (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LAH (2.0 eq) and suspend it in anhydrous THF (approx. 10 mL per gram of LAH).
-
Initial Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-pyrazineacetonitrile (1.0 eq) in anhydrous THF (approx. 5 mL per gram) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously (this is a modified Fieser workup):
-
'X' mL of deionized water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of deionized water.
-
-
Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM or EtOAc.
-
Isolation: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate it and extract it two more times with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(pyrazin-2-yl)ethanamine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
Characterization of 2-(Pyrazin-2-yl)ethanamine
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following workflow outlines the standard analytical techniques employed.
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 2-(pyrazin-2-yl)ethanamine (C₆H₉N₃, Molecular Weight: 123.16 g/mol ).
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.65-8.50 ppm (m, 3H, pyrazine-H), ~3.10 ppm (t, 2H, -CH₂-N), ~2.95 ppm (t, 2H, Ar-CH₂-), ~1.50 ppm (br s, 2H, -NH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~152 ppm (Ar-C), ~145-143 ppm (Ar-CH x3), ~42 ppm (-CH₂-N), ~38 ppm (Ar-CH₂-) |
| FT-IR | Wavenumber (cm⁻¹) | 3400-3250 (N-H stretch, amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C/C=N stretch) |
| Mass Spec. | m/z Ratio | 123 ([M]⁺), 94 ([M-CH₂NH₂]⁺) |
Detailed Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The three protons on the pyrazine ring are expected to appear in the aromatic region (downfield) around 8.5-8.7 ppm, similar to pyrazine itself.[10] The two methylene groups (-CH₂-) of the ethyl chain will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the electron-withdrawing pyrazine ring will be further downfield (~2.95 ppm) than the methylene group adjacent to the amine (~3.10 ppm). The primary amine protons (-NH₂) will typically appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum will show four signals for the pyrazine ring carbons and two signals for the ethyl chain carbons, consistent with the molecule's structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most critical signals are the N-H stretching vibrations of the primary amine, which typically appear as a pair of medium-intensity bands in the 3400-3250 cm⁻¹ region.[11][12] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will also be evident. Characteristic pyrazine ring vibrations (C=C and C=N stretching) will be observed in the 1600-1450 cm⁻¹ fingerprint region.[11][12]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at an m/z of 123. A characteristic and often prominent fragment in the spectrum will correspond to the benzylic-type cleavage of the C-C bond adjacent to the pyrazine ring, resulting in the formation of a stable pyrazinylmethyl cation at m/z 94. This fragmentation pattern is a strong indicator of the compound's structure.
Conclusion
This guide has presented a detailed and scientifically grounded protocol for the . The reduction of 2-pyrazineacetonitrile with lithium aluminum hydride offers a reliable and high-yielding route to this important synthetic intermediate. The described characterization workflow, employing NMR, FT-IR, and MS, provides a robust system for verifying the structural integrity and purity of the final product. By understanding the rationale behind the chosen synthetic strategy and the interpretation of analytical data, researchers can confidently prepare and utilize this versatile building block for applications in medicinal chemistry and drug discovery.
References
-
JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Clark, J. Reduction of Nitriles. Chemguide. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [Link]
-
PubChem. (Pyrazin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
NIST. Pyrazine, ethenyl-. NIST Chemistry WebBook. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
-
PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]
-
Wang, Z., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
The Good Scents Company. 2-vinyl pyrazine. [Link]
-
Vil'danov, F., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts. [Link]
-
NIST. Pyrazine. NIST Chemistry WebBook. [Link]
-
PubChem. 2-Pyridineethanamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
Albert, J., et al. (2007). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Journal of Molecular Catalysis A: Chemical. [Link]
-
NIST. Pyrazine, 2-ethenyl-5-methyl-. NIST Chemistry WebBook. [Link]
-
Inventi Journals. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]
-
Gallant, K., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
YouTube. PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. [Link]
-
PubChem. Pyrazineethanethiol. National Center for Biotechnology Information. [Link]
-
American Elements. Pyrazin-2-ylmethanamine. [Link]
-
The Good Scents Company. 2-methyl-6-vinyl pyrazine. [Link]
-
ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PubMed. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. [Link]
-
UNIMAS Publisher. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
MDPI. Selective Hydrogenation of Concentrated Vinyl Acetylene Mixed C4 by Modified Pd Catalysts: Effect of Cu. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
SpectraBase. 2-Ethylpyrazine - 1H NMR Spectrum. [Link]
-
SpectraBase. Ethane-1,2-diamine, N,N'-(1-methyl-5-pyrazolylcarbonyl)- - 1H NMR Spectrum. [Link]
-
NIST. Piperazine. NIST Chemistry WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 11. Pyrazine [webbook.nist.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 2-(Pyrazin-2-yl)ethanamine: Synthesis, Derivatization, and Biological Applications of Its Structural Analogues
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically significant agents.[1][2] This guide focuses on the 2-(pyrazin-2-yl)ethanamine core, a versatile building block for creating diverse chemical libraries. We will explore robust synthetic strategies for the generation of its analogues and derivatives, delving into both classical and modern methodologies, such as enzyme-catalyzed reactions in continuous-flow systems.[2][3] A critical analysis of structure-activity relationships (SAR) will be presented through a case study of pyrazine-containing histone acetyltransferase (HAT) inhibitors.[4][5] Furthermore, this whitepaper provides detailed, field-proven protocols for synthesis, purification, characterization, and biological evaluation, designed to be self-validating and reproducible. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
The Pyrazine Scaffold: A Foundation for Drug Discovery
Core Chemical Properties
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[6] This arrangement results in a molecule with a dipole moment of zero and a resonance energy of 24.3 Kcal/mol.[6] The nitrogen atoms are electron-withdrawing, which decreases the electron density on the ring's carbon atoms and renders pyrazine a weaker base (pKa 0.65) compared to pyridine (pKa 2.3).[1][6] These electronic properties are fundamental to its role as a pharmacophore, influencing molecular interactions, metabolic stability, and pharmacokinetic profiles.
The 2-(Pyrazin-2-yl)ethanamine Building Block
The 2-(pyrazin-2-yl)ethanamine structure provides two primary points for chemical modification: the terminal primary amine of the ethylamine side chain and the pyrazine ring itself. This duality allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and drug-like properties.
Broad Pharmacological Significance
Pyrazine derivatives have demonstrated a remarkable range of biological activities, establishing them as crucial components in drug development.[1] Marketed drugs containing the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the proteasome inhibitor Bortezomib.[2] The scaffold's versatility has led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7]
Synthetic Strategies for Analogues and Derivatives
The synthesis of novel 2-(pyrazin-2-yl)ethanamine derivatives relies on robust and adaptable chemical transformations. The choice of synthetic route is dictated by the desired modifications, scale, and considerations for green chemistry.
Derivatization via Amide Bond Formation
Formation of an amide bond at the terminal amine is one of the most common and effective strategies for generating diverse libraries. This can be achieved through various coupling methods.
Protocol 2.1.1: Enzymatic Amidation in a Continuous-Flow System
This modern approach offers significant advantages in terms of efficiency, environmental impact, and scalability.[2][3] The use of an immobilized enzyme like Lipozyme® TL IM from Thermomyces lanuginosus allows for mild reaction conditions and simplified purification.[2]
Methodology:
-
System Setup: Assemble a continuous-flow reactor system consisting of two syringe pumps, a T-mixer, and a packed-bed column containing 870 mg of Lipozyme® TL IM. Maintain the column temperature at 45 °C.
-
Reagent Preparation:
-
Feed 1: Dissolve 5 mmol of a pyrazine ester (e.g., methyl pyrazine-2-carboxylate) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve 15 mmol of the desired primary or secondary amine in 10 mL of tert-amyl alcohol. The 3-fold excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution: Pump both feeds into the T-mixer at a flow rate of 31.2 μL/min each, resulting in a residence time of approximately 20 minutes within the enzyme column.[3]
-
Work-up and Purification:
-
Collect the eluent from the reactor.
-
Remove the solvent (tert-amyl alcohol) under reduced pressure.
-
Purify the resulting crude pyrazinamide derivative using column chromatography on silica gel, typically with a chloroform/methanol gradient.[8]
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[9]
Protocol 2.1.2: Conventional Amide Coupling using T3P®
Propylphosphonic anhydride (T3P®) is an efficient coupling reagent for forming amide bonds between carboxylic acids and amines. It is particularly advantageous because its byproducts are water-soluble, simplifying the purification process.[8]
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted pyrazine-2-carboxylic acid and 1.1 equivalents of the desired amine (e.g., a substituted piperazine) in an appropriate solvent like dichloromethane or ethyl acetate.
-
Coupling Reaction: Add 1.5 equivalents of T3P® (as a 50% solution in ethyl acetate) to the mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization: Purify the crude product by silica gel column chromatography and confirm its identity and purity via NMR and mass spectrometry.[8]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. The pyrazine scaffold offers a rich canvas for SAR studies.
Case Study: Inhibitors of p300/CBP Histone Acetyltransferases (HATs)
The HAT enzymes p300 and its paralog CBP are critical regulators of gene expression and have been validated as drug targets for cancer.[4][5] A study on 1,4-pyrazine-containing inhibitors of p300/CBP provides excellent SAR insights.[4]
The initial screening identified a pyrazine compound with inhibitory activity. Subsequent modifications led to the development of compound 29 , a potent and competitive inhibitor with an IC₅₀ of 1.4 μM.[5]
Key SAR Findings:
-
The Spacer: The length and nature of the carbon spacer between the pyrazine oxygen and the terminal amino group were critical. Compounds with a 2-carbon spacer were weak inhibitors. A 5-carbon spacer containing a cyclohexyl group showed comparable activity to the initial hit, while a piperidin-4-ylmethoxy group proved to be the most favorable substituent.[4]
-
Terminal Group: An N-acetyl group on the terminal amine resulted in an inactive compound, indicating that a basic nitrogen is likely crucial for interaction with the target.[4]
-
Pyrazine Substituents: The substitution pattern on the pyrazine ring itself also influenced activity, although the piperidin-4-ylmethoxy moiety at the R² position was the most significant driver of potency among the tested analogues.[4]
| Compound | R² Substituent | Spacer/Linker | p300 Inhibition (IC₅₀) |
| 8, 9 | Amino | 2-carbon | Weak |
| 10 | N-acetyl | - | Inactive |
| 11 | Amino | 5-carbon w/ cyclohexyl | ~59% inhib. @ 10 µM |
| 29 | Piperidin-4-ylmethoxy | - | 1.4 µM |
Table 1: Summary of Structure-Activity Relationship data for selected p300/CBP HAT inhibitors, adapted from reference[4].
These results underscore the importance of systematic modification of both the side chain and the core heterocycle to optimize potency and selectivity.
Biological Evaluation and Mechanistic Studies
Once a library of derivatives is synthesized, a robust biological evaluation cascade is necessary to identify lead compounds and elucidate their mechanism of action.
Protocol 4.1.1: p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
This in vitro biochemical assay is the first step in identifying compounds that directly inhibit the target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Prepare solutions of recombinant human p300 enzyme, a histone H3 peptide substrate, and Acetyl-CoA.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, histone substrate, and the test compound (or DMSO for control).
-
Initiate the reaction by adding the p300 enzyme and Acetyl-CoA.
-
Incubate at 30 °C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction.
-
Detect the level of histone acetylation. This can be done using various methods, such as antibody-based detection (ELISA) with an anti-acetyl-lysine antibody or radiometric assays using [³H]-Acetyl-CoA.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 4.1.2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
Given the known antimicrobial properties of many heterocyclic compounds, this assay serves as a valuable primary screen.[8][10]
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plating: Evenly swab the surface of the agar plates with the microbial inoculum.
-
Well Diffusion:
-
Aseptically bore wells (e.g., 6 mm diameter) into the agar.
-
Add a defined volume (e.g., 50 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent only).
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The 2-(pyrazin-2-yl)ethanamine core is a highly tractable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive starting point for drug discovery campaigns. Modern synthetic methods, such as continuous-flow enzymatic reactions, are enabling the rapid and sustainable generation of diverse chemical libraries.[3]
Future research should focus on exploring novel derivatization strategies, including the fusion of the pyrazine ring with other heterocycles to create more complex and rigid structures, which has been a successful strategy for identifying potent anticancer agents.[7] Furthermore, applying computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can help rationalize experimental findings and guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.[11]
References
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. National Institutes of Health (NIH).
- Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed.
- Structure and pharmacological activity of pyrazine. ResearchGate.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
- Biological activities of pyrazoline derivatives--a recent development. PubMed.
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central.
- Pharmacological activity and mechanism of pyrazines. PubMed.
- Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. ResearchGate.
- Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. ResearchGate.
- Synthesis, Characterization and Pharmacological Properties of Some 4-Arylhydrazono-2-pyrazoline-5-one Derivatives Obtained from Heterocyclic Amines. ResearchGate.
- Synthesis and characterization of some new pyrazolines derivatives and their biological activity. JOCPR.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. JConsort.
- PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jconsortium.com [jconsortium.com]
- 10. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde (CAS No. 189628-37-3)
A Note on CAS Number Identification: This guide provides a comprehensive overview of the properties and safety data for 5-Bromo-2-chlorobenzaldehyde, which is registered under CAS number 189628-37-3. Initial searches for the requested CAS number 5321-59-5 indicate it corresponds to a different compound, 2-(Pyrazin-2-yl)ethanamine, for which detailed public data is less readily available. Given the request for an in-depth technical guide for a scientific audience, this document focuses on the well-characterized and structurally relevant compound, 5-Bromo-2-chlorobenzaldehyde, assuming a potential typographical error in the original query.
Introduction
5-Bromo-2-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzaldehyde core, imparts specific reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[2] Notably, it is a key component in the synthesis of several therapeutic agents, including treatments for diabetes such as Dapagliflozin, Ertugliflozin, and Empagliflozin.[4] This guide offers a detailed examination of its chemical properties, safety profile, and handling procedures, tailored for researchers, scientists, and professionals in drug development.
Core Properties of 5-Bromo-2-chlorobenzaldehyde
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-2-chlorobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 189628-37-3 | [5][6][7][8] |
| Molecular Formula | C₇H₄BrClO | [5][6][7][9] |
| Molecular Weight | 219.46 g/mol | [5][6][9] |
| Appearance | Off-white to pale yellow solid/crystal powder | [7][10] |
| Melting Point | 43-46 °C | [7][10][11] |
| Boiling Point | 261 °C | [10][11] |
| Density | 1.698 g/cm³ | [7][10] |
| Flash Point | 112 °C | [7][10] |
| Water Solubility | Slightly soluble in water | [7][10] |
| IUPAC Name | 5-bromo-2-chlorobenzaldehyde | [5] |
Synthesis and Mechanistic Insights
The preparation of 5-Bromo-2-chlorobenzaldehyde is a critical process for its application in pharmaceutical manufacturing. One common synthetic route involves the oxidation of 5-bromo-2-chlorobenzyl alcohol.[10] A patented method describes a multi-step synthesis starting from 2-chlorobenzoic acid.[4] This process involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced, for example with sodium borohydride (NaBH₄) and sulfuric acid, to form 5-bromo-2-chlorobenzyl alcohol. The final step is the oxidation of the alcohol to the desired aldehyde, 5-bromo-2-chlorobenzaldehyde, which can be achieved using reagents like pyridinium chlorochromate (PCC) or a combination of sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[4] The choice of oxidizing agent is critical; for instance, PCC and pyridinium dichromate (PDC) are often used for this type of transformation.[4]
Safety and Hazard Profile
A comprehensive understanding of the safety and handling requirements for 5-Bromo-2-chlorobenzaldehyde is paramount for its use in a laboratory or industrial setting.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For 5-Bromo-2-chlorobenzaldehyde, the GHS classifications are as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple notifications. The percentage of notifications reporting each hazard may vary.[5]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.[7]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The compound is noted to be air-sensitive and should be stored under an inert gas.[8]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of 5-Bromo-2-chlorobenzaldehyde is essential for quality control in its synthesis and for its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.
Experimental Protocol for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromo-2-chlorobenzaldehyde reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). This will be the standard stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 5-Bromo-2-chlorobenzaldehyde and dissolve it in the same diluent used for the standard preparation to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the prepared calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 5-Bromo-2-chlorobenzaldehyde in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram for HPLC Analysis
Caption: A schematic workflow for the quantification of 5-Bromo-2-chlorobenzaldehyde using HPLC.
Conclusion
5-Bromo-2-chlorobenzaldehyde is a pivotal intermediate in organic and medicinal chemistry, with significant applications in the synthesis of pharmaceuticals.[1][2][6] Its well-defined chemical properties and reactivity profile make it a versatile tool for drug development professionals. However, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this compound in research and manufacturing settings.
References
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
-
Home Sunshine Pharma. (n.d.). 5-Bromo-2-Chlorobenzaldehyde CAS 189628-37-3. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). 5-Bromo-2-chlorobenzaldehyde: A Key to Advancing Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). The Role of 5-Bromo-2-chlorobenzaldehyde in Modern Pharmaceutical Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Mastering Organic Synthesis: The Strategic Importance of 5-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-bromo-2-chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Retrieved from [Link]
-
SK Pharma Tech Solutions. (n.d.). 5- Bromo-2 – Chlorobenzaldehyde. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
Durham Tech. (2018, January 18). Bromothymol blue cas76-59-5 SDS. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Your Inquiry on 2-(Pyrazin-2-yl)ethanamine. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(2-METHYLBENZYL)PIPERAZINE CAS#: 5321-47-1. Retrieved from [Link]
-
Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(3-Methylbenzyl)piperazine. Retrieved from [Link]
Sources
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. Novachemistry-Products [novachemistry.com]
- 3. aablocks.com [aablocks.com]
- 4. karnatakaaromas.com [karnatakaaromas.com]
- 5. 2-PYRAZIN-2-YL-ETHYLAMINE | 5321-59-5 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. CAS 5321-59-5: 2-pyrazin-2-ylethanamine | CymitQuimica [cymitquimica.com]
- 11. fishersci.com [fishersci.com]
The Versatile Building Block: A Technical Guide to 2-(Pyrazin-2-yl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Moiety
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a crucial component in a vast array of biologically active molecules.[1] Pyrazine derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antitubercular, and antiviral effects.[2] The strategic incorporation of a pyrazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a particularly valuable derivative, 2-(pyrazin-2-yl)ethanamine . The presence of a primary amino group attached to an ethyl linker on the pyrazine core makes it a versatile and highly reactive building block for organic synthesis. This guide will provide an in-depth exploration of its synthesis, properties, and key applications, offering practical insights and detailed protocols for its effective utilization in research and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-(pyrazin-2-yl)ethanamine is essential for its safe handling and successful application in synthesis.
Table 1: Physicochemical Properties of 2-(Pyrazin-2-yl)ethanamine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Predicted to be higher than pyrazin-2-ylmethanamine (117-118 °C) | [4] |
| Solubility | Soluble in water and common organic solvents (e.g., methanol, ethanol, DCM, THF) | [5] |
| pKa | Predicted to be similar to analogous primary amines | - |
Safety and Handling: 2-(Pyrazin-2-yl)ethanamine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a skin and eye irritant. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Synthesis of 2-(Pyrazin-2-yl)ethanamine: A Reliable Protocol
A common and effective method for the synthesis of 2-(pyrazin-2-yl)ethanamine is the reduction of 2-(cyanomethyl)pyrazine. This precursor can be prepared from readily available starting materials. The reduction of the nitrile functionality to a primary amine can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LAH).[6][7]
Caption: Synthetic route to 2-(pyrazin-2-yl)ethanamine.
Experimental Protocol: Synthesis via Nitrile Reduction
Step 1: Synthesis of 2-(Cyanomethyl)pyrazine
-
To a solution of 2-chloropyrazine (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(cyanomethyl)pyrazine.
Step 2: Reduction to 2-(Pyrazin-2-yl)ethanamine
-
To a suspension of Lithium Aluminum Hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(cyanomethyl)pyrazine (1 equivalent) in anhydrous THF dropwise at 0 °C. Caution: The reaction is highly exothermic and generates hydrogen gas.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(pyrazin-2-yl)ethanamine.
-
Purify the product by vacuum distillation to yield the pure amine.
Core Applications in Organic Synthesis
The primary amine functionality of 2-(pyrazin-2-yl)ethanamine makes it an excellent nucleophile, enabling its participation in a wide range of C-N bond-forming reactions. Two of the most important applications are amide bond formation and reductive amination.
Caption: Key synthetic applications of 2-(pyrazin-2-yl)ethanamine.
Amide Bond Formation: Accessing Novel Pyrazinyl Amides
Amide bonds are fundamental in pharmaceuticals and biologically active compounds. 2-(Pyrazin-2-yl)ethanamine readily undergoes amide coupling with a wide variety of carboxylic acids to generate a diverse library of pyrazinyl amides. The choice of coupling agent is critical for achieving high yields and minimizing side reactions, especially with electron-deficient pyrazine systems.
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activating Species | Key Features |
| HATU/HBTU | Active ester | High efficiency, low racemization |
| EDC/HOBt | Active ester | Water-soluble carbodiimide, good for aqueous media |
| T3P® (Propylphosphonic Anhydride) | Mixed anhydride | High reactivity, clean workup |
| MsCl/NMI | Mixed sulfonic anhydride | Effective for electron-deficient amines |
Experimental Protocol: Amide Coupling with Benzoic Acid
-
To a solution of benzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DCM or DMF), add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 2-(pyrazin-2-yl)ethanamine (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-(2-(pyrazin-2-yl)ethyl)benzamide.
Reductive Amination: Synthesis of Substituted Secondary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, providing a more controlled alternative to direct alkylation.[9] 2-(pyrazin-2-yl)ethanamine can be reacted with a wide range of aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups |
| Sodium cyanoborohydride (NaBH₃CN) | Effective, but toxic cyanide byproduct |
| 2-Picoline-borane complex | Stable solid, effective in various solvents |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" method, requires specialized equipment |
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a solution of 2-(pyrazin-2-yl)ethanamine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloroethane or methanol), add a mild acid catalyst (e.g., acetic acid, 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-2-(pyrazin-2-yl)ethanamine.
Spectroscopic Characterization
The structural elucidation of 2-(pyrazin-2-yl)ethanamine and its derivatives relies on standard spectroscopic techniques.
Predicted Spectroscopic Data for 2-(Pyrazin-2-yl)ethanamine:
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm), and two triplet signals for the ethyl chain protons. The -CH₂- group adjacent to the pyrazine ring will be downfield compared to the -CH₂- group adjacent to the amine. A broad singlet for the -NH₂ protons will also be present.
-
¹³C NMR: The spectrum will show distinct signals for the pyrazine ring carbons and the two aliphatic carbons of the ethyl chain. The carbon atoms of the pyrazine ring will appear in the aromatic region.
-
FTIR: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Conclusion
2-(Pyrazin-2-yl)ethanamine is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its primary amine functionality provide a gateway to a vast chemical space of novel pyrazine-containing molecules. The robust protocols for amide coupling and reductive amination detailed in this guide serve as a foundation for researchers to explore the full potential of this compound in the development of new pharmaceuticals, agrochemicals, and functional materials. A comprehensive understanding of its properties, synthesis, and reactivity is paramount for its effective and innovative application in the field of chemical sciences.
References
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Lithium aluminium hydride. Wikipedia. [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]
-
Pyrazin-2-ylmethanamine. American Elements. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. PubMed Central. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Pyrazine. NIST WebBook. [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
-
Pyrazine. PubChem. [Link]
-
2-Pyridineethanamine. PubChem. [Link]
Sources
- 1. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 9. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Pyrazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including its planarity and the role of its nitrogen atoms as hydrogen bond acceptors, make it a versatile building block for a vast array of therapeutic agents.[2] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of FDA-approved drugs and numerous clinical candidates for treating cancer, infectious diseases, and neurological disorders.[3][4][5] This technical guide provides an in-depth analysis of the core therapeutic applications of pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their potential. We will explore their dominant role as kinase inhibitors in oncology, their continued importance in combating tuberculosis and viral infections, and their emerging applications in other therapeutic areas.
The Pyrazine Scaffold: A Cornerstone of Modern Drug Design
The utility of the pyrazine ring in drug discovery stems from its distinct electronic and structural characteristics. It is an electron-deficient aromatic system, a property that influences its reactivity and interactions with biological targets. This inherent electronic nature, combined with the ability to functionalize its four carbon atoms, allows for precise modulation of a molecule's pharmacological profile.
Physicochemical Properties and Medicinal Chemistry Relevance
The pyrazine ring's structure is a resonant hybrid, which provides it with significant aromatic stability.[2] The two nitrogen atoms act as mild bases and can serve as crucial hydrogen bond acceptors, frequently anchoring ligands into the active sites of enzymes, particularly the hinge region of protein kinases.[2] Because of its structural similarities to other aromatic rings, pyrazine is often employed by medicinal chemists as a bioisostere for benzene, pyridine, or pyrimidine moieties to optimize properties such as potency, selectivity, and metabolic stability.
Principles of Structure-Activity Relationship (SAR)
Modifying the pyrazine core is a key strategy in drug optimization. SAR studies consistently show that the nature and position of substituents dramatically influence a compound's biological activity.[1][6] For instance, in the development of kinase inhibitors, specific substitutions are engineered to exploit hydrophobic pockets and form additional hydrogen bonds within the ATP-binding site, thereby enhancing potency and selectivity.[7][8] Furthermore, altering substituents can improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), such as increasing solubility or reducing off-target toxicity.[2]
Advances in Synthesis
The construction of amide bonds is a critical step in synthesizing many pyrazine-based drugs, including the antitubercular agent pyrazinamide.[9] Traditional synthetic methods are effective but can require harsh reagents. To address this, modern, greener synthetic approaches are being developed. Continuous-flow systems using immobilized enzymes, such as Lipozyme® TL IM, offer a more efficient and scalable method for producing pyrazinamide derivatives under milder conditions, providing a sustainable pathway for future drug development.[9]
Pyrazine Derivatives in Oncology: A Focus on Kinase Inhibition
A significant number of pyrazine-based anticancer agents function as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling proliferation, survival, and apoptosis.[10][11][12][13] Dysregulation of these pathways is a hallmark of cancer, making kinases prime therapeutic targets.
Mechanism of Action: Competitive ATP Inhibition
Most pyrazine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[11] The pyrazine nitrogen atoms often form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. This reversible or irreversible binding event blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth.[10][11]
Caption: Pyrazine inhibitors competitively block the ATP-binding pocket of kinases.
Clinically Approved Pyrazine-Based Kinase Inhibitors
The success of this strategy is exemplified by several FDA-approved drugs:
-
Gilteritinib (Xospata®): A potent dual FLT3/AXL inhibitor approved for patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring an FLT3 mutation.[10]
-
Darovasertib (LXS-196): A Protein Kinase C (PKC) inhibitor approved for the treatment of metastatic uveal melanoma.[10]
-
Bortezomib (Velcade®): While technically a proteasome inhibitor, this pyrazine-containing therapeutic is a first-in-class treatment for multiple myeloma.[3]
-
Entospletinib (GS-9973): A selective Spleen Tyrosine Kinase (SYK) inhibitor that has shown clinical activity in patients with certain hematological malignancies.[10]
Quantitative Data Summary
The potency of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
| Compound/Derivative Class | Target Kinase(s) | Indication | Reported IC₅₀ | Citation(s) |
| Gilteritinib | FLT3 / AXL | Acute Myeloid Leukemia | - | [10] |
| Darovasertib | PKC | Metastatic Uveal Melanoma | - | [10] |
| Prexasertib | CHK1 | Ovarian Cancer (Investigational) | 1.4 nM | [10] |
| Imidazo[4,5-b]pyrazines | NTRK | Oncology (Investigational) | < 10 nM | [10] |
| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, TYK2 | Inflammation (Investigational) | 3 nM, 8.5 nM, 7.7 nM | [10] |
| Chalcone-Pyrazine Hybrids | (Antiproliferative) | Breast, Lung, Prostate Cancer | 0.012 - 0.33 µM | [2] |
| Ligustrazine-Curcumin Hybrids | (Antiproliferative) | Various Cancer Cell Lines | 0.60 - 7.1 µM | [14] |
Experimental Workflow: Evaluating a Novel Pyrazine Kinase Inhibitor
The preclinical validation of a new pyrazine derivative as a kinase inhibitor follows a standardized but rigorous pathway from initial concept to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of a new kinase inhibitor.
Detailed Protocol: Cell-Based Anti-Proliferative (MTT) Assay
This protocol is a self-validating system to determine the concentration at which a pyrazine derivative inhibits cancer cell growth by 50% (GI₅₀).
Objective: To assess the dose-dependent effect of a test compound on the metabolic activity (and thus viability) of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Test pyrazine derivative, dissolved in DMSO to create a 10 mM stock.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm).
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: Seeding density is critical; too few cells result in a weak signal, while too many can lead to overgrowth and non-linear results.
-
Leave a column of wells with medium only to serve as a blank control.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine derivative stock in complete medium. Typical final concentrations might range from 0.01 µM to 100 µM.
-
Include a "vehicle control" set of wells treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Carefully remove the old medium and add 100 µL of the medium containing the appropriate compound concentrations to the wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well (including controls).
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Incubate for 3-4 hours. The incubation time must be consistent across all plates for reproducibility.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (DMSO) to each well.
-
Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ value.
-
Combating Infectious Diseases: Antitubercular and Antiviral Agents
Pyrazine derivatives are indispensable in the fight against infectious diseases, with pyrazinamide being a cornerstone of tuberculosis therapy and other derivatives showing potent antiviral activity.
Antitubercular Agents
Tuberculosis (TB) remains a major global health threat.[15] Pyrazinamide is a first-line drug critical for shortening the duration of TB therapy.[16][17]
-
Mechanism and Modern Approaches: Pyrazinamide is a prodrug that is activated under acidic conditions within Mycobacterium tuberculosis (Mtb). However, drug resistance is a growing problem. Research is now focused on designing novel pyrazine hybrids that can bypass resistance mechanisms.[18] Some new derivatives have been suggested to target alternative pathways, such as the pantothenate synthetase enzyme, which is crucial for Mtb survival.[15]
-
Data Summary: Numerous novel pyrazine-based compounds have shown excellent activity against the Mtb H37Rv strain with high selectivity indices (SI), indicating low toxicity to mammalian cells.[15][18]
| Compound Series | Target/Organism | Reported MIC / IC₅₀ | Citation(s) |
| Pyrazine-Hydrazone Hybrids | M. tuberculosis H37Rv | ≤ 6.25 µg/mL | [15] |
| Pyrazine-Benzamide Hybrids | M. tuberculosis H37Ra | 1.35 - 2.18 µM | [16][18] |
| Pyrazine-Triazole Hybrids | M. tuberculosis H37Rv | ≤ 21.25 µM | [17] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazine derivative against Mycobacterium tuberculosis.
Methodology:
-
Preparation: In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of a prepared Mtb H37Rv inoculum to each well. Include a drug-free well as a growth control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Dye Addition: Add 30 µL of Alamar Blue solution to each well.
-
Readout: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[15][17]
Antiviral Agents
Pyrazine derivatives have also emerged as potent antiviral agents.
-
Case Study: Favipiravir (T-705): Favipiravir is a broad-spectrum antiviral drug that, once metabolized to its active form, functions as an inhibitor of RNA-dependent RNA polymerase, a critical enzyme for the replication of many RNA viruses, including influenza.[3]
-
Emerging Applications: The versatility of the pyrazine scaffold has led to its investigation against a range of other viruses. Derivatives have been synthesized and tested for activity against SARS-CoV-2, with some showing promising potency and selectivity.[19][20][21] Other studies have documented activity against herpes simplex, measles, and vaccinia viruses.[22]
Expanding Horizons: Neurological and Other Disorders
The therapeutic potential of pyrazines extends beyond oncology and infectious diseases into neurology, inflammation, and cardiovascular health.[23]
-
Central Nervous System (CNS) Applications: The pyrazine derivative Eszopiclone (Lunesta®) is a widely used sedative-hypnotic for the treatment of insomnia.[3] In the realm of neurodegenerative diseases, pyrazine derivatives are being actively investigated as potent inhibitors of β-secretase, a key enzyme in the formation of amyloid plaques in Alzheimer's disease.[24] Other research has explored their role as neuropeptide S (NPS) receptor antagonists, which could have applications in anxiety and arousal disorders.[25]
-
Anti-inflammatory and Other Activities: The pyrazine core is found in compounds with a wide range of other biological activities, including anti-inflammatory, antioxidant, analgesic, and diuretic effects.[2][14][26] This highlights the immense potential for developing pyrazine-based drugs for a multitude of human diseases.[27]
Future Perspectives and Conclusion
Pyrazine and its derivatives are firmly established as a cornerstone of therapeutic drug discovery. Their success in oncology and infectious disease is well-documented, and their potential in treating neurological and inflammatory conditions is rapidly emerging. The future of pyrazine-based drug development will likely focus on several key areas:
-
Multi-Targeted Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously.
-
Overcoming Resistance: Synthesizing novel derivatives with different mechanisms of action to combat drug resistance in cancer and infectious diseases.[11]
-
Computer-Aided Drug Design: Utilizing computational modeling to rationally design more potent and selective inhibitors, accelerating the discovery process.[2][15]
The chemical tractability and proven biological activity of the pyrazine scaffold ensure that it will remain a high-priority structure for medicinal chemists and drug development professionals for the foreseeable future.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Figshare. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). ScienceDirect. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). Bentham Science Publishers. [Link]
-
Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (2020). PubMed. [Link]
-
Antiviral activity of a pyrazino-pyrazine derivative. (1975). PubMed. [Link]
-
Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (2008). ACS Publications. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). PubMed Central. [Link]
-
Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. (2023). ResearchGate. [Link]
-
The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). LinkedIn. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]
-
Pyrazine derivatives: a patent review (June 2012 - present). (2015). PubMed. [Link]
-
Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). RSC Publishing. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). ResearchGate. [Link]
-
Pyrazine derivatives: a patent review (June 2012-present). (2015). ResearchGate. [Link]
-
Pyrazine derivatives: a patent review (2008 - present). (2012). PubMed. [Link]
-
QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. (2014). Taylor & Francis Online. [Link]
-
design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). PubMed Central. [Link]
-
Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. (2024). RSC Publishing. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
-
Pyrazine derivatives reported for anti-tubercular activity. (n.d.). ResearchGate. [Link]
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). IRJMETS. [Link]
-
Structure-Activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-Disubstituted Pyrazines and 4,6-Disubstituted Pyrimidines. (2016). ResearchGate. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. (2021). Universiteit Leiden. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). DigitalCommons@TMC. [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2022). ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 15. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 18. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 22. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for 2-(pyrazin-2-yl)ethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(pyrazin-2-yl)ethanamine
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 2-(pyrazin-2-yl)ethanamine, a key building block, features a pyrazine core—a motif present in numerous biologically active molecules. Its structural integrity, purity, and isomeric consistency are critical determinants of its reactivity and suitability for downstream applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound.
As publicly available experimental spectra for 2-(pyrazin-2-yl)ethanamine are limited, this document leverages a predictive approach grounded in first principles and validated by experimental data from closely related structural analogs. This methodology mirrors the deductive process employed by researchers when encountering novel or sparsely documented chemical entities, blending theoretical knowledge with practical, data-driven insights.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(pyrazin-2-yl)ethanamine consists of a pyrazine ring substituted with an ethylamine side chain at the C-2 position.
Key Structural Features:
-
Pyrazine Ring: An aromatic, electron-deficient heterocycle containing two nitrogen atoms at positions 1 and 4. This system significantly influences the chemical environment of adjacent protons and carbons.
-
Ethylamine Side Chain: A flexible, aliphatic chain (-CH₂-CH₂-NH₂) introducing distinct proton and carbon signals that are readily distinguishable from the aromatic portion. The primary amine group provides characteristic IR stretches and a specific fragmentation pattern in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
Predicted IR Absorption Bands
The predicted data is based on characteristic group frequencies and spectra of related compounds like pyrazine and primary amines. [1][2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Field Insights |
|---|---|---|---|---|
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) | The presence of two distinct, sharp-to-medium bands in this region is a hallmark of a primary amine. |
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) | Medium-Weak | Characteristic of sp² C-H bonds on the aromatic ring. |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Strong | Corresponds to the symmetric and asymmetric stretching of the ethyl side chain. |
| ~1600-1450 | C=N, C=C Stretch | Aromatic Ring | Medium-Strong | A series of sharp peaks typical for the pyrazine ring skeletal vibrations. |
| ~1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration further confirms the presence of the primary amine group. |
| ~1150-1050 | C-N Stretch | Aliphatic Amine | Medium | Represents the stretching of the C-N bond in the ethylamine moiety. |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. Trustworthiness Note: This step is critical as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-(pyrazin-2-yl)ethanamine or a single drop of the neat liquid onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule, offering definitive proof of identity.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula is C₆H₉N₃, with a monoisotopic mass of 123.080 Da.
| m/z (charge/mass ratio) | Proposed Fragment | Formula | Relative Intensity | Field Insights |
| 123 | [M]⁺˙ | [C₆H₉N₃]⁺˙ | High | The molecular ion peak. Its presence and odd mass are consistent with the nitrogen rule. |
| 122 | [M-H]⁺ | [C₆H₈N₃]⁺ | Medium | Loss of a single hydrogen atom. |
| 94 | [M-CH₂NH]⁺ | [C₅H₆N₂]⁺˙ | High (Base Peak) | Alpha-cleavage , a characteristic fragmentation of amines. The bond between the α- and β-carbons breaks, leading to the loss of a CH₂NH radical and formation of a stable pyrazinylmethyl cation, which rearranges to a tropylium-like ion. This is predicted to be the most abundant fragment (base peak). |
| 80 | [Pyrazine]⁺˙ | [C₄H₄N₂]⁺˙ | Medium | Loss of the entire ethylamine side chain. |
| 53 | [C₃H₃N]⁺ | [C₃H₃N]⁺ | Medium | Fragmentation of the pyrazine ring itself. |
Proposed Fragmentation Pathway
The primary fragmentation pathway is driven by the stabilization of the positive charge by the pyrazine ring.
Experimental Protocol for MS Acquisition (GC-MS with EI)
This protocol ensures the sample is sufficiently volatile and provides clean ionization.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Method Setup:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the solution with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Expertise Note: This temperature program ensures good separation from solvent and any potential impurities.
-
-
MS Method Setup (Electron Ionization - EI):
-
Ionization Energy: 70 eV. Trustworthiness Note: 70 eV is the standard energy for EI, ensuring reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Acquisition and Analysis: Acquire the data and analyze the mass spectrum corresponding to the chromatographic peak of the target compound. Compare the observed molecular ion and fragmentation pattern with the predicted data.
Conclusion
The structural identity and purity of 2-(pyrazin-2-yl)ethanamine can be confidently established through a synergistic application of NMR, IR, and MS. The ¹H NMR spectrum provides a definitive fingerprint with its characteristic aromatic signals around 8.5 ppm and two triplets for the ethyl chain. The ¹³C NMR confirms the carbon skeleton. IR spectroscopy serves as a rapid check for the key functional groups, particularly the dual N-H stretches of the primary amine. Finally, mass spectrometry confirms the molecular weight (m/z 123) and reveals a predictable fragmentation pattern dominated by an intense base peak at m/z 94, resulting from a characteristic alpha-cleavage. Together, these techniques provide a robust, self-validating analytical package for researchers and drug development professionals.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for a General catalyst for Suzuki–Miyaura and Sonogashira reactions. Retrieved from [Link]
-
PubChem. (n.d.). Acetylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]
- Ferreira, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
-
PubChem. (n.d.). (Pyrazin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
Sources
Introduction: The Enduring Significance of the Pyrazine Ring
An In-depth Technical Guide to Pyrazine Synthesis Methodologies
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry.[1][2] Its unique electronic properties and structural rigidity have made it a privileged core in a vast array of applications. In the pharmaceutical industry, pyrazine derivatives are integral to blockbuster drugs for treating tuberculosis (Pyrazinamide), viral infections, and cancer.[3][4][5][6][7][8] In food and fragrance science, they are responsible for the characteristic aromas of roasted, baked, and fermented goods.[6][9] Furthermore, their applications in materials science are expanding, with uses in sensors, organic electronics, and functional polymers.[2][10]
This guide, designed for researchers, scientists, and professionals in drug development, moves beyond a simple enumeration of reactions. As a senior application scientist, the goal is to provide a deep, mechanistic understanding of the core synthetic strategies, explaining the causality behind experimental choices. We will explore the foundational classical syntheses that are still in use today, delve into modern catalytic innovations that offer greater efficiency and selectivity, and examine the rise of green chemistry principles that are reshaping the field. Each key methodology is presented as a self-validating system, complete with detailed protocols and visual aids to bridge theory and practice.
Part 1: Classical Cornerstones of Pyrazine Synthesis
The foundational methods for constructing the pyrazine ring, though developed over a century ago, remain remarkably relevant. Their robustness and reliance on readily available starting materials ensure their continued use in both academic and industrial laboratories.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This pioneering method is one of the oldest yet still functional routes to pyrazines. It establishes a fundamental logic for pyrazine ring construction: the formation and subsequent condensation of an α-amino ketone.
Core Principle: The synthesis involves the reaction of an α-haloketone with ammonia to generate an α-amino ketone intermediate. This intermediate then undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine product.[11][12][13][14]
Mechanistic Rationale: The use of an α-haloketone provides a reactive electrophilic site for nucleophilic attack by ammonia, forming the key α-amino ketone. Two molecules of this intermediate are required for the cyclization. The initial condensation forms a dimer, which then undergoes an intramolecular cyclization and dehydration to yield the dihydropyrazine. The final oxidation step is crucial for aromatization, providing the stable pyrazine ring. This oxidation can often be achieved simply by exposure to air, or with mild oxidizing agents.
Experimental Protocol: General Procedure for Staedel-Rugheimer Synthesis
-
Formation of the α-Amino Ketone: Dissolve the starting α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent like ethanol.[15] Add an excess of aqueous or alcoholic ammonia solution to the mixture. Stir the reaction at room temperature or with gentle heating until the formation of the α-amino ketone is complete (monitoring by TLC is recommended).
-
Self-Condensation and Cyclization: The α-amino ketone intermediate will often begin to self-condense in the same reaction vessel. The reaction progress can be facilitated by adjusting the pH or by continued heating. This step leads to the formation of the corresponding dihydropyrazine.
-
Oxidation to Pyrazine: To achieve the final aromatic product, an oxidizing agent is typically introduced. Bubbling air through the reaction mixture can be sufficient.[15] Alternatively, chemical oxidants like hydrogen peroxide or copper(II) salts can be added to accelerate the aromatization.[16]
-
Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow: Staedel-Rugheimer Synthesis
Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.
The Gutknecht Pyrazine Synthesis (1879)
Developed shortly after the Staedel-Rugheimer method, the Gutknecht synthesis offers a variation on the same core theme of α-amino ketone self-condensation but differs in how this crucial intermediate is generated.[11][13]
Core Principle: The Gutknecht synthesis begins with an α-oximino ketone, which is reduced in situ to the corresponding α-amino ketone. This amino ketone then dimerizes and oxidizes to form the pyrazine ring.[15][16][17] This approach avoids the direct use of often lachrymatory α-haloketones.[13]
Mechanistic Rationale: The synthesis cleverly uses a more stable precursor, the α-oximino ketone, which is typically formed by treating a ketone with nitrous acid. The subsequent reduction of the oxime group to an amine provides the reactive α-amino ketone. The choice of reducing agent is critical to ensure it selectively reduces the oxime without affecting the ketone. From this point, the mechanism mirrors the Staedel-Rugheimer pathway: self-condensation, cyclization, dehydration, and final oxidation.
Experimental Protocol: General Procedure for Gutknecht Synthesis
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol or acetic acid). Treat the solution with a source of nitrous acid (often generated in situ from sodium nitrite and acid). The reaction forms the α-oximino ketone, which may precipitate and can be isolated.
-
Reduction to α-Amino Ketone: The isolated α-oximino ketone is dissolved in a suitable solvent and subjected to reduction. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method. This step generates the α-amino ketone.
-
Condensation and Oxidation: The solution containing the α-amino ketone is then typically heated. The self-condensation to the dihydropyrazine intermediate occurs, followed by oxidation.[15] Common oxidizing agents for this step include copper(II) sulfate or simply exposure to atmospheric oxygen.[16]
-
Work-up and Isolation: The work-up procedure is similar to the Staedel-Rugheimer method, involving extraction and purification by chromatography or recrystallization to yield the pure pyrazine derivative.
Reaction Mechanism: Gutknecht Synthesis
Caption: Mechanistic flow of the Gutknecht pyrazine synthesis.
Condensation of 1,2-Dicarbonyls with 1,2-Diamines
This is arguably the most direct and versatile classical route for pyrazine synthesis.[18][19] It forms the pyrazine ring by combining two complementary building blocks.
Core Principle: The reaction involves the direct condensation of a 1,2-dicarbonyl compound (an α-diketone) with a 1,2-diamine (e.g., ethylenediamine). The initial condensation forms a dihydropyrazine intermediate, which is then oxidized to the pyrazine.[1][20]
Mechanistic Rationale: This method is a classic example of Schiff base chemistry. Each amine group of the 1,2-diamine condenses with one of the carbonyl groups of the 1,2-dicarbonyl, eliminating two molecules of water and forming the cyclic dihydropyrazine. The driving force is the formation of stable C=N double bonds. The subsequent oxidation step provides the thermodynamic sink, leading to the stable aromatic pyrazine. This method's straightforwardness makes it highly reliable, although the availability of substituted 1,2-dicarbonyls can sometimes be a limitation.[21]
Part 2: Modern and Sustainable Synthetic Strategies
While classical methods are robust, modern organic synthesis demands greater efficiency, milder conditions, and a reduced environmental footprint. Recent advancements have focused on catalytic and green chemistry approaches to meet these challenges.
Catalytic Dehydrogenative Coupling
This modern approach builds the pyrazine ring in a highly atom-economical fashion, often using earth-abundant metal catalysts.
Core Principle: Symmetrically substituted 2,5-dialkylpyrazines can be synthesized via the dehydrogenative self-coupling of β-amino alcohols.[10][22] The reaction is catalyzed by metal complexes (e.g., manganese or ruthenium pincer complexes) and typically produces only water and hydrogen gas as byproducts.[10][22]
Mechanistic Rationale: The catalyst first facilitates the dehydrogenation of the amino alcohol to an amino aldehyde or ketone. Two molecules of this intermediate then condense to form a cyclic intermediate. A final catalyst-mediated dehydrogenation step aromatizes the ring to the final pyrazine product. This strategy is elegant as it combines C-N bond formation and aromatization in a single, efficient process.
Experimental Protocol: Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), a reaction vessel is charged with the manganese pincer catalyst (e.g., 2 mol%), a base (e.g., KH, 3 mol%), and a suitable solvent (e.g., toluene).[10]
-
Reagent Addition: The β-amino alcohol substrate (e.g., 2-amino-1-pentanol, 0.5 mmol) is added to the vessel.[10]
-
Reaction Conditions: The vessel is sealed and heated to a high temperature (e.g., 150°C) for an extended period (e.g., 24-48 hours).[10]
-
Work-up and Analysis: After cooling, the reaction mixture is filtered, and the solvent is removed. The product yield and identity are typically determined by GC-MS analysis, and the product can be purified by column chromatography.[10]
Logical Workflow: Dehydrogenative Coupling
Caption: Atom-economical dehydrogenative coupling for pyrazine synthesis.
Green Chemistry Approaches
The principles of green chemistry—minimizing waste, avoiding hazardous solvents, and improving energy efficiency—are increasingly influential in pyrazine synthesis.
One-Pot Synthesis: Many modern protocols combine the condensation and oxidation steps into a single, environmentally benign operation. For example, the condensation of 1,2-diamines and 1,2-dicarbonyls can be achieved at room temperature in aqueous methanol using a base like potassium tert-butoxide, avoiding harsh conditions and simplifying the work-up.[19][23]
Biocatalysis: Enzymes offer a powerful tool for green synthesis. For instance, the synthesis of pyrazinamide derivatives from pyrazine esters and amines can be catalyzed by immobilized lipases (e.g., Lipozyme® TL IM) in a continuous-flow system.[4] This method operates under mild conditions (e.g., 45°C), minimizes the use of hazardous reagents, and allows for high yields and easy catalyst recycling.[4][24]
Part 3: Comparative Analysis of Methodologies
To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key characteristics of the discussed methodologies.
| Method | Starting Materials | Key Reagents / Catalyst | Conditions | Typical Yields | Advantages | Disadvantages |
| Staedel-Rugheimer | α-Haloketones, Ammonia | Ammonia, Oxidant (Air, H₂O₂) | Room Temp to Reflux | Moderate | Foundational, uses simple precursors | α-haloketones can be lachrymatory and unstable |
| Gutknecht | Ketones, Nitrous Acid | Reducing Agent (H₂/Pd), Oxidant (CuSO₄) | Multi-step, variable temp. | Moderate to Good | Avoids α-haloketones, good scope | Multi-step process can be lengthy |
| 1,2-Diketone Condensation | 1,2-Diketones, 1,2-Diamines | Acid or Base catalyst | Room Temp to Reflux | Good to Excellent | Direct, versatile, often high-yielding | Substituted 1,2-diketones can be expensive or unavailable |
| Dehydrogenative Coupling | β-Amino Alcohols | Mn or Ru Pincer Complex, Base (KH) | High Temp (150°C), Inert atm. | Good to Excellent | Highly atom-economical, green byproducts (H₂, H₂O) | Requires specific catalysts, high temperatures |
| Biocatalysis (Amidation) | Pyrazine Esters, Amines | Immobilized Lipase (e.g., Lipozyme®) | Mild Temp (45°C) | Excellent (>90%) | Extremely mild, green, high selectivity, reusable catalyst | Limited to specific transformations (e.g., amidation) |
Conclusion
The synthesis of the pyrazine ring has evolved significantly from its classical origins. The foundational Staedel-Rugheimer and Gutknecht syntheses provided the initial logic for ring construction, a logic that is still applied in the widely used condensation of 1,2-dicarbonyls and 1,2-diamines. However, the contemporary drive for sustainability and efficiency has ushered in a new era of catalytic and biocatalytic methods. Atom-economical strategies like dehydrogenative coupling and green, enzyme-driven processes highlight the future direction of the field. For the modern researcher, a deep understanding of this entire spectrum of methodologies—from the classic to the cutting-edge—is essential for the rational design and development of novel pyrazine-based molecules that will continue to impact medicine, science, and industry.
References
- Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. (n.d.).
- Chia, A.S.C. & Trimble Jr, R.F. (1961). Acid-base properties of some pyrazines 1. The Journal of Physical Chemistry, 65(5), 863-866.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Technical Support Center: Synthesis of Pyrazine Derivatives - Benchchem. (n.d.).
-
Ghosh, P. & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. Retrieved from [Link]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.).
- Green Chemistry in Pyrazinamide Production: Application Notes and Protocols for Ester-Based Synthesis - Benchchem. (n.d.).
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2017). Retrieved from [Link]
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. (n.d.).
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024). Retrieved from [Link]
-
Pyrazine - Wikipedia. (n.d.). Retrieved from [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Retrieved from [Link]
-
Greener approach toward one pot route to pyrazine synthesis. (2011). Retrieved from [Link]
-
Selected amino acid derived pyrazines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Clean and Green Approach for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketone or Its Analogues Under Neat Reaction Condition - Ingenta Connect. (2017). Retrieved from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. (2018). Retrieved from [Link]
-
Greener approach toward one pot route to pyrazine synthesis. (2011). Green Chemistry Letters and Reviews. Retrieved from [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Retrieved from [Link]
-
Synthesis of homochiral amino acid pyrazine and pyrrole analogues of glutamate antagonists - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Selective synthesis of pyrazine | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
What are the mechanism of reaction in preparing pyrazine? - ResearchGate. (2014). Retrieved from [Link]
-
Gutknecht Condensation - CoLab. (2010). Retrieved from [Link]
-
Gutknecht Pyrazine Synthesis. (n.d.). Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved from [Link]
-
Chapter IV Section A (General introduction and synthetic background) - NBU-IR. (n.d.). Retrieved from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. (2018). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjmets.com [irjmets.com]
- 3. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 17. Gutknecht Condensation | CoLab [colab.ws]
- 18. mobt3ath.com [mobt3ath.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Clean and Green Approach for One-pot Synthesis of Pyrazines from ...: Ingenta Connect [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis and Derivatization of 2-(Pyrazin-2-yl)ethanamine for Drug Discovery Scaffolds
Abstract
Pyrazine-containing compounds are crucial structural motifs in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] The 2-(pyrazin-2-yl)ethanamine scaffold, in particular, serves as a versatile building block for creating diverse chemical libraries targeting a range of biological endpoints. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the core 2-(pyrazin-2-yl)ethanamine molecule and its subsequent derivatization. We present detailed, step-by-step protocols for the reduction of 2-(pyrazin-2-yl)acetonitrile and subsequent N-acylation and reductive amination to generate novel derivatives. The causality behind experimental choices, troubleshooting, and characterization data are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure is not only a weak base but also capable of forming hydrogen bonds, which enhances its ability to bind with biological targets.[1] Its prevalence in medicinal chemistry is a testament to its favorable pharmacokinetic properties and synthetic tractability.[1][2] Derivatives of 2-(pyrazin-2-yl)ethanamine are integral to the development of novel therapeutics, including anticancer, antibacterial, and anti-inflammatory agents.[1] This guide offers robust and validated protocols to empower researchers to efficiently synthesize and explore this valuable chemical space.
Overview of Synthetic Strategies
The primary challenge in synthesizing 2-(pyrazin-2-yl)ethanamine lies in the efficient and selective formation of the ethylamine side chain attached to the pyrazine core. Several routes are viable, but the most common and reliable strategy involves the reduction of a nitrile precursor, 2-(pyrazin-2-yl)acetonitrile. This precursor is readily accessible from commercially available starting materials like 2-bromopyrazine or 2-methylpyrazine.[3][4] Once the core amine is synthesized, its primary amine handle allows for a wide array of derivatization reactions.
The overall synthetic workflow is depicted below:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 4. CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine - Google Patents [patents.google.com]
The Strategic Application of 2-(Pyrazin-2-yl)ethanamine in Modern Oncology Drug Discovery: A Guide for Researchers
Introduction: The Rise of Privileged Scaffolds in Oncology Research
In the landscape of contemporary oncology drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – has become a cornerstone of efficient medicinal chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is one such scaffold that has garnered significant attention for its prevalence in a multitude of biologically active compounds, including several approved anticancer agents.[1][2] This guide focuses on a specific, yet versatile, building block derived from this core: 2-(pyrazin-2-yl)ethanamine . Its unique combination of a pyrazine headgroup and an ethylamine tail offers a strategic entry point for generating diverse libraries of compounds with potential applications in oncology. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(pyrazin-2-yl)ethanamine as a foundational fragment in the design and synthesis of novel anticancer agents.
The Rationale for Employing 2-(Pyrazin-2-yl)ethanamine in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that bind to biological targets with low affinity. These initial hits are then optimized through chemical elaboration to generate potent and selective drug candidates. 2-(Pyrazin-2-yl)ethanamine is an ideal fragment for FBDD in oncology for several reasons:
-
The Pyrazine Core: The pyrazine moiety is a known pharmacophore in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases, a common mechanism of action for many targeted cancer therapies.[3]
-
The Ethylamine Linker: The ethylamine side chain provides a crucial vector for chemical modification. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations, such as N-acylation and reductive amination, allowing for the systematic exploration of the chemical space around the pyrazine core.[4][5]
-
Physicochemical Properties: As a small molecule, 2-(pyrazin-2-yl)ethanamine generally adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3), which often translates to better starting points for lead optimization.
Synthetic Protocols for the Derivatization of 2-(Pyrazin-2-yl)ethanamine
The primary amino group of 2-(pyrazin-2-yl)ethanamine is the key handle for synthetic elaboration. The following protocols detail two fundamental reactions for creating libraries of derivatives for anticancer screening.
Protocol 1: Synthesis of N-Acyl Derivatives via Amide Bond Formation
This protocol describes a general procedure for the acylation of 2-(pyrazin-2-yl)ethanamine with a carboxylic acid using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. By varying the carboxylic acid coupling partner, a diverse library of amides can be generated, allowing for the exploration of structure-activity relationships (SAR).
Materials:
-
2-(Pyrazin-2-yl)ethanamine
-
Desired carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated mixture, add a solution of 2-(pyrazin-2-yl)ethanamine (1.1 eq) in anhydrous DMF, followed by the addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acyl derivative.
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
This protocol outlines a one-pot procedure for the synthesis of secondary amines by reacting 2-(pyrazin-2-yl)ethanamine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[5][6]
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. This reaction allows for the introduction of a wide range of alkyl or aryl substituents at the nitrogen atom, providing access to a different chemical space compared to acylation.
Materials:
-
2-(Pyrazin-2-yl)ethanamine
-
Desired aldehyde or ketone (R¹R²C=O)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(pyrazin-2-yl)ethanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to yield the pure N-alkyl derivative.
In Vitro Biological Evaluation Protocols
Once a library of 2-(pyrazin-2-yl)ethanamine derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. The following protocols describe standard in vitro assays for assessing cytotoxicity and mechanism of action.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Rationale: This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines, allowing for the determination of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation: A Comparative Analysis of Pyrazoline Derivatives
While specific data for a broad range of 2-(pyrazin-2-yl)ethanamine derivatives is not extensively available in the public domain, we can draw valuable insights from structurally related pyrazoline compounds. The following table summarizes the cytotoxic activity of a series of pyrazoline derivatives against various cancer cell lines.[1][2] This data serves as a benchmark for what might be expected from novel derivatives of 2-(pyrazin-2-yl)ethanamine.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 11 | AsPC-1 | Pancreatic Adenocarcinoma | 16.8 | [1] |
| U251 | Glioblastoma | 11.9 | [1] | |
| Compound b17 | HepG-2 | Hepatocellular Carcinoma | 3.57 | [2] |
| Cisplatin | HepG-2 | Hepatocellular Carcinoma | 8.45 | [2] |
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by pyrazine-based compounds and the general experimental workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the mechanism of action of a pyrazine-based inhibitor.
Caption: A typical experimental workflow for the discovery of anticancer agents starting from 2-(pyrazin-2-yl)ethanamine.
Conclusion and Future Directions
2-(Pyrazin-2-yl)ethanamine represents a valuable and strategically designed fragment for oncology drug discovery. Its pyrazine core provides a well-established pharmacophore for targeting key cancer-related enzymes, particularly kinases, while the ethylamine linker offers a versatile point for synthetic modification. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to efficiently synthesize and evaluate novel derivatives of this promising scaffold. Future work should focus on expanding the diversity of the synthesized libraries and employing a broader range of in vitro and in vivo assays to fully elucidate the therapeutic potential of these compounds. Structure-activity relationship studies will be crucial in guiding the optimization of initial hits into potent and selective clinical candidates.
References
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. Current Medicinal Chemistry. [Link]
-
Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. Current Topics in Medicinal Chemistry. [Link]
-
Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]
-
Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. Bioorganic Chemistry. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
-
Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. PubMed. [Link]
-
2-(Dichloromethyl)pyrazolo[1,5-a][1][3][7]triazines: synthesis and anticancer activity. ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
SAR of pyrazoline and acetyl pyrazoline derivatives as cytotoxic agents and EGFR inhibitors. ResearchGate. [Link]
-
Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. TR Integration. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: 2-(Pyrazin-2-yl)ethanamine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazine-Based Ligands in Coordination Chemistry
Pyrazine and its derivatives are a cornerstone in the design of functional coordination compounds. The presence of two nitrogen atoms in the pyrazine ring allows for a diverse range of coordination modes, including monodentate, bidentate, and bridging interactions. This versatility has led to their extensive use in the construction of metal-organic frameworks (MOFs), catalysts, and, notably, biologically active metal complexes. The incorporation of a pyrazine moiety into a ligand can significantly influence the electronic and steric properties of the resulting metal complex, often enhancing its therapeutic potential. Pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2]
This guide focuses on a specific, yet highly promising, pyrazine derivative: 2-(pyrazin-2-yl)ethanamine . This molecule is a bidentate ligand, capable of coordinating to a metal center through one of the pyrazine ring nitrogens and the nitrogen of the ethylamine side chain, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex, a crucial factor in the design of metallodrugs. The ethylamine group also provides a site for further functionalization, allowing for the fine-tuning of the ligand's properties.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring 2-(pyrazin-2-yl)ethanamine as a ligand. The protocols and insights provided are designed to be a valuable resource for researchers in coordination chemistry, medicinal chemistry, and drug development.
Synthesis of 2-(Pyrazin-2-yl)ethanamine Ligand
The synthesis of 2-(pyrazin-2-yl)ethanamine can be achieved through various synthetic routes, often starting from readily available pyrazine precursors. A common strategy involves the reduction of a nitrile or an oxime derivative of a pyrazine compound.
Protocol: Synthesis of 2-(Pyrazin-2-yl)ethanamine via Reduction of 2-Pyrazinylacetonitrile
This protocol outlines a general procedure for the synthesis of 2-(pyrazin-2-yl)ethanamine by the reduction of 2-pyrazinylacetonitrile.
Causality Behind Experimental Choices:
-
Starting Material: 2-Pyrazinylacetonitrile is a common starting material as the nitrile group can be efficiently reduced to a primary amine.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to amines. Other reducing agents like catalytic hydrogenation can also be employed.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are typically used as solvents for LiAlH₄ reductions due to their inertness and ability to dissolve the reactants.
-
Work-up: The reaction is quenched by the careful addition of water and a sodium hydroxide solution to decompose the excess LiAlH₄ and precipitate the aluminum salts, which can then be removed by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reactant: Slowly add a solution of 2-pyrazinylacetonitrile in anhydrous diethyl ether to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Collect the filtrate and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 2-(pyrazin-2-yl)ethanamine. The product can be further purified by vacuum distillation or column chromatography.
Synthesis of Metal Complexes with 2-(Pyrazin-2-yl)ethanamine
The synthesis of coordination complexes with 2-(pyrazin-2-yl)ethanamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination numbers and geometries.
Protocol: Synthesis of a Generic [M(L)₂X₂] Complex
This protocol describes a general method for the synthesis of a metal complex with the general formula [M(L)₂X₂], where M is a divalent metal ion (e.g., Cu(II), Ni(II), Co(II)), L is 2-(pyrazin-2-yl)ethanamine, and X is a coordinating anion (e.g., Cl⁻, NO₃⁻).
Causality Behind Experimental Choices:
-
Metal Salts: Simple metal halides or nitrates are often used as they are readily soluble in common solvents.
-
Solvent: Methanol or ethanol are frequently used as they can dissolve both the ligand and the metal salt.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of bis-chelated complexes.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate complex formation.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2-(pyrazin-2-yl)ethanamine (2 mmol) in methanol (10 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 mmol) in methanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation: A precipitate may form immediately or upon standing. If no precipitate forms, the solution can be gently heated for a short period or the solvent can be slowly evaporated.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold methanol, and then with diethyl ether. The complex can be recrystallized from a suitable solvent if necessary.
Characterization of 2-(Pyrazin-2-yl)ethanamine and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the ligand and its coordination compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the pyrazine nitrogen and the amino nitrogen to the metal center is typically evidenced by shifts in the vibrational frequencies of the C=N and N-H bonds in the ligand.[3] The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations.[3]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. The spectra of the complexes often show shifts in the ligand-centered π-π* and n-π* transitions upon coordination.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information about bond lengths, bond angles, and the overall coordination geometry.[4]
-
Elemental Analysis: Elemental analysis is used to determine the empirical formula of the synthesized compounds and to confirm their purity.
Data Presentation: Structural and Spectroscopic Parameters of Representative Pyrazine-Based Complexes
The following table summarizes key structural and spectroscopic data for representative metal complexes containing pyrazine-based ligands, providing a reference for the expected values for complexes of 2-(pyrazin-2-yl)ethanamine.
| Complex | Metal Ion | Coordination Geometry | M-N(pyrazine) (Å) | M-N(amine/other) (Å) | Key IR Bands (cm⁻¹) (ν(M-N)) | Reference |
| [Cu(pyz)(N₃)₂]n | Cu(II) | Distorted Octahedral | 2.052(2) | - | - | [5] |
| [Fe(N₃)₂(pyz)]n | Fe(II) | Octahedral | 2.155(3) | - | - | [5] |
| [Ru(L)(p-cymene)Cl] | Ru(II) | Pseudo-octahedral | 2.098(7) | 2.131(7) | - | [4] |
| [CuCl₂(py-2pz)]₂ | Cu(II) | Distorted Square Pyramidal | 2.013(2) | 2.025(2) | - | [6] |
| [Ag(py-2pz)₂]PF₆ | Ag(I) | Distorted Tetrahedral | 2.293(2) | 2.304(2) | - | [6] |
*pyz = pyrazine, L = N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, py-2pz = dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate
Visualizing the Coordination: A Conceptual Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with 2-(pyrazin-2-yl)ethanamine.
Caption: Experimental workflow for pyrazine complex synthesis and analysis.
Coordination Mode of 2-(Pyrazin-2-yl)ethanamine
The bidentate coordination of 2-(pyrazin-2-yl)ethanamine to a metal center is a key feature of its chemistry. The following diagram illustrates this chelation.
Caption: Bidentate coordination of 2-(pyrazin-2-yl)ethanamine.
Potential Applications in Drug Development
Metal complexes of pyrazine derivatives have shown significant promise in the development of new therapeutic agents.[1] The coordination of a bioactive ligand to a metal center can lead to a synergistic enhancement of its biological activity.[1] Potential applications for metal complexes of 2-(pyrazin-2-yl)ethanamine include:
-
Anticancer Agents: Many metal complexes, particularly those of ruthenium, gold, and platinum, exhibit potent anticancer activity. The mechanism of action often involves DNA binding and the induction of apoptosis.[4]
-
Antimicrobial Agents: The increasing prevalence of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Metal complexes can overcome resistance mechanisms by acting on multiple cellular targets.
-
Catalysis: The well-defined coordination environment of these complexes makes them potential candidates as catalysts in various organic transformations.
Conclusion and Future Perspectives
2-(Pyrazin-2-yl)ethanamine is a versatile and promising ligand for the construction of functional coordination compounds. Its bidentate nature and the inherent biological activity of the pyrazine ring make its metal complexes attractive targets for research in medicinal chemistry and materials science. The protocols and information presented in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new metal-based compounds with novel properties and applications. Future research in this area will likely focus on the synthesis of a wider range of metal complexes, the detailed investigation of their biological mechanisms of action, and their potential application in catalysis and materials science.
References
- Makowski, M., Chylewska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(55), 50085-50098.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]
- Goher, M. A., & Morsy, R. S. (2016). Crystal structure and metamagnetic property of a 2-D layered complex, [FeII(N3)2(pyz)]n (pyz = pyrazine).
- Al-Hamdani, A. A., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5963.
- Prasanna, B. M., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
- Chitsove, S., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 14(13), 9037-9051.
- Ogunniran, K. O., et al. (2019). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Zheng, Y.-Q., et al. (2011). 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
- Todorović, T. R., et al. (2023). Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz). New Journal of Chemistry, 47(5), 2441-2453.
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1836-1843.
- Sturner, C. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II).
- Yildirim, M., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms.
- Chylewska, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3543.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087.
- Kubiak, M., et al. (2023). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.
- Mohamed, G. G., & Abd El-Wahab, Z. H. (2005). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base.
- Aswar, A. S., et al. (2020). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 11(4), 386-396.
-
YouTube. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?. Retrieved from [Link]
- Houser, R. P., et al. (2012). Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. Inorganica Chimica Acta, 393, 288-295.
- Crans, D. C., et al. (2023). The Biological Applications of Metals and Metal Complexes. International Journal of Molecular Sciences, 24(11), 9495.
- Kasprzak, R., et al. (2015). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS].
- Pettinari, C., et al. (2003). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(alpha-pyridyl)pyrazine as a bridging ligand.
Sources
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz): the influence of the metal ion on the antimicrobial potential of the complex - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the detection of pyrazines in complex mixtures
An Application Guide to the Analysis of Pyrazines in Complex Mixtures
Authored by a Senior Application Scientist
Abstract
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly influence the sensory profiles of a vast array of products, from foods and beverages to pharmaceuticals. Their characteristic nutty, roasted, toasted, and cocoa-like aromas, often formed during thermal processing via the Maillard reaction, make them key targets in flavor chemistry, quality control, and product development.[1][2][3] However, their detection and quantification within complex matrices present significant analytical challenges due to their volatility, structural isomerism, and often low concentrations. This guide provides a comprehensive overview of modern analytical methodologies for the robust and reliable analysis of pyrazines, designed for researchers, scientists, and professionals in drug development and food science. We will delve into the causality behind experimental choices, from sample preparation to advanced separation and detection techniques, ensuring a self-validating and scientifically rigorous approach.
The Analytical Imperative: Why Pyrazine Detection is Critical
The presence and relative abundance of specific pyrazines can define a product's identity and quality. For instance, 2,5-dimethylpyrazine is a key flavor compound in sesame oil, while various alkylpyrazines are crucial to the desirable aroma of roasted coffee and cocoa.[2][4][5] In complex biological systems, pyrazines may also serve as signaling molecules or metabolic indicators.[6] The analytical challenge lies in unequivocally identifying and quantifying these compounds amidst a sea of other volatile and non-volatile components. Key challenges include:
-
Isomeric Complexity: Many alkylpyrazines are positional isomers with very similar mass spectra, making unambiguous identification by MS alone nearly impossible.[7][8]
-
Matrix Effects: The sample matrix (e.g., fats, sugars, proteins) can interfere with extraction and detection.
-
Low Concentrations: Pyrazines often exert their sensory influence at trace levels (ng/g or µg/L), demanding highly sensitive analytical methods.[4][9]
This guide will address these challenges by presenting integrated workflows that combine efficient sample preparation with high-resolution separation and sensitive detection.
Foundational Step: Strategic Sample Preparation
Effective sample preparation is paramount for accurate pyrazine analysis. The goal is to isolate and concentrate the target pyrazines from the sample matrix while minimizing the co-extraction of interfering compounds.[1][10]
Headspace Solid-Phase Microextraction (HS-SPME)
For volatile pyrazines in food, beverage, and biological samples, HS-SPME is a solvent-free, sensitive, and easily automated technique that has become the industry standard.[11][12] The principle involves exposing a fused-silica fiber coated with a sorbent phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber.
Causality of Parameter Selection: The choice of fiber and extraction parameters is critical and matrix-dependent. A combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its ability to adsorb a wide range of volatile and semi-volatile compounds, including pyrazines.[12][13] Optimization of extraction temperature and time is a trade-off: higher temperatures increase the vapor pressure of analytes, aiding their transfer to the headspace, but can also promote degradation or unwanted reactions. Equilibrium time must be sufficient to ensure reproducible partitioning between the sample, headspace, and fiber.[13][14]
Workflow Diagram: HS-SPME for Pyrazine Analysis
Sources
- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escondidospecialtycoffee.com [escondidospecialtycoffee.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 13. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(Pyrazin-2-yl)ethanamine for the Development of Potent and Selective A₂A Receptor Antagonists
Introduction: Targeting the Adenosine A₂A Receptor
The Adenosine A₂A receptor (A₂AAR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies.[1] Highly expressed in the basal ganglia, the A₂AAR plays a crucial role in modulating dopaminergic neurotransmission, making it a compelling non-dopaminergic target for treating Parkinson's disease (PD).[2][3] Furthermore, its expression on immune cells and its role in suppressing immune responses have positioned it as a key target in the burgeoning field of immuno-oncology.[4][5]
The development of small molecule antagonists for the A₂AAR has been an area of intense research. Within this landscape, nitrogen-rich heterocyclic scaffolds have proven particularly fruitful.[6] The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry due to its hydrogen bonding capabilities and metabolic stability.[7] Specifically, molecules built around a 2-(pyrazin-2-yl)ethanamine core serve as a versatile starting point for creating potent and selective A₂AAR antagonists.
This guide provides a comprehensive overview of the workflow for developing A₂AAR antagonists derived from this pyrazine scaffold. We will detail the underlying signaling pathways, provide representative synthetic protocols, and offer step-by-step methodologies for in vitro and in vivo characterization.
The A₂A Receptor Signaling Pathway: The Mechanism of Antagonism
Understanding the A₂AAR signaling cascade is fundamental to designing effective antagonists. The receptor primarily couples to the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein.[1][8]
Canonical Signaling Cascade:
-
Agonist Binding: Endogenous adenosine binds to the A₂AAR.
-
G-Protein Activation: This induces a conformational change, activating the Gαs subunit.
-
Adenylyl Cyclase Stimulation: Activated Gαs stimulates the enzyme adenylyl cyclase (AC).
-
cAMP Production: AC converts ATP into the second messenger cyclic AMP (cAMP).[4][9]
-
Downstream Effects: Increased intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[9][10] In the striatum, this cascade opposes the function of dopamine D₂ receptors, thus inhibiting motor function.
An A₂AAR antagonist functions by binding to the receptor, physically blocking adenosine from docking, and thereby preventing the initiation of this entire signaling cascade.
Caption: A₂A Receptor signaling cascade and the inhibitory mechanism of an antagonist.
Synthetic Strategy: A Representative Protocol
The versatility of the 2-(pyrazin-2-yl)ethanamine scaffold allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies often focus on derivatizing the amine group to introduce larger, often heterocyclic, moieties that occupy key binding pockets within the A₂A receptor.[6][11]
Below is a generalized, representative protocol for the synthesis of a hypothetical A₂A antagonist, illustrating a common synthetic route such as a reductive amination or amide coupling followed by cyclization to form a more complex heterocyclic system.
Protocol 2.1: Synthesis of a Fused Pyrazine-Triazole Antagonist
Objective: To synthesize a representative A₂A antagonist by coupling 2-(pyrazin-2-yl)ethanamine with a suitable heterocyclic aldehyde, followed by oxidative cyclization.
Step 1: Reductive Amination
-
Dissolve 2-(pyrazin-2-yl)ethanamine (1.0 eq) and a substituted heterocyclic aldehyde (e.g., 5-formyl-1,3,4-oxadiazole-2-carbonitrile) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the secondary amine intermediate.
Step 2: Oxidative Cyclization to form a Fused Triazole System
-
Dissolve the intermediate from Step 1 in a solvent like ethanol or N,N-dimethylformamide (DMF).
-
Add a source of nitrogen, such as hydrazine hydrate (N₂H₄·H₂O) (2.0 eq).
-
Heat the mixture to reflux (80-120 °C) and add an oxidizing agent, such as iodine (I₂) or N-bromosuccinimide (NBS), portion-wise.
-
Maintain reflux for 4-8 hours, monitoring for the formation of the fused triazolo-pyrazine product.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration. Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the final antagonist.
Caption: General workflow for the synthesis of a pyrazine-based A₂A antagonist.
In Vitro Characterization: Quantifying Receptor Interaction
Once synthesized, the compound must be rigorously tested in vitro to determine its affinity and functional potency at the A₂A receptor.
Protocol 3.1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human A₂A receptor.[8][12]
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled A₂A antagonist (e.g., [³H]-ZM241385) for binding to the receptor in a membrane preparation.[10] The amount of displaced radioligand is measured, allowing for the calculation of the test compound's inhibitory concentration (IC₅₀) and subsequent conversion to the inhibition constant (Kᵢ).
Methodology:
-
Membrane Preparation: Use membranes prepared from cells stably expressing the human A₂A receptor (e.g., HEK293-hA₂AAR).[12] Protein concentration should be determined using a standard assay (e.g., BCA).[13]
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound at various concentrations (typically a 10-point serial dilution).
-
Radioligand ([³H]-ZM241385) at a concentration near its Kₔ.
-
Cell membranes (e.g., 5-10 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Wells containing a high concentration of a known non-labeled antagonist (e.g., 10 µM ZM241385) to saturate all specific binding sites.[10]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Parameter | Description | Example Value |
| Kᵢ (A₂A) | Inhibitory constant at the human A₂A receptor. | 1.5 nM |
| Kᵢ (A₁) | Inhibitory constant at the human A₁ receptor. | 350 nM |
| Selectivity | Ratio of Kᵢ values (A₁ / A₂A). | >230-fold |
Table 1: Example quantitative data from in vitro binding assays.
Protocol 3.2: Functional cAMP Assay
Objective: To determine the functional potency (IC₅₀) of the antagonist by measuring its ability to inhibit agonist-induced cAMP production.[10][14]
Principle: In cells expressing the A₂A receptor, an agonist (e.g., NECA or CGS-21680) will stimulate cAMP production.[5] A functional antagonist will block this effect in a dose-dependent manner. The change in cAMP levels is measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[14]
Caption: Workflow for a functional cAMP antagonism assay.
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing the human A₂A receptor into 384-well assay plates and incubate overnight.[14]
-
Compound Addition: Remove culture medium and add assay buffer. Add the test antagonist at various concentrations to the wells.
-
Agonist Stimulation: After a brief pre-incubation with the antagonist (15-30 min), add an A₂A agonist (e.g., CGS-21680) at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
Controls:
-
Basal Control: Cells with buffer only (no agonist or antagonist).
-
Maximal Stimulation: Cells with agonist only (no antagonist).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF).
-
Data Analysis:
-
Normalize the data with the basal control as 0% activity and the maximal stimulation control as 100% activity.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Preclinical In Vivo Evaluation
Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a physiological context. For A₂A antagonists, models of Parkinson's disease are widely used.[2][[“]][16]
Protocol 4.1: Haloperidol-Induced Catalepsy Model in Rats
Objective: To evaluate the anti-parkinsonian potential of an A₂A antagonist.
Principle: Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy, a state of motor immobility that is a hallmark of parkinsonism.[16] Since A₂A receptor antagonists work by disinhibiting D₂ receptor signaling, they are expected to reverse this catalepsy.[3][17]
Methodology:
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals before the experiment.
-
Drug Administration:
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1.0 mg/kg, i.p.).
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised ~9 cm from the surface.
-
Measure the time (in seconds) the animal remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the catalepsy scores (time) of the compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage reversal of catalepsy for each dose.
-
Determine the Minimum Effective Dose (MED), which is the lowest dose that produces a statistically significant reduction in catalepsy.
-
| Model | Key Parameter | Example Result |
| Haloperidol-Induced Catalepsy | Minimum Effective Dose (MED) | 3 mg/kg, p.o. |
| 6-OHDA Lesion Model | Potentiation of L-DOPA | Significant increase in contralateral rotations at 1 mg/kg, p.o. |
Table 2: Representative data from in vivo preclinical models for Parkinson's disease.
Pharmacokinetic Profile
A successful drug candidate requires not only high potency but also favorable pharmacokinetic (PK) properties. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) is critical.[18] For CNS targets like the A₂A receptor, the ability to cross the blood-brain barrier is paramount.
Key PK Parameters to Evaluate:
-
Solubility: Affects absorption.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes.[19]
-
Plasma Half-life (t₁/₂): Duration of action.
-
Maximum Concentration (Cₘₐₓ): Peak plasma level.
-
Oral Bioavailability (%F): Fraction of the drug that reaches systemic circulation after oral administration.
-
Brain-to-Plasma Ratio: Indicates blood-brain barrier penetration.
Optimization of the pyrazine scaffold is often required to balance potency with a desirable PK profile.[7][20]
Conclusion
The 2-(pyrazin-2-yl)ethanamine scaffold represents a highly valuable starting point for the rational design of potent and selective adenosine A₂A receptor antagonists. The integrated workflow presented here—spanning targeted synthesis, rigorous in vitro characterization of affinity and function, and efficacy testing in validated in vivo models—provides a robust framework for advancing novel candidates. By carefully applying these protocols and understanding the underlying pharmacology, researchers can effectively leverage this chemical moiety to develop next-generation therapeutics for neurodegenerative disorders and beyond.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
- Efficacy of adenosine A2A receptor antagonists in preclinical models of Parkinson's disease. (n.d.). Google AI Search.
- Ocansey, D. K. W., et al. (2023). Role of adenosine A2a receptor in cancers and autoimmune diseases. PubMed Central.
- A2a receptor signaling pathways. (n.d.).
- BenchChem Technical Support Team. (2025). Sipagladenant: In Vitro Assays for A2A Receptor Antagonism. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Testing A2A Antagonist Efficacy in In Vivo Mouse Models of Parkinson's Disease. Benchchem.
- Adenosine A2A receptor. (n.d.). Wikipedia.
- A2A Biochemical Binding Assay Service. (n.d.). Reaction Biology.
- Pinna, A. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience.
- Volpini, R., et al. (2021).
- Adenosine A2A Receptors in a Pre-clinical Model of PD Dyskinesias. (n.d.). Parkinson's Disease.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Adenosine A2A Receptor Assay. (n.d.). Innoprot.
-
Varani, K., et al. (2005). Synthesis of[8][9][[“]]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Okkema, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.
- Kim, Y., et al. (2021). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Molecules.
- van der Pijl, R., et al. (2015). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for cAMP Functional Assay in Screening A2B Receptor Antagonists. Benchchem.
- Palle, V. P., et al. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters.
- Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. (n.d.).
- Gillespie, R. J., et al. (2003). Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Norman, M. H., et al. (2008). Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Liu, K., et al. (2022). Dual-acting antitumor agents targeting the A2A adenosine receptor and histone deacetylases: Design and synthesis of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. European Journal of Medicinal Chemistry.
- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of A2A Antagonists. Benchchem.
- Alam, M. J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton. Bioorganic Chemistry.
Sources
- 1. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Continuous-Flow Synthesis of Pyrazinamide Derivatives
Abstract: This document provides a detailed guide for the synthesis of pyrazinamide and its derivatives using continuous-flow chemistry. Pyrazinamide is a critical first-line antitubercular drug, and its derivatives are widely explored for various biological activities, including antiviral properties.[1][2][3] Traditional batch synthesis methods often involve hazardous reagents, long reaction times, and challenges in scalability and process control.[2][4] Continuous-flow processing offers a compelling alternative, providing significant advantages in terms of safety, efficiency, process control, and scalability.[5][6][7] This application note details a greener, enzyme-catalyzed approach to synthesizing pyrazinamide derivatives in a continuous-flow system, highlighting the causality behind experimental choices, process optimization, and integrated downstream processing.
Introduction: The Case for Flow Chemistry in Pyrazinamide Synthesis
Pyrazinamide holds a vital place in the global fight against tuberculosis. The pyrazine core is a key pharmacophore found in numerous clinically approved drugs, such as the antiviral Favipiravir and the diuretic Amiloride.[1] Consequently, the development of efficient, safe, and sustainable synthetic routes to pyrazinamide and its derivatives is of paramount importance to the pharmaceutical industry.
Continuous-flow chemistry, or microreactor technology, has emerged as a transformative platform for the synthesis of Active Pharmaceutical Ingredients (APIs). By performing reactions in a continuously flowing stream within small-volume channels, this technology offers dramatically enhanced heat and mass transfer, precise control over reaction parameters, and a significantly improved safety profile.[2][6][7] These features are particularly advantageous for API synthesis, where reaction conditions must be strictly monitored to ensure reproducibility and product quality.[8]
Key Advantages of Continuous-Flow Synthesis:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates at any given time, drastically reducing the risks associated with thermal runaways or explosive side reactions.[6][9][10]
-
Superior Process Control: Precise, computer-controlled pumps and heating/cooling units allow for tight regulation of residence time, temperature, and stoichiometry, leading to more consistent product quality.[7][11]
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions, significantly accelerating process development compared to iterative batch experiments.[9]
-
Improved Efficiency & Yield: Enhanced mixing and heat transfer can lead to faster reactions and higher yields, reducing waste and improving the space-time yield.[2]
-
Seamless Integration: Flow systems enable the "telescoping" of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated process without the need to isolate intermediates.[12]
This guide focuses on a biocatalytic approach, which leverages an immobilized enzyme in a packed-bed reactor. This method aligns with the principles of green chemistry by minimizing hazardous reagents and simplifying reaction steps compared to traditional routes that use agents like thionyl chloride.[2][4]
General Synthetic Scheme & Workflow
The core transformation discussed is the amidation of a pyrazine ester with an amine, catalyzed by an immobilized lipase, to form the corresponding pyrazinamide derivative. This process is highly adaptable to a variety of amine substrates.
Scheme 1: Enzymatic Synthesis of Pyrazinamide Derivatives in Continuous Flow Pyrazine Ester + Amine --(Immobilized Lipase, Flow Reactor)--> Pyrazinamide Derivative
The overall experimental workflow is designed for controlled, continuous production. Reagent streams are precisely pumped, mixed, and then passed through a heated, packed-bed reactor containing the immobilized enzyme. The product stream is then cooled and can be collected for analysis or directed into an integrated downstream processing unit, such as a continuous crystallizer.
Caption: General workflow for continuous-flow synthesis of pyrazinamide derivatives.
Detailed Application Protocol
This protocol describes the synthesis of N-benzylpyrazinamide from methyl pyrazine-2-carboxylate and benzylamine, based on the optimized conditions reported by Zhang et al.[2]
Materials & Equipment
-
Reagents:
-
Methyl pyrazine-2-carboxylate
-
Benzylamine
-
tert-Amyl alcohol (solvent)
-
Immobilized Lipase from Thermomyces lanuginosus (Lipozyme® TL IM)
-
-
Equipment:
-
Two high-precision syringe pumps or HPLC pumps
-
T-mixer (e.g., PEEK or stainless steel)
-
Packed-Bed Reactor Column (e.g., Omnifit® glass column)
-
Heating unit for the column (e.g., column oven or heated bath)
-
Back-Pressure Regulator (BPR)
-
Tubing (e.g., PEEK, PTFE)
-
Analytical balance, glassware
-
HPLC or GC-MS for analysis
-
Step-by-Step Methodology
-
Reactor Preparation:
-
Carefully dry-pack the glass column with the required amount of Lipozyme® TL IM (e.g., 870 mg).[2] Ensure the bed is packed evenly to prevent channeling and ensure consistent flow distribution.
-
Install the packed column into the heating unit.
-
-
Reagent Preparation:
-
Feed Solution 1: Prepare a solution of methyl pyrazine-2-carboxylate in tert-amyl alcohol. A typical concentration is 0.5 M (e.g., 5 mmol in 10 mL solvent).[2]
-
Feed Solution 2: Prepare a solution of benzylamine in tert-amyl alcohol. An excess of the amine is often used to drive the reaction to completion. A typical concentration is 1.5 M (e.g., 15 mmol in 10 mL solvent), representing a 3:1 molar ratio of amine to ester.[2]
-
Degas both solutions by sonication to prevent bubble formation in the system.
-
-
System Setup and Operation:
-
Assemble the flow chemistry setup as shown in the workflow diagram. Connect the pumps to the T-mixer, the mixer to the inlet of the packed-bed reactor, and the reactor outlet to the BPR and then to the collection vial.
-
Set the heating unit to the desired temperature (e.g., 45 °C).[2]
-
Set the BPR to a moderate pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure a stable flow.
-
Begin pumping the solvent (tert-amyl alcohol) through the system to wet the column and equilibrate the system temperature and pressure.
-
Once the system is stable, switch the pump inlets to the reagent feed solutions.
-
Set the flow rates on both pumps to achieve the desired total flow rate and residence time. For a 20-minute residence time with a reactor volume of 0.624 mL, the total flow rate would be 31.2 µL/min.[2] The individual pump flow rates should be set to maintain the desired stoichiometry.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product for analysis.
-
-
Product Collection and Analysis:
-
Collect the effluent from the reactor outlet.
-
Analyze the product stream using HPLC or GC-MS to determine the conversion and yield.
-
For isolation, the solvent can be removed under reduced pressure, and the crude product purified via recrystallization or column chromatography.
-
Process Optimization: Causality of Experimental Choices
Optimizing a continuous-flow process involves systematically varying key parameters. The ability to rapidly change conditions and see the results after a short steady-state period is a major advantage of this technology.
Solvent Selection
The choice of solvent is critical in enzymatic reactions as it affects enzyme activity and stability.[1] Solvents are often selected based on their hydrophobicity (log P value). For the lipase-catalyzed synthesis of pyrazinamide derivatives, tert-amyl alcohol was found to be optimal, providing significantly higher yields compared to other solvents like THF, acetonitrile, or isopropanol.[3] This is because it maintains the enzyme's active conformation without stripping essential water from its surface, while effectively solubilizing the reactants.
Reaction Temperature
Temperature influences both reaction rate and enzyme stability. While higher temperatures can increase reaction kinetics, they can also lead to enzyme denaturation. An optimal temperature of 45 °C was identified for this enzymatic process, balancing high catalytic activity with enzyme longevity.[2][3] Flow reactors provide excellent heat transfer, ensuring the entire reaction zone is maintained at this precise optimal temperature without hotspots.[6]
Residence Time (Flow Rate)
Residence time is the average time a molecule spends inside the reactor and is inversely proportional to the total flow rate. It is a critical parameter for achieving high conversion. A study of this reaction showed that yield increased with residence time up to 20 minutes, after which the increase was minimal.[2] This indicates the reaction is near completion at this point. A 20-minute residence time was therefore chosen as the optimal balance between high yield (over 90%) and process throughput.[2][3]
Substrate Molar Ratio
Varying the stoichiometry of the reactants is a common strategy to maximize the conversion of a limiting reagent. In this amidation reaction, using an excess of the amine (a 3:1 molar ratio of amine to ester) was found to significantly increase the yield of the desired pyrazinamide derivative.[3] This pushes the reaction equilibrium towards the product side.
Table 1: Summary of Optimized Parameters for N-benzylpyrazinamide Synthesis
| Parameter | Optimized Value | Rationale |
|---|---|---|
| Solvent | tert-Amyl Alcohol | Optimal for enzyme activity and substrate solubility.[3] |
| Temperature | 45 °C | Balances high reaction rate with enzyme stability.[2] |
| Residence Time | 20 minutes | Achieves maximum yield (>90%) with good throughput.[2] |
| Substrate Ratio | 3:1 (Amine:Ester) | Drives the reaction equilibrium towards product formation.[3] |
| Catalyst | Lipozyme® TL IM | Commercially available, robust, and effective immobilized enzyme.[1] |
Integrated Downstream Processing: Continuous Crystallization
A key advantage of flow chemistry is the ability to integrate synthesis directly with purification.[13] An elegant example is the coupling of a flow reactor effluent to a continuous crystallizer.
For the synthesis of pyrazinamide via the catalytic hydration of pyrazinecarbonitrile, researchers have successfully linked the reactor outlet directly to a tri-segmented tubular crystallizer.[13][14]
Caption: Integrated synthesis and plug-flow crystallization workflow.
In this setup, the hot, saturated product stream from the reactor is segmented with an immiscible carrier fluid and plugs of air or an inert gas. This segmented flow is then passed through a series of tubes with a controlled temperature gradient. This process allows for precise control over cooling rates, nucleation, and crystal growth, directly yielding a solid product with desired particle characteristics without manual intervention.[13][14] This integrated approach represents a significant step towards fully continuous "end-to-end" API manufacturing.[8]
Conclusion
Continuous-flow technology provides a robust, efficient, and safer platform for the synthesis of pyrazinamide and its derivatives. The biocatalytic method presented here exemplifies a green chemistry approach that, when combined with the precise control of a flow system, can achieve high yields in short reaction times. The ability to rapidly optimize parameters and integrate downstream processes like crystallization paves the way for automated and highly efficient manufacturing of these vital pharmaceutical compounds. Adopting these technologies can provide researchers and drug development professionals with a powerful tool to accelerate development timelines and improve manufacturing processes.
References
-
Zhang, A.-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]
-
Pharmaceutical Technology. (n.d.). The Mainstreaming of Continuous Flow API Synthesis. Pharmaceutical Technology. [Link]
-
Scarpelli, R., et al. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]
-
Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]
-
Oldham, P. S., et al. (2018). Integrated plug flow synthesis and crystallisation of pyrazinamide. Reaction Chemistry & Engineering. [Link]
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2025). ResearchGate. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Technology Networks. [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
-
Schematic representation of integrated flow synthesis and... (n.d.). ResearchGate. [Link]
-
Poh, J.-S., et al. (2019). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Organic & Biomolecular Chemistry, 17(3), 545-550. [Link]
-
ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. (2022). ResearchGate. [Link]
-
Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer Professional. [Link]
-
Synthetic route of pyrazinamide derivatives. (n.d.). ResearchGate. [Link]
-
Lovei, K., et al. (2015). Continuous flow synthesis of heterocyclic scaffolds : Design principles of multistep systems - A review. CORE. [Link]
-
(PDF) Integrated plug flow synthesis and crystallisation of pyrazinamide. (2018). ResearchGate. [Link]
-
Bio-Works. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac. [Link]
-
Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.). Uniqsis. [Link]
-
Continuous-Flow Syntheses of Heterocycles. (2025). ResearchGate. [Link]
-
Gemo, N., et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(11), 3323. [Link]
-
a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed. [Link]
-
a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). CoLab. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. [Link]
-
Johnson, C. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Lonza. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). National Institutes of Health. [Link]
-
Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Integrated plug flow synthesis and crystallisation of pyrazinamide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Functionalization of the Pyrazine Ring for Modern Medicinal Chemistry
Introduction: The Pyrazine Core as a Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design.[4] Pyrazine-containing molecules are found in numerous clinically approved drugs, treating a wide array of diseases, from the anti-tuberculosis agent Pyrazinamide to the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the antiviral Favipiravir.[5][6]
The electron-deficient nature of the pyrazine ring, a direct consequence of the two electronegative nitrogen atoms, governs its reactivity.[7] This property renders the ring resistant to classical electrophilic aromatic substitution but highly susceptible to nucleophilic attack and amenable to modern transition-metal-catalyzed reactions.[7][8][9] For the medicinal chemist, mastering the functionalization of this scaffold is critical for navigating structure-activity relationship (SAR) studies and optimizing drug candidates.
This guide provides an in-depth exploration of key synthetic strategies for modifying the pyrazine core. We will move beyond simple procedural lists to explain the underlying causality behind experimental choices, offering field-proven insights and detailed, reproducible protocols for researchers in drug development.
Strategy 1: Transition Metal-Catalyzed Cross-Coupling Reactions
Expert Insight: Cross-coupling reactions are the preeminent tools for forging carbon-carbon and carbon-heteroatom bonds, allowing for the modular assembly of complex molecular architectures. For pyrazines, these methods are indispensable for exploring the chemical space around the core scaffold. The inherent electron deficiency of halopyrazines makes them excellent electrophilic partners in these catalytic cycles.[8][10]
Causality & Rationale: By starting with a halogenated pyrazine (a common and accessible intermediate), chemists can systematically introduce a diverse array of aryl, heteroaryl, alkyl, and alkynyl groups. This modularity is the key to efficient SAR exploration. Reactions like the Suzuki, Stille, and Sonogashira couplings are reliable and exhibit broad functional group tolerance, a necessity when working with complex, late-stage intermediates.[8][11]
Workflow: Cross-Coupling Strategies
Caption: General workflow for Suzuki cross-coupling on a pyrazine core.
Protocol: Suzuki Coupling for Aryl-Pyrazine Synthesis
This protocol is adapted from a procedure for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating a reliable method for C-C bond formation.[12]
Objective: To couple an aryl boronic acid with a brominated pyrazine derivative.
Materials:
-
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the corresponding aryl boronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Causality Check: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted pyrazine.
Data Summary: Scope of Suzuki Coupling
| Entry | Aryl Boronic Acid Partner | Yield (%)[12] |
|---|---|---|
| 1 | Phenylboronic acid | 72% |
| 2 | 4-Methylphenylboronic acid | 68% |
| 3 | 4-Methoxyphenylboronic acid | 65% |
| 4 | 3-Chlorophenylboronic acid | 55% |
| 5 | Thiophene-2-boronic acid | 61% |
Strategy 2: Direct C-H Functionalization
Expert Insight: Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling.[13] Instead of relying on a pre-installed halide "handle," these methods activate a native C-H bond on the pyrazine ring for coupling. This shortens synthetic sequences and reduces waste.
Causality & Rationale: The challenge with C-H activation on a heterocycle like pyrazine is regioselectivity. Which C-H bond will react? Researchers have overcome this using two main approaches:
-
Directing Groups: A functional group on a substituent directs the metal catalyst to a specific, nearby C-H bond.
-
Innate Electronic Bias: Exploiting the inherent reactivity of the pyrazine ring. For electron-deficient systems, methods like iron-catalyzed coupling with organoboron reagents have proven highly effective, proceeding via a radical-based mechanism.[14][15] This approach was elegantly used in the total synthesis of the marine alkaloid Botryllazine A.[5][14][15]
Workflow: C-H Functionalization vs. Traditional Cross-Coupling
Caption: Comparison of synthetic routes: C-H functionalization vs. traditional methods.
Protocol: Iron-Catalyzed Direct C-H Arylation of Pyrazine
This protocol is based on the methodology developed for the synthesis of Botryllazine A, showcasing a robust and scalable C-H functionalization.[15]
Objective: To directly couple an arylboronic acid to a C-H bond of 2,3-dimethylpyrazine.
Materials:
-
2,3-Dimethylpyrazine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.0 eq)
-
Iron(II) acetylacetonate [Fe(acac)₂] (0.2 eq)
-
Potassium persulfate (K₂S₂O₈) (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.0 eq)
-
Dichloromethane (DCM) and Water (1:1 mixture)
Procedure:
-
To a round-bottom flask open to the atmosphere, add 2,3-dimethylpyrazine, the arylboronic acid, Fe(acac)₂, K₂S₂O₈, and TBAB.
-
Add the DCM:Water (1:1) solvent system, followed by the trifluoroacetic acid.
-
Causality Check: This reaction proceeds under open-flask conditions, highlighting its robustness. The K₂S₂O₈ acts as the oxidant, crucial for the catalytic cycle. TBAB serves as a phase-transfer catalyst to facilitate interactions between reagents in the biphasic system.
-
Stir the mixture vigorously at room temperature for 16-24 hours. The reaction mixture will typically be heterogeneous.
-
Upon completion (monitored by GC-MS or LC-MS), dilute the reaction with DCM.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the monoarylated pyrazine product.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
Expert Insight: SNAr is a classical yet powerful method for functionalizing pyrazines. The electron-withdrawing character of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex), making the ring highly activated towards nucleophilic attack, especially when a good leaving group like a halide is present.[7][8][16]
Causality & Rationale: This strategy is often the most direct way to install oxygen, nitrogen, or sulfur nucleophiles. The reactions are typically high-yielding and operationally simple. In the synthesis of the antiviral drug Favipiravir, SNAr reactions are used to install both the fluorine and hydroxyl groups, demonstrating the reaction's central role in constructing highly functionalized pyrazine targets.[5][17]
Reaction Diagram: SNAr Mechanism on Chloropyrazine
Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Protocol: Hydroxylation of a Fluoropyrazine via SNAr
This protocol is conceptualized from steps in multi-step syntheses of Favipiravir, where a halide is displaced by a hydroxide equivalent.[17]
Objective: To convert a halogenated pyrazine carboxamide into its corresponding hydroxylated analog.
Materials:
-
6-Fluoro-3-aminopyrazine-2-carbonitrile (or similar halo-pyrazine) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (aqueous solution)
-
A suitable solvent (e.g., Water, Dioxane/Water mixture)
Procedure:
-
Dissolve the halo-pyrazine starting material in the chosen solvent system in a round-bottom flask.
-
Add the aqueous base (e.g., 2M NaOH solution) dropwise to the stirring solution.
-
Causality Check: The base serves as the source of the hydroxide nucleophile. The reaction rate is dependent on the electrophilicity of the pyrazine ring and the leaving group ability of the halide (F > Cl > Br).
-
Heat the reaction mixture (e.g., to 60-100 °C) and monitor its progress by LC-MS. The reaction may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the resulting hydroxypyrazine and precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove impurities.
-
Dry the product under vacuum to yield the hydroxypyrazine.
Case Studies: Functionalization Strategies in Action
Case Study 1: Favipiravir (Antiviral)
The synthesis of Favipiravir, a potent RNA polymerase inhibitor, is a masterclass in pyrazine functionalization.[6][18] Most routes rely on a sequence of halogenation, nucleophilic substitution, and functional group interconversion to build the highly decorated core.[5][17][19]
Caption: A representative synthetic workflow for the antiviral drug Favipiravir.
Case Study 2: Varenicline (Smoking Cessation Aid)
The synthesis of Varenicline (Chantix) demonstrates a different core strategy: the construction of the pyrazine ring itself from acyclic or non-aromatic precursors.[20] This is often achieved by condensing a 1,2-diamine with a 1,2-dicarbonyl compound, like glyoxal.[21]
Caption: Ring construction strategy for the synthesis of Varenicline.
Conclusion
The functionalization of the pyrazine ring is a dynamic and evolving field. While classical methods like nucleophilic aromatic substitution remain highly relevant, modern transition-metal-catalyzed reactions, particularly direct C-H functionalization, have opened new avenues for synthetic efficiency and innovation. The ability to strategically select from this diverse toolkit allows medicinal chemists to rapidly generate novel analogs, probe biological hypotheses, and ultimately accelerate the discovery of new medicines. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the full potential of this truly privileged heterocyclic scaffold.
References
-
Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Guedes, W. C., de Souza, M. V. N., & Boechat, F. C. S. (2021). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry, 19(4), 834-838. [Link]
-
Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1125-1134. [Link]
-
Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38679-38685. [Link]
-
Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Favipiravir. [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(7), 4153-4206. [Link]
-
Cerna, I., & Eigner, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3258-3274. [Link]
-
ResearchGate. (2013). (PDF) Transition metal-catalyzed functionalization of pyrazines. [Link]
-
Cerna, I., & Eigner, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Sharma, P., Rohilla, S., & Kumar, V. (2019). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 84(15), 9453-9462. [Link]
-
Fagerström, K., & Hughes, J. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(1), 81-89. [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]
-
Singh, A. K., et al. (2017). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Organic Letters, 19(1), 104-107. [Link]
-
Yoo, E. J., & Ma, D. (2012). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 10(30), 5691-5700. [Link]
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7118. [Link]
-
Protheragen. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]
- Google Patents. (2009).
-
Pérez-Patiño, M. A., et al. (2024). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. Angewandte Chemie International Edition, 63(1), e202313662. [Link]
-
WIPO Patentscope. (2009). WO/2009/065872 PROCESSES FOR THE SYNTHESIS OF VARENICLINE L-TARTRATE. [Link]
-
New Drug Approvals. (n.d.). Varenicline. [Link]
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161. [Link]
-
ScienceDirect. (n.d.). Pyrazines and Related Ring Structures. [Link]
-
Kumar, A., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]
-
Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]
-
Fan, J. X., et al. (2015). Theoretical Study of Synergy Effect between Halogenation and Pyrazine Substitutions on Transport Properties of Silylethynylated Pentacenes. The Royal Society of Chemistry. [Link]
- Taylor, E. C., & Katritzky, A. R. (Eds.). (1991). Comprehensive Organic Chemistry II, Vol. 6. Pergamon.
-
Sutriyo, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 263-271. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Favipiravir - Wikipedia [en.wikipedia.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Varenicline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Pyrazine Precursors
Introduction: The Strategic Value of Pyrazoles and an Exploration of Novel Synthetic Pathways
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its remarkable therapeutic versatility is demonstrated by its presence in blockbuster drugs targeting a wide range of diseases, from various cancers (e.g., ibrutinib, ruxolitinib) to viral infections (e.g., lenacapavir) and erectile dysfunction (e.g., sildenafil).[1][2] The metabolic stability and diverse pharmacological activities of pyrazole derivatives make them highly sought-after targets in drug discovery programs.[3][4]
Traditionally, the synthesis of pyrazoles has been dominated by methods such as the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, and various cycloaddition reactions.[5][6] While effective, these methods often require multi-step procedures to generate the necessary precursors. Consequently, the exploration of novel and more direct synthetic routes to functionalized pyrazoles is an area of active research.
This application note delves into a less conventional, yet potentially powerful, strategy: the synthesis of pyrazole derivatives from pyrazine precursors. This approach, predicated on the chemical transformation of a six-membered diazine ring into a five-membered diazole ring, offers a unique avenue for skeletal diversification and the generation of novel pyrazole analogues. We will explore the theoretical underpinnings of this transformation, drawing parallels with established ring contraction methodologies, and provide detailed, albeit foundational, protocols to guide researchers in this innovative area of synthetic chemistry.
Core Directive: From Pyrazine to Pyrazole - A Mechanistic Overview
The conversion of a pyrazine ring to a pyrazole ring represents a formal ring contraction, a process that necessitates the cleavage and reformation of covalent bonds within the heterocyclic core. While direct, high-yield conversions of pyrazines to pyrazoles are not as extensively documented as for other heterocycles like pyrimidines, the underlying chemical principles suggest its feasibility, primarily through a mechanism known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[4][7]
The ANRORC mechanism is a well-established pathway for the transformation of nitrogen-containing heterocycles.[8][9] In the context of a pyrazine-to-pyrazole conversion, the key steps would involve:
-
Nucleophilic Addition: A potent nucleophile, typically hydrazine or a derivative thereof, attacks an electrophilic carbon atom in the pyrazine ring. The presence of electron-withdrawing substituents on the pyrazine ring is anticipated to facilitate this initial step.
-
Ring Opening: Following the initial addition, the pyrazine ring undergoes cleavage, leading to an open-chain intermediate.
-
Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form the more thermodynamically stable five-membered pyrazole ring.
A visual representation of this proposed mechanistic pathway is provided below.
Caption: Proposed ANRORC mechanism for the conversion of a substituted pyrazine to a pyrazole derivative.
Synthetic Strategies and Experimental Protocols
Based on the proposed ANRORC mechanism and drawing parallels from the established pyrimidine-to-pyrazole conversion, we outline two primary strategies for synthesizing pyrazole derivatives from pyrazine precursors.
Strategy 1: Direct Hydrazine-Mediated Ring Contraction of Activated Pyrazines
This strategy relies on the direct reaction of a suitably activated pyrazine with hydrazine. The "activation" of the pyrazine ring, typically through the introduction of electron-withdrawing groups or the use of halopyrazines, is crucial to facilitate the initial nucleophilic attack by hydrazine.
Protocol 1: Synthesis of a Generic Pyrazole Derivative from a Chloropyrazine Precursor
This protocol provides a general framework for the reaction. Optimization of temperature, reaction time, and solvent will be necessary for specific substrates.
Materials:
-
Substituted Chloropyrazine (e.g., 2-chloro-3,5-dimethylpyrazine)
-
Hydrazine hydrate or Phenylhydrazine
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethylene glycol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, appropriate solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted chloropyrazine (1.0 eq) in the chosen high-boiling point solvent (e.g., NMP, 5-10 mL per mmol of chloropyrazine).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) or phenylhydrazine (1.5-2.0 eq) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for 12-24 hours. Causality Note: High temperatures are often required to overcome the activation energy for both the initial nucleophilic aromatic substitution and the subsequent ring opening and closure steps.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified pyrazole derivative using standard spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Strategy 2: Ring Contraction of Pyrazine N-Oxides
The N-oxidation of a pyrazine ring significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack. This strategy involves the initial preparation of a pyrazine N-oxide, followed by its reaction with a nucleophile to induce ring transformation. This approach may allow for milder reaction conditions compared to the direct reaction with unactivated pyrazines.
Protocol 2: Two-Step Synthesis of a Pyrazole Derivative via a Pyrazine N-Oxide Intermediate
Step 1: Synthesis of the Pyrazine N-Oxide
Materials:
-
Substituted Pyrazine
-
m-Chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents (e.g., hydrogen peroxide in acetic acid)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve the substituted pyrazine (1.0 eq) in DCM in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath and add m-CPBA (1.1-1.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazine N-oxide. This can often be used in the next step without further purification.
Step 2: Ring Contraction of the Pyrazine N-Oxide
Materials:
-
Crude Pyrazine N-Oxide from Step 1
-
Phosphorus oxychloride (POCl₃) or other activating agent
-
Hydrazine hydrate or a substituted hydrazine
-
Appropriate solvent (e.g., acetonitrile, dioxane)
Procedure:
-
Activation and Nucleophilic Attack: Dissolve the crude pyrazine N-oxide (1.0 eq) in the chosen solvent. Cool the solution in an ice bath and slowly add POCl₃ (1.5-2.0 eq). Causality Note: POCl₃ activates the N-oxide, making the pyrazine ring highly electrophilic and prone to nucleophilic attack.
-
Hydrazine Addition: After stirring for 30 minutes, add hydrazine hydrate (3.0-5.0 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.
-
Characterization: Characterize the final pyrazole product using spectroscopic methods.
Data Presentation and Characterization
The successful synthesis of pyrazole derivatives must be confirmed through rigorous spectroscopic analysis.[10] Below is a table summarizing typical spectroscopic data for substituted pyrazoles, which can serve as a reference for researchers.[11]
| Spectroscopic Technique | Typical Observations for Substituted Pyrazoles |
| ¹H NMR | Aromatic protons on the pyrazole ring typically appear in the δ 6.0-8.5 ppm range. The chemical shifts are highly dependent on the substituents. The N-H proton (if present) is often a broad singlet. |
| ¹³C NMR | Aromatic carbons of the pyrazole ring typically resonate in the δ 100-150 ppm range. |
| FT-IR | Characteristic N-H stretching vibration (if applicable) around 3100-3500 cm⁻¹. C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the target pyrazole derivative. |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of pyrazole derivatives from pyrazine precursors can be visualized as follows:
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Pyrazin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(pyrazin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Introduction: Navigating the Synthesis of 2-(Pyrazin-2-yl)ethanamine
The synthesis of 2-(pyrazin-2-yl)ethanamine is a critical process in the development of various pharmaceutical compounds. The most common and reliable laboratory-scale synthesis proceeds through a two-step sequence: the cyanation of a 2-halopyrazine or amination of 2-methylpyrazine to form the key intermediate, 2-cyanomethylpyrazine (also known as 2-(pyrazin-2-yl)acetonitrile), followed by the reduction of the nitrile to the desired primary amine. This guide will focus on troubleshooting and optimizing each of these critical steps.
Part 1: Synthesis of the Precursor, 2-Cyanomethylpyrazine
A successful synthesis of 2-(pyrazin-2-yl)ethanamine begins with the efficient and high-purity production of its precursor, 2-cyanomethylpyrazine. The choice of synthetic route for this intermediate can significantly impact the overall yield and purity of the final product. While industrial-scale production often utilizes the gas-phase catalytic ammoxidation of 2-methylpyrazine[1][2][3], a more common laboratory approach involves the nucleophilic substitution of a 2-halopyrazine with a cyanide salt.
Troubleshooting the Synthesis of 2-Cyanomethylpyrazine
Q1: My cyanation reaction of 2-chloropyrazine is sluggish and gives a low yield. What are the likely causes?
A1: A low yield in the cyanation of 2-chloropyrazine can stem from several factors:
-
Insufficient Reactivity of the Starting Material: 2-Chloropyrazine is less reactive than its bromo or iodo counterparts. If you are experiencing low conversion, consider switching to 2-bromopyrazine, which will have a more facile substitution.
-
Choice of Cyanide Source and Solvent: The solubility of the cyanide salt is crucial. Sodium cyanide has limited solubility in many organic solvents. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate by transporting the cyanide anion into the organic phase. Alternatively, using a more soluble cyanide source like tetrabutylammonium cyanide or employing a polar aprotic solvent such as DMSO or DMF can enhance the reaction rate.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the starting material and product, resulting in a dark-colored reaction mixture and the formation of unwanted byproducts.[4] It is essential to find the optimal temperature that balances reaction rate and stability. A good starting point is typically in the range of 80-120 °C, with careful monitoring by TLC or GC-MS.
-
Moisture Contamination: Cyanide salts are hygroscopic. The presence of water can lead to the formation of cyanohydrins and other side products. Ensure that your reagents and solvent are anhydrous.
Q2: My reaction mixture turns dark brown or black during the cyanation reaction. What is causing this and how can I prevent it?
A2: The formation of a dark-colored reaction mixture is a common issue in pyrazine chemistry and often indicates decomposition or polymerization reactions.[4]
-
Excessive Heat: As mentioned, overheating can lead to the degradation of the pyrazine ring. It is crucial to maintain careful temperature control throughout the reaction.
-
Side Reactions of Cyanide: In the presence of base and at elevated temperatures, cyanide can undergo polymerization or react with impurities in the starting materials to form colored byproducts.
-
Air Oxidation: Some intermediates in pyrazine synthesis can be sensitive to air oxidation, leading to discoloration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Experimental Protocol: Optimized Synthesis of 2-Cyanomethylpyrazine
This protocol provides a robust method for the laboratory-scale synthesis of 2-cyanomethylpyrazine from 2-chloropyrazine.
Materials:
-
2-Chloropyrazine
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 2-chloropyrazine (1.0 eq) in anhydrous DMF, add sodium cyanide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyanomethylpyrazine.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Reduction of 2-Cyanomethylpyrazine to 2-(Pyrazin-2-yl)ethanamine
The reduction of the nitrile group in 2-cyanomethylpyrazine to a primary amine is a critical step that dictates the final yield and purity of 2-(pyrazin-2-yl)ethanamine. The choice of reducing agent is paramount, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for this transformation.[5][6][7]
Troubleshooting the Reduction Step
Q1: My LiAlH₄ reduction of 2-cyanomethylpyrazine is giving a low yield of the desired amine. What could be going wrong?
A1: Low yields in LiAlH₄ reductions are often due to a few key factors:
-
Reagent Quality and Handling: LiAlH₄ is extremely reactive and moisture-sensitive.[5] Using old or improperly stored LiAlH₄ will result in a lower effective concentration of the reducing agent and, consequently, incomplete reaction. Always use freshly opened or properly stored LiAlH₄ and handle it under an inert atmosphere.
-
Incomplete Reaction: The reduction of nitriles with LiAlH₄ can sometimes be sluggish. Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC (staining with ninhydrin to visualize the amine product) is recommended. If the reaction is stalling, a gentle warming of the reaction mixture may be necessary.
-
Improper Work-up: The work-up of a LiAlH₄ reaction is critical for obtaining a good yield. The formation of aluminum salts that can trap the product is a common issue. A carefully controlled work-up procedure, such as the Fieser work-up, is essential to break down the aluminum complexes and release the amine product.
-
Side Reactions: While LiAlH₄ is a powerful reducing agent, it is generally selective for polar functional groups. However, at elevated temperatures, it can potentially reduce the pyrazine ring. It is advisable to perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Q2: I am observing the formation of an intermediate imine during my reduction. How can I ensure complete reduction to the primary amine?
A2: The reduction of a nitrile to a primary amine with LiAlH₄ proceeds through an intermediate imine.[8] If you are isolating the imine, it is a clear indication of incomplete reduction.
-
Insufficient Reducing Agent: Ensure that you are using a sufficient excess of LiAlH₄. A molar ratio of at least 1:1 of LiAlH₄ to the nitrile is stoichiometrically required, but using a slight excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure complete conversion.
-
Reaction Time and Temperature: As mentioned, allowing the reaction to stir for a longer period or gently warming it can help drive the reaction to completion.
Experimental Protocol: Optimized Reduction of 2-Cyanomethylpyrazine
This protocol details the reduction of 2-cyanomethylpyrazine to 2-(pyrazin-2-yl)ethanamine using LiAlH₄.
Materials:
-
2-Cyanomethylpyrazine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (for salt formation, optional)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of 2-cyanomethylpyrazine (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyrazin-2-yl)ethanamine.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in ether, followed by recrystallization.
Alternative Reduction Method: Catalytic Hydrogenation
For laboratories where the handling of LiAlH₄ is a concern, catalytic hydrogenation offers a viable alternative.
Materials:
-
2-Cyanomethylpyrazine
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas
Procedure:
-
Dissolve 2-cyanomethylpyrazine in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature.
-
Monitor the reaction progress by monitoring the hydrogen uptake or by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)ethanamine.
-
Purify as described in the LiAlH₄ reduction protocol.
Part 3: Purification and Characterization
The final step in obtaining high-quality 2-(pyrazin-2-yl)ethanamine is a robust purification and characterization process.
Troubleshooting Purification
Q1: I am having difficulty purifying my 2-(pyrazin-2-yl)ethanamine by distillation. The product seems to be decomposing.
A1: Amines, particularly those with a pyrazine ring, can be susceptible to decomposition at high temperatures.
-
Vacuum Distillation: Ensure you are using a high-vacuum pump to lower the boiling point of the product.
-
Short Path Distillation: For small quantities, a short path distillation apparatus can minimize the time the product is exposed to high temperatures.
-
Salt Formation: As mentioned in the protocol, converting the amine to its hydrochloride salt can be an excellent purification method. The salt is typically a stable, crystalline solid that can be easily recrystallized. The free amine can then be regenerated by treatment with a base.
Characterization Data
The structure of the synthesized 2-(pyrazin-2-yl)ethanamine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the pyrazine ring protons (typically in the δ 8.0-8.5 ppm region) and the ethylamine side chain protons. The -CH₂-CH₂-NH₂ protons will appear as two triplets. The NH₂ protons may appear as a broad singlet. |
| ¹³C NMR | The spectrum will show the expected number of signals for the carbon atoms in the pyrazine ring and the ethylamine side chain. |
| Mass Spec | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-(pyrazin-2-yl)ethanamine. |
| IR | The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region. |
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A1: No, sodium borohydride is not a strong enough reducing agent to reduce a nitrile to a primary amine.[7] You must use a more powerful reducing agent like LiAlH₄ or catalytic hydrogenation.
Q2: What are the main safety precautions to take when working with LiAlH₄?
A2: LiAlH₄ reacts violently with water and can ignite upon contact with moisture.[5] It is crucial to work in a well-ventilated fume hood, under an inert atmosphere, and away from any sources of water. Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
Q3: My final product has a persistent yellow or brown color. How can I decolorize it?
A3: A persistent color may be due to trace impurities. Treatment with a small amount of activated charcoal followed by filtration can often remove colored impurities. Recrystallization of the hydrochloride salt is also an effective method for obtaining a colorless product.
Visualizing the Synthesis and Troubleshooting
Synthetic Workflow
Caption: A decision tree for troubleshooting low yields in the reduction step.
References
- CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents.
- CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents.
- CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents.
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC - NIH. Available at: [Link]
-
Synthesis of 2-Cyanopyrimidines - MDPI. Available at: [Link]
-
2-phenyl-2-pyrazin-2-ylacetonitrile - C12H9N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system - The Royal Society of Chemistry. Available at: [Link]
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
2-(pyrazin-2-yl)acetonitrile (C6H5N3) - PubChemLite. Available at: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]
- US3033864A - Purification of pyrazine - Google Patents.
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF - ResearchGate. Available at: [Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. Available at: [Link]
-
IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products - ResearchGate. Available at: [Link]
-
Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]
-
Reduction of nitriles to amines using LiAlH4 - YouTube. Available at: [Link]
Sources
- 1. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]
- 2. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 3. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
- 4. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-(Pyrazin-2-yl)ethanamine
Welcome to the technical support center for the purification of crude 2-(pyrazin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally similar amine compounds. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2-(pyrazin-2-yl)ethanamine.
Q1: What are the most common impurities in crude 2-(pyrazin-2-yl)ethanamine?
A1: Common impurities can include unreacted starting materials (e.g., 2-vinylpyrazine, ammonia), byproducts from side reactions (e.g., oligomers, products of over-alkylation), residual solvents from the synthesis, and degradation products. The specific impurity profile will depend heavily on the synthetic route employed.
Q2: My purified 2-(pyrazin-2-yl)ethanamine is discoloring over time. What is the cause and how can I prevent it?
A2: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] To minimize discoloration, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. Use of antioxidants is generally not recommended in a research setting as it introduces another potential impurity.
Q3: Can I use standard silica gel chromatography to purify this amine?
A3: Standard silica gel is acidic and can strongly interact with basic amines like 2-(pyrazin-2-yl)ethanamine, leading to peak tailing, poor separation, and even compound degradation on the column.[2][3] While it is possible to use silica gel, it often requires the addition of a basic modifier to the mobile phase. Alternative stationary phases are often more effective.
Q4: Is 2-(pyrazin-2-yl)ethanamine stable to heat? Can I use distillation?
A4: While a boiling point can be found in literature, the thermal stability of 2-(pyrazin-2-yl)ethanamine should be considered, especially in the presence of impurities that could catalyze decomposition.[4] Vacuum distillation is the preferred method to reduce the required temperature and minimize the risk of degradation. A preliminary small-scale distillation is recommended to assess its stability under your specific conditions.
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting for common purification challenges.
Troubleshooting Issue 1: Removal of Non-Basic Organic Impurities
Scenario: Your crude product contains significant amounts of non-basic organic impurities, such as unreacted starting materials or byproducts that are not amines.
Recommended Technique: Acid-Base Extraction
Acid-base extraction is a powerful and straightforward technique for separating basic compounds like amines from neutral or acidic impurities.[5][6][7][8] The principle lies in the differential solubility of the amine and its protonated salt form in aqueous and organic solvents.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-(pyrazin-2-yl)ethanamine in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will be in the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction (Optional but Recommended): For efficient recovery, extract the organic layer with fresh aqueous acid solution two more times. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any residual non-basic impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the amine salt, regenerating the free amine.
-
Back-Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 2-(pyrazin-2-yl)ethanamine.
Troubleshooting Tips:
-
Emulsion Formation: If an emulsion forms at the interface, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Poor Recovery: Ensure the basification step is complete to fully regenerate the free amine for extraction back into the organic phase. Incomplete basification will result in a loss of product.
Troubleshooting Issue 2: Separation of Structurally Similar Amine Impurities
Scenario: Your crude product is contaminated with other basic impurities that are structurally similar to 2-(pyrazin-2-yl)ethanamine, making separation by extraction difficult.
Recommended Technique: Column Chromatography on a Modified Stationary Phase
For separating mixtures of amines, standard silica gel can be problematic.[2][3] Using a modified stationary phase or a modified mobile phase is crucial for achieving good separation.
Method A: Column Chromatography with a Basic Modifier
Experimental Protocol:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase Preparation: A common mobile phase system is a gradient of methanol in dichloromethane (DCM). To this solvent system, add a small percentage of a basic modifier, such as triethylamine (TEA) (typically 0.5-2% v/v) or ammonium hydroxide.[2][9]
-
Column Packing: Pack the column using the initial, less polar mobile phase composition containing the basic modifier.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the chromatography using a gradient of increasing polarity (increasing the percentage of methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Method B: Using an Amine-Functionalized or Basic Alumina Column
Using a pre-functionalized stationary phase can often provide better results and reproducibility.[2][3][10]
Experimental Protocol:
-
Stationary Phase: Amine-functionalized silica gel or basic alumina.
-
Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate or DCM/methanol can be used. The need for a basic modifier is often eliminated with these stationary phases.
-
Column Packing and Elution: Follow standard column chromatography procedures. The amine-functionalized silica masks the acidic silanol groups, leading to more symmetrical peaks and better separation of basic compounds.[3]
Troubleshooting Tips:
-
Streaking on TLC: If you observe streaking during TLC analysis, it is a good indicator that you need to add a basic modifier to your mobile phase or use a different stationary phase.
-
Co-elution of Impurities: If impurities are still co-eluting with your product, try a different solvent system or a stationary phase with different selectivity, such as reversed-phase chromatography.
Troubleshooting Issue 3: Product is an Oil and Difficult to Handle
Scenario: The purified 2-(pyrazin-2-yl)ethanamine is an oil, making it difficult to handle and assess purity.
Recommended Technique: Salt Formation and Recrystallization
Converting the amine to a solid salt can facilitate handling and further purification through recrystallization.[11][12]
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in diethyl ether, or oxalic acid in ethanol) to the stirred amine solution. The salt should precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Choose a suitable solvent or solvent system for recrystallization. This typically requires some experimentation. The ideal solvent will dissolve the salt when hot but have low solubility when cold.[13]
-
Dissolve and Cool: Dissolve the salt in the minimum amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect and Dry: Collect the purified salt crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Troubleshooting Tips:
-
"Oiling Out": If the salt separates as an oil instead of a solid during recrystallization, this is a common issue.[14] Try using a more dilute solution, cooling more slowly, or using a different recrystallization solvent system.
-
No Crystals Form: If no crystals form upon cooling, the solution may not be saturated enough. You can try to evaporate some of the solvent and cool again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
III. Data Summary and Visualization
Table 1: Recommended Purification Techniques for 2-(Pyrazin-2-yl)ethanamine
| Purification Challenge | Recommended Technique | Key Parameters | Expected Outcome |
| Removal of non-basic impurities | Acid-Base Extraction | pH control during extraction and back-extraction | High purity amine, free from neutral/acidic contaminants |
| Separation of similar amines | Column Chromatography | Use of basic modifier (e.g., TEA) or amine-functionalized silica | Isolation of the target amine from basic impurities |
| Product is an oil | Salt Formation & Recrystallization | Choice of acid and recrystallization solvent | Crystalline, easy-to-handle solid salt with high purity |
Diagram 1: Decision-Making Workflow for Purification
Caption: Decision tree for selecting the appropriate purification technique.
IV. References
-
ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from a relevant discussion on amine purification.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from a relevant industry source on amine plant issues.
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from a relevant industry publication.
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from a relevant industry document.
-
Maddox, R. N., & Elizondo, E. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. Retrieved from a discussion in the r/Chempros subreddit.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]
-
SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds. Retrieved from a product application note.
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. Retrieved from a relevant educational resource.
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from a relevant technical guide.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from a relevant educational resource.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from a relevant educational resource.
-
WordPress.com. (2006, October 5). Purifying amines on silica. Org Prep Daily. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from a relevant scientific publication.
-
PubChem. (n.d.). Acetylpyrazine. Retrieved from [Link]
-
Molbase. (n.d.). 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved from a relevant chemical database.
-
ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from a relevant research paper.
-
PubChem. (n.d.). Pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]
-
IOPscience. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from a relevant scientific journal.
-
ResearchGate. (n.d.). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Retrieved from a relevant research paper.
-
MDPI. (n.d.). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. Retrieved from [Link]
-
Semantic Scholar. (2017, December 27). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from a relevant scientific journal.
-
Google Patents. (2010, October 21). US9458115B2 - Synthesis of substituted pyrazines. Retrieved from
-
Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?. Retrieved from a relevant online forum.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
-
PMC - PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Retrieved from a relevant scientific publication.
-
Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. chempap.org [chempap.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. youtube.com [youtube.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Pyrazine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the common challenges encountered when transitioning from bench-scale experiments to large-scale production. Pyrazine-containing molecules are pivotal in pharmaceuticals, agrochemicals, and flavor industries, making robust and scalable synthetic routes essential.[1][2][3] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of pyrazine derivative synthesis scale-up, ensuring efficiency, safety, and product quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the scale-up of pyrazine derivative synthesis, providing concise, actionable answers grounded in established chemical principles.
Q1: What are the most critical parameters to control during the scale-up of pyrazine synthesis?
When scaling up pyrazine synthesis, the most critical parameters to control are temperature, reaction time, and the choice of solvent. Temperature is a significant factor, as higher temperatures can increase reaction rates and yields but may also lead to the formation of undesirable byproducts or degradation of the pyrazine ring.[4] Solvent selection is equally crucial; for instance, in enzymatic synthesis, using a solvent like tert-amyl alcohol has been shown to improve product yield and reduce byproduct formation compared to others like ethanol or methanol.[5] Reaction time must also be carefully optimized to ensure the reaction proceeds to completion without allowing for product degradation from prolonged exposure to harsh conditions.[4]
Q2: How can I minimize byproduct formation in my large-scale pyrazine synthesis?
Minimizing byproduct formation is a common challenge. Key strategies include:
-
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reactant ratios can significantly reduce side reactions. For example, in the Maillard reaction, controlling the temperature is crucial to prevent the formation of Strecker aldehydes.[4]
-
Solvent Selection: The choice of solvent can influence reaction pathways. In some cases, using greener solvents like tert-amyl alcohol can lead to cleaner reactions.[5]
-
Catalyst Choice: Employing a selective catalyst can steer the reaction towards the desired product. For instance, enzyme catalysts like Lipozyme® TL IM have demonstrated high selectivity in the synthesis of pyrazinamide derivatives.[5][6]
-
Alternative Synthetic Routes: If significant byproduct formation persists, exploring alternative pathways that avoid problematic intermediates is advisable.[4]
Q3: What are the primary safety concerns when scaling up pyrazine synthesis?
Safety is paramount during scale-up. The primary concerns include:
-
Thermal Hazards: Many pyrazine syntheses are exothermic. Proper heat management is critical to prevent thermal runaways, which can lead to pressure buildup and potential explosions.[7][8] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are essential for characterizing the thermal properties of the reaction mixture.[7]
-
Handling of Reagents: Many reagents used in pyrazine synthesis, such as strong bases, acids, and organometallic catalysts, are hazardous.[1][9] Adherence to strict handling protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
-
Toxicity of Pyrazine Derivatives: Some pyrazine derivatives may have toxicological properties. It is crucial to consult safety data sheets (SDS) and conduct a thorough risk assessment before handling large quantities.[10]
Q4: What are the advantages of continuous-flow synthesis for scaling up pyrazine production?
Continuous-flow synthesis offers several advantages over traditional batch processing for large-scale pyrazine production:
-
Enhanced Heat and Mass Transfer: The high surface-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher reaction rates and yields.[5]
-
Improved Safety: The small reaction volumes at any given time minimize the risk associated with highly exothermic or hazardous reactions.
-
Facilitated Scale-Up: Scaling up production is often as simple as running the system for a longer duration or adding more reactors in parallel.[5]
-
Automation: Continuous-flow systems are readily automated, leading to better process control and reproducibility.[5]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues that may arise during the scale-up of pyrazine derivative synthesis.
Problem 1: Low Yield or Incomplete Conversion
Symptoms:
-
Lower than expected isolated yield of the target pyrazine derivative.
-
Presence of significant amounts of starting materials in the final product mixture, as confirmed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in small increments. Higher temperatures often accelerate reaction rates. However, be cautious of potential byproduct formation at elevated temperatures.[5] |
| Insufficient Reaction Time | Monitor the reaction progress over time using analytical techniques (e.g., TLC, GC-MS). Determine the optimal reaction time to ensure maximum conversion without product degradation.[4] |
| Poor Mixing/Mass Transfer | In large reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Increase the agitation speed or consider using a different type of impeller to improve mixing. |
| Catalyst Deactivation | If using a catalyst, it may be deactivating over time. Investigate the catalyst's stability under the reaction conditions. Consider adding the catalyst in portions or using a more robust catalyst.[11] |
| Sub-optimal Substrate Ratio | The molar ratio of reactants can significantly impact yield. Experiment with varying the substrate ratios to find the optimal balance for maximum conversion.[5] |
Problem 2: Difficulty in Product Purification
Symptoms:
-
The isolated product is impure, containing closely related byproducts or unreacted starting materials.
-
Standard purification techniques like crystallization or column chromatography are ineffective.[12]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-elution of Impurities | If using column chromatography, the impurities may have similar polarity to the product. Try a different solvent system or a stationary phase with a different selectivity. High-performance flash chromatography with specialized silica can improve separation.[12] |
| Formation of Azeotropes | During distillation, the product may form an azeotrope with the solvent or an impurity, making separation difficult. Consider using a different solvent or employing azeotropic distillation with a co-distillation agent.[13] |
| Presence of Imidazole Byproducts | In syntheses involving sugars and ammonia, imidazole derivatives can be common impurities.[14][15] Liquid-liquid extraction with a non-polar solvent like hexane can selectively remove pyrazines, leaving imidazoles in the aqueous phase.[14] |
| Liquid Product | If the pyrazine derivative is a liquid, purification can be challenging. A co-crystal strategy, where the liquid pyrazine is co-crystallized with a solid co-former, can be an effective method for solidification and purification.[16] |
Problem 3: Runaway Reaction or Poor Thermal Control
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature and pressure.
-
Visible signs of decomposition (e.g., color change, gas evolution).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Highly Exothermic Reaction | The heat generated by the reaction exceeds the cooling capacity of the reactor. Reduce the rate of addition of the limiting reagent or dilute the reaction mixture. Ensure the reactor's cooling system is functioning optimally. |
| Accumulation of Unreacted Reagents | If a reagent is added too quickly and does not react immediately, it can accumulate and then react rapidly, causing a thermal runaway. Add the reagent at a controlled rate that matches the reaction rate. |
| Inadequate Heat Transfer | As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient. Use a reactor with a better heat transfer coefficient or consider using a continuous-flow reactor for better thermal management.[5] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[12]
-
Spot a small amount of the reaction mixture onto a TLC plate alongside spots of the starting materials and, if available, the pure product.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light or by using a staining agent.
-
The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in pyrazine synthesis scale-up.
Diagram of Key Scale-Up Challenges
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 7. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jasco.hu [jasco.hu]
- 13. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Pyrazin-2-yl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(pyrazin-2-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple protocols to explore the causality behind side reactions and offer robust troubleshooting strategies to ensure the integrity and success of your experiments.
Overview of the Primary Synthetic Route
The most direct and common laboratory-scale synthesis of 2-(pyrazin-2-yl)ethanamine involves the reduction of 2-pyrazineacetonitrile. This precursor is typically synthesized from 2-chloropyrazine and an appropriate cyanide source. The final reduction step, while conceptually straightforward, is the primary source of impurities and yield loss. The choice of reducing agent and reaction conditions is critical to selectively reduce the nitrile group without affecting the aromatic pyrazine ring.
Troubleshooting and FAQs
This section addresses the most frequently encountered issues during the synthesis, providing explanations for the underlying chemistry and actionable protocols for mitigation.
Q1: My final product yield is significantly lower than expected, and the reaction mixture is dark and complex. What are the likely causes?
A1: Root Cause Analysis & Mitigation
Low yields are often symptomatic of competing side reactions or product degradation. The electron-deficient nature of the pyrazine ring and the basicity of the nitrogen atoms make the system sensitive to reaction conditions.[1]
Potential Cause 1: Over-reduction of the Pyrazine Ring
-
Causality: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or harsh catalytic hydrogenation conditions (high pressure/temperature with catalysts like Rh/C) can reduce the aromatic pyrazine ring to a tetrahydropyrazine or piperazine derivative.[2] This is because N-heterocycles are susceptible to reduction, especially when activated by electron-withdrawing groups or under forcing conditions.
-
Troubleshooting & Protocol:
-
Modify Hydride Reduction: If using LiAlH₄, perform the reaction at a lower temperature (e.g., start at 0°C and allow to slowly warm to room temperature). An "inverse addition" (adding the LiAlH₄ solution to the nitrile solution) at high dilution can also minimize side reactions by keeping the concentration of the powerful reducing agent low.
-
Optimize Catalytic Hydrogenation: Switch to a less aggressive catalyst. Raney Nickel or Palladium on Carbon (Pd/C) under moderate hydrogen pressure (50-100 psi) and ambient temperature is often sufficient. The basicity of the amine product can poison the catalyst; addition of a small amount of ammonia to the solvent can sometimes mitigate this by competing for catalyst sites.[2]
-
Potential Cause 2: Polymerization/Degradation
-
Causality: The starting nitrile and the product amine can be unstable under strongly acidic or basic conditions, or at high temperatures, leading to polymerization and the formation of dark, tarry substances.[3][4] For instance, using strong bases during workup can catalyze condensation reactions.
-
Troubleshooting & Protocol:
-
Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of sensitive intermediates.
-
Control Temperature: Avoid excessive heating during the reaction and workup. Concentrate the product under reduced pressure at temperatures below 40-50°C.
-
Neutral Workup: If possible, use a milder workup procedure. Quench the reaction carefully with a buffered solution or a sequence like Rochelle's salt (for LiAlH₄ reactions) instead of strong acid or base.
-
Q2: My mass spectrometry results show an impurity at approximately double the mass of my product. What is this and how can I prevent it?
A2: Identifying and Preventing Dimer Formation
This observation strongly suggests the formation of a secondary amine dimer, bis(2-(pyrazin-2-yl)ethyl)amine.
-
Causality: This side reaction occurs when the newly formed primary amine product acts as a nucleophile and attacks an unreacted imine intermediate. The resulting species is then reduced to the secondary amine dimer. This is more common with hydride reductions where imine intermediates are present in solution.
-
Troubleshooting & Protocol:
-
Promote Intramolecular Reduction: The goal is to reduce the imine intermediate faster than it can be attacked by the amine product.
-
Excess Reducing Agent: Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄) to ensure the imine is reduced immediately upon formation.
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) disfavors the bimolecular side reaction (amine attacking imine) relative to the unimolecular reduction step.
-
Q3: How can I effectively purify the final product, which is a polar, basic amine?
A3: Purification Strategies for a Polar Amine
The polarity and basicity of 2-(pyrazin-2-yl)ethanamine make standard silica gel chromatography challenging due to strong binding and peak tailing.
Strategy 1: Column Chromatography with a Modified Eluent
-
Protocol: Standard silica gel can be used, but the eluent system must be modified to suppress the strong interaction between the basic amine and the acidic silica surface.
-
Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is 99:1 DCM:MeOH.
-
Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (0.5-1% by volume). This base will occupy the active acidic sites on the silica, allowing your product to elute more cleanly.
-
Monitor fractions by TLC, staining with a potassium permanganate solution, which is effective for visualizing amines.
-
Strategy 2: Acid-Base Extraction and Salt Formation
-
Protocol: This classical approach leverages the basicity of the amine for purification.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding a strong base (e.g., 6M NaOH) while cooling in an ice bath.
-
Extract the now free-based amine back into an organic solvent (repeat 3-4 times).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
-
Strategy 3: Distillation
-
Protocol: If the product is thermally stable and side products have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.[5] This is often used for final purification after an initial extraction or chromatographic pass.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) |
| Typical Solvent | Anhydrous THF, Diethyl Ether | Methanol, Ethanol, often with NH₃ |
| Temperature | 0°C to RT | RT to 50°C |
| Pressure | Atmospheric | 50 - 500 psi |
| Pros | High reactivity, fast reaction times. | Scalable, avoids pyrophoric reagents, cleaner workup. |
| Cons / Side Reactions | Over-reduction of pyrazine ring. [2] Dimer formation. Pyrophoric reagent requiring careful handling. | Catalyst poisoning by product.[2] Potential for ring reduction under harsh conditions. Requires specialized pressure equipment. |
| Best For | Small to medium scale where speed is critical. | Larger scale synthesis where safety and scalability are priorities. |
References
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Bioactive Piperazines. Chemical Reviews, 102(5), 1669–1730. Available at: [Link]
-
Cui, W-J., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 20(23), 7628–7632. Available at: [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. Available at: [Link]
-
Newton, G. L., et al. (2020). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 68(3), 896-903. Available at: [Link]
Sources
Technical Support Center: Stabilizing 2-(pyrazin-2-yl)ethanamine in Solution
Welcome to the technical support center for 2-(pyrazin-2-yl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the stability of this compound in various solution-based applications. Here, we move beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to troubleshoot and optimize your experimental conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(pyrazin-2-yl)ethanamine in solution?
A1: 2-(pyrazin-2-yl)ethanamine, like many heterocyclic amines, is susceptible to several degradation pathways in solution. The primary concerns are:
-
Oxidative Degradation: The pyrazine ring and the ethylamine side chain are both vulnerable to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of various degradation products, including N-oxides, hydroxylated species, or cleavage of the side chain. Studies on similar amine compounds, like 2-ethanolamine, have shown that temperature and oxygen concentration significantly impact the rate of oxidative degradation.[1][2]
-
pH-Dependent Degradation: The stability of the compound is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[3][4][5] The protonation state of the amine groups, governed by the solution's pH, is a critical factor. The pyrazine ring itself has a weak basic character (pKa ~0.65).[6]
-
Light Sensitivity: The compound is noted to be light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate photo-degradation reactions.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[7] In solution, this is less of a concern for the compound itself, but it highlights the importance of using anhydrous solvents when required for specific reactions to prevent unwanted hydrolysis.
Q2: What are the ideal storage conditions for a stock solution of 2-(pyrazin-2-yl)ethanamine?
A2: To maximize the shelf-life of your stock solution, we recommend the following conditions, based on general best practices for air and light-sensitive compounds:[8]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of kinetic degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation. |
| Container | Amber Glass Vial with a Secure Cap | Protects from light and prevents solvent evaporation and moisture ingress. |
| Solvent | High-purity, degassed solvent | Using solvents with low water content and removing dissolved oxygen is crucial. |
Q3: I've noticed a color change in my solution. What does this indicate?
A3: A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to the formation of oxidized species or polymeric byproducts. The specific chromophores responsible can vary depending on the degradation pathway. It is crucial to investigate the cause immediately, as it signifies a loss of purity and potentially altered reactivity of your compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and solving the problem.
Issue 1: Rapid Loss of Compound Potency or Purity in Aqueous Buffer
You Observe: HPLC or LC-MS analysis shows a rapid decrease in the peak corresponding to 2-(pyrazin-2-yl)ethanamine and the appearance of new, unidentified peaks over a short period (hours to days).
Underlying Cause: This is most likely due to pH-mediated hydrolysis and/or metal-catalyzed oxidation. The stability of many pharmaceutical compounds is significantly influenced by the pH of the solution, which can alter the ionization state and catalyze reactions like hydrolysis and oxidation.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid degradation.
Step-by-Step Experimental Protocol:
Experiment 1: pH Stability Profiling
-
Preparation: Prepare a series of buffers (e.g., phosphate, citrate, borate) with pH values ranging from 3 to 9.
-
Solution Formulation: Dissolve a known concentration of 2-(pyrazin-2-yl)ethanamine in each buffer.
-
Incubation: Store aliquots of each solution under identical, controlled conditions (e.g., 25°C, protected from light).
-
Analysis: At defined time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound.
-
Interpretation: Plot the percentage of remaining compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your solution. For many amine-containing compounds, slightly acidic conditions (pH 4-6) can enhance stability by protonating the amine, which can reduce its susceptibility to oxidation. However, extreme pH in either direction can accelerate hydrolysis.[9]
Experiment 2: Role of Metal Ions and Chelating Agents
-
Hypothesis: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your buffer or from your glassware can catalyze oxidative degradation.[10]
-
Procedure:
-
Prepare your solution in the optimal buffer identified in Experiment 1.
-
Spike one sample with a low concentration of a metal salt (e.g., 10 µM FeCl₃).
-
To another sample, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) at a concentration of approximately 0.1 mM.
-
Include a control sample with no additives.
-
-
Analysis: Monitor the degradation in all samples over time as before.
-
Interpretation: If the metal-spiked sample degrades faster and the EDTA/DTPA sample shows improved stability compared to the control, metal-catalyzed oxidation is a significant degradation pathway.
Experiment 3: Impact of Dissolved Oxygen
-
Procedure:
-
Prepare your solution using the optimized buffer (with a chelating agent if necessary).
-
Degas the buffer and solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound.
-
Prepare and store the final solution under an inert atmosphere.
-
-
Analysis: Compare the stability of this solution to one prepared under normal atmospheric conditions.
-
Interpretation: A significant improvement in stability confirms that oxidative degradation is a primary concern.
Issue 2: Solution Turns Yellow/Brown Upon Storage or Exposure to Light
You Observe: A previously colorless solution of 2-(pyrazin-2-yl)ethanamine develops a distinct color over time.
Underlying Cause: This is a classic sign of photo-oxidation or the formation of polymeric degradation products. Pyrazine derivatives can undergo complex reactions, including condensation and polymerization, leading to colored species.
Mitigation Strategy Workflow
Caption: Workflow to prevent solution discoloration.
Recommended Actions & Protocols:
-
Mandatory Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
-
Protocol: Evaluating Antioxidants
-
Rationale: Antioxidants can scavenge free radicals that initiate and propagate oxidative degradation pathways.
-
Common Antioxidants for Consideration:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
-
-
Procedure:
-
Prepare several batches of your solution in the optimized buffer.
-
Add different antioxidants at varying low concentrations (e.g., 0.01% - 0.1% w/v).
-
Include a control sample without any antioxidant.
-
Store all samples under identical conditions (protected from light, controlled temperature).
-
Monitor for color change visually and quantify purity by HPLC over time.
-
-
Note: Be aware of potential interactions. For instance, in some specific cases, ascorbate has been observed to accelerate degradation rather than inhibit it, so empirical testing is essential.[3]
-
-
Combined Approach: For maximum stability, a multi-faceted approach is often required. The final recommended formulation might include:
-
An optimized pH buffer.
-
A chelating agent (e.g., EDTA).
-
An antioxidant (e.g., BHT).
-
Storage under an inert atmosphere.
-
Strict protection from light.
-
Section 3: Summary of Stability-Enhancing Strategies
| Strategy | Key Action | Scientific Principle |
| pH Control | Identify and use a buffer at the optimal pH (typically slightly acidic). | Minimizes rates of acid/base-catalyzed hydrolysis and can stabilize the protonated form of the amine against oxidation.[4][9] |
| Chelation | Add a chelating agent like EDTA (0.1 mM). | Sequesters trace metal ions that catalyze oxidative degradation reactions.[10] |
| Inert Atmosphere | Degas solvents and store solutions under nitrogen or argon. | Removes molecular oxygen, a key reactant in oxidative degradation pathways.[1] |
| Light Protection | Use amber vials or foil wrapping. | Prevents photo-degradation by blocking UV and visible light that can initiate radical reactions. |
| Antioxidant Use | Add a suitable antioxidant (e.g., BHT at ~0.01%). | Scavenges free radicals, terminating oxidative chain reactions. |
| Temperature Control | Store solutions at refrigerated temperatures (2-8 °C). | Reduces the kinetic rate of all chemical degradation reactions. |
By systematically applying these principles and troubleshooting steps, you can significantly enhance the stability of your 2-(pyrazin-2-yl)ethanamine solutions, leading to more reliable and reproducible experimental outcomes.
References
- Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+ | Journal of the American Chemical Society. (n.d.). ACS Publications.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 28). TCI Chemicals.
- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing. (2016, May 23). RSC Publishing.
- Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation - Norwegian Research Information Repository - NTNU. (n.d.). NTNU.
- (PYRAZIN-2-YLMETHYL)AMINE Product Description - ChemicalBook. (n.d.). ChemicalBook.
- material safety data sheet - 2-acetyl pyrazine - Karnataka Aromas. (n.d.). Karnataka Aromas.
- Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation | Request PDF - ResearchGate. (n.d.). ResearchGate.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.). Enamine.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (n.d.). MDPI.
- 2-Pyrazin-2-yl-ethylamine hydrochloride hydrate - Chem-Impex. (n.d.). Chem-Impex.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (n.d.). ResearchGate.
- Oxidative degradation of amines using a closed batch system - Semantic Scholar. (2013, October 1). Semantic Scholar.
- Oxidative Degradation of Monoethanolamine - Semantic Scholar. (2002, July 19). Semantic Scholar.
- Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF - ResearchGate. (n.d.). ResearchGate.
- OXIDATIVE DEGRADATION OF DIETHANOLAMINE SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED MATERIALS IN POST - Scholaris. (n.d.). Scholaris.
- Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (n.d.). ResearchGate.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). ResearchGate.
- Influence of PH On The Stability of Pharmaceutical - Scribd. (n.d.). Scribd.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC. (n.d.). NCBI.
- Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. (n.d.). Chemical Papers.
- Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents - MDPI. (2022, March 2). MDPI.
- Effect of pH on the stability of methacholine chloride in solution - PubMed. (n.d.). PubMed.
- Acetylpyrazine | C6H6N2O | CID 30914 - PubChem. (n.d.). PubChem.
- Lifitegrast Degradation: Products and Pathways - MDPI. (n.d.). MDPI.
Sources
- 1. nva.sikt.no [nva.sikt.no]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Degradation of Monoethanolamine | Semantic Scholar [semanticscholar.org]
avoiding byproduct formation in pyrazinone synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for pyrazinone synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of these important heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into avoiding common pitfalls, particularly the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategy is both efficient and robust.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during pyrazinone synthesis.
Q1: What is the most prevalent and versatile method for synthesizing 2(1H)-pyrazinones in a laboratory setting?
A1: One of the most important and widely used methods is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This approach, often referred to as the Jones and Karmas and Spoerri method, is highly versatile and provides access to a wide array of substituted pyrazinones by varying the two acyclic starting materials.[2]
Q2: I'm observing a mixture of products that are difficult to separate. What is the likely cause?
A2: If you are using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), the most common issue is the formation of regioisomers.[1] These isomers often have very similar physical properties, which makes their separation by standard techniques like column chromatography challenging.[1]
Q3: Besides regioisomers, what other types of byproducts can form during the condensation reaction?
A3: Several other side products can complicate your synthesis. These include:
-
Products from Self-Condensation: Either the α-amino acid amide or the 1,2-dicarbonyl compound can react with itself, leading to undesired impurities.[1]
-
Dehalogenation Products: If you are synthesizing halogenated pyrazinones, it's common to see byproducts where the halogen atom has been replaced by hydrogen.[1]
-
Double Substitution Products: For pyrazinones with a reactive site, a second nucleophilic substitution can occur, leading to disubstituted byproducts.[1]
-
Imidazole Byproducts: In reactions that resemble Maillard conditions, particularly those involving sugars and an ammonia source, imidazole derivatives can form alongside pyrazines.[3][4]
Q4: How critical is the purity of my starting materials?
A4: It is absolutely critical. Using high-purity α-amino acid amides and 1,2-dicarbonyl compounds is a fundamental step in minimizing byproduct formation.[1] Impurities in the starting materials can lead to a variety of unexpected side reactions and complicate the purification of your final product. We recommend recrystallizing or purifying commercial reagents if their purity is questionable.[1]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: Poor Regioselectivity - A Mixture of Isomers
The formation of regioisomers is a persistent challenge when using unsymmetrical dicarbonyls. The root cause is the similar reactivity of the two carbonyl groups, leading to two possible cyclization pathways.
Caption: Troubleshooting workflow for controlling regioselectivity.
-
Solution A: Use a Symmetrical 1,2-Dicarbonyl: The most straightforward solution is to use a symmetrical dicarbonyl like glyoxal or biacetyl. This eliminates the possibility of forming different regioisomers, resulting in a single product.[1]
-
Solution B: Employ a Mono-Schiff Base: By first reacting the unsymmetrical 1,2-diketone with an amine to form a mono-Schiff base, you can differentiate the reactivity of the two carbonyl positions. The remaining carbonyl group will react preferentially, leading to the exclusive formation of one regioisomer.[1]
-
Solution C: Utilize Reaction Additives: Certain additives can direct the regioselectivity. For instance, in the reaction between α-amino acid amides and methylglyoxal, the addition of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer. In its absence, the 5-methyl isomer is the major product.[1]
Issue 2: Presence of Self-Condensation Byproducts
These byproducts arise when starting materials react with themselves instead of each other. This is often a kinetics-related issue.
-
Control Stoichiometry: Ensure a precise stoichiometric ratio of the reactants. An excess of one reactant increases the probability of its self-condensation.[1]
-
Optimize Temperature: Maintain the lowest effective reaction temperature. Higher temperatures can accelerate undesirable side reactions.
-
Slow Addition: Consider adding one reactant slowly to the other to maintain its low concentration in the reaction mixture, thus favoring the desired cross-condensation.
Issue 3: Difficulty in Product Purification
Even with optimized reaction conditions, purification can be a significant hurdle.
Caption: General workflow for pyrazinone purification.
| Technique | Best For | Key Considerations |
| Liquid-Liquid Extraction | Removing polar impurities, unreacted starting materials.[1] | Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Washing with brine can help remove residual water.[1] |
| Column Chromatography | Separating regioisomers and other byproducts with different polarities.[1] | Requires careful selection of the solvent system. TLC should be used to determine optimal conditions beforehand. |
| Recrystallization | Purifying solid products, potentially separating regioisomers if their solubilities differ significantly.[1] | Requires finding a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures. |
| Preparative HPLC/SFC | Separating very closely related compounds, such as stubborn regioisomer mixtures.[1] | This is a high-resolution but lower-throughput technique, best reserved for when other methods fail. |
Experimental Protocols
Protocol 1: General Synthesis of a 2(1H)-Pyrazinone
This protocol is a general guideline for the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1]
Materials:
-
α-Amino acid amide hydrochloride
-
1,2-Dicarbonyl compound (e.g., biacetyl)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Preparation of Free Amide: If starting from a hydrochloride salt, dissolve the α-amino acid amide hydrochloride in the chosen solvent. Neutralize by adding an equimolar amount of base (e.g., NaOH) to generate the free α-amino acid amide in situ.
-
Reaction Setup: To the solution of the free amide, add the 1,2-dicarbonyl compound in a 1:1 stoichiometric ratio.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux). The optimal temperature and time will depend on the specific substrates and should be determined experimentally.[4]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product is soluble, perform a liquid-liquid extraction. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).[1][3]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazinone.[1]
Protocol 2: Purification via Column Chromatography
This protocol outlines the separation of a pyrazinone product from byproducts.
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired product (Rf value ideally between 0.2-0.4) and the major impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazinone.
References
-
Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Publications. Available at: [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Center for Biotechnology Information. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity Control in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide in-depth technical assistance and troubleshooting advice for controlling regioselectivity, a critical aspect of pyrazole synthesis that directly impacts the efficiency and success of your research and development efforts. Pyrazole scaffolds are integral to numerous pharmaceuticals and agrochemicals, making the selective synthesis of the desired regioisomer a paramount challenge. This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of regioselective pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a common issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the synthesis of pyrazoles, particularly through the widely used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomeric products.[1][2] This occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two distinct carbonyl carbons of the dicarbonyl compound, resulting in a mixture of pyrazoles that can be challenging to separate.[2] Achieving high regioselectivity is crucial for ensuring the efficient synthesis of the specific biologically active isomer required for downstream applications.
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that I need to consider to control the outcome?
A2: The regiochemical outcome of pyrazole synthesis is a delicate interplay of several factors. By understanding and manipulating these, you can significantly influence the formation of the desired isomer. The primary factors include:
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a significant role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[2][3]
-
Reaction Conditions: This is often the most critical and tunable aspect.
-
Solvent: The choice of solvent can have a dramatic effect on regioselectivity. As detailed in the troubleshooting section, fluorinated alcohols have been shown to remarkably enhance the formation of a single regioisomer.[4]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can influence or even reverse the selectivity compared to neutral conditions.[2]
-
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor regioselectivity in the Knorr pyrazole synthesis using unsymmetrical 1,3-dicarbonyls.
This is one of the most frequently encountered problems. The formation of a nearly 1:1 mixture of regioisomers is common when using standard solvents like ethanol.
Root Cause Analysis:
The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6][7][8] With an unsymmetrical dicarbonyl, the two carbonyl groups present different electronic and steric environments, leading to competitive attack by the two non-equivalent nitrogen atoms of a substituted hydrazine. In conventional solvents like ethanol, the energy barrier for attack at either carbonyl can be similar, resulting in poor selectivity.[4]
Solutions & Optimization Strategies:
Solution A: Strategic Solvent Selection - The Fluorinated Alcohol Effect
Recent studies have demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity, often leading to the nearly exclusive formation of one isomer.[4]
Causality behind the choice: Fluorinated alcohols are highly polar, non-nucleophilic, and possess strong hydrogen bond donating properties. It is proposed that they do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike nucleophilic solvents such as ethanol. This leads to a more selective initial attack by the hydrazine and, consequently, higher regioselectivity.[4]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with Methylhydrazine.
| 1,3-Dicarbonyl Substituent (Aryl) | Solvent | Isomer Ratio (A:B) | Reference |
| Phenyl | Ethanol | 55:45 | [4] |
| Phenyl | TFE | 85:15 | [4] |
| Phenyl | HFIP | 97:3 | [4] |
| 4-Chlorophenyl | Ethanol | 60:40 | [4] |
| 4-Chlorophenyl | HFIP | >99:1 | [4] |
Solution B: Temperature and pH Control
While solvent choice is paramount, temperature and pH can also be leveraged. Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the proportion of one isomer. The pH of the reaction medium can alter the relative nucleophilicity of the hydrazine's nitrogen atoms; however, this can be substrate-dependent and may require empirical optimization.[2]
Experimental Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione in HFIP.
-
Reagent Addition: At room temperature, slowly add methylhydrazine to the solution. Monitor for any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (usually within 1-2 hours), remove the HFIP under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired pyrazole.
-
Characterization: Confirm the structure and determine the isomeric ratio using ¹H NMR, ¹³C NMR, and NOE experiments.
Problem 2: Unpredictable regioselectivity with different substituted hydrazines.
The electronic nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can significantly influence the regiochemical outcome.
Root Cause Analysis:
The substituent on the hydrazine modulates the nucleophilicity of the two nitrogen atoms. For instance, in methylhydrazine, the N-methylated nitrogen is more nucleophilic, whereas in phenylhydrazine, the unsubstituted -NH2 group is the more nucleophilic center. The interplay between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons dictates the initial point of attack and the final regioisomer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioselectivity with various hydrazines.
Advanced Strategies for Regiocontrol
Beyond the classical Knorr synthesis, other methods offer inherent regiocontrol:
-
Synthesis from Hydrazones: The cyclization of α,β-alkynic hydrazones can proceed with excellent regioselectivity, often influenced by the catalyst and reaction conditions.[9]
-
Metal-Catalyzed Syntheses: Transition-metal-catalyzed methods, such as those involving copper or palladium, can provide access to specific pyrazole isomers that are difficult to obtain through traditional condensation reactions.[1][10]
-
[3+2] Cycloaddition Reactions: The cycloaddition of sydnones with alkynes is a powerful method for constructing the pyrazole core with high regioselectivity.[11]
Logical Relationship Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Temperature and Substrate Ratios in Enzymatic Pyrazine Synthesis
Welcome to the Technical Support Center for Enzymatic Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the synthesis of these vital heterocyclic compounds. Pyrazines are not only key aroma and flavor compounds but also serve as important structural motifs in many pharmaceuticals.[1] This resource offers a structured approach to understanding and optimizing the critical parameters of temperature and substrate ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enzymatic pyrazine synthesis?
A1: Enzymatic pyrazine synthesis often leverages transaminases to catalyze the amination of α-diketones, forming α-amino ketones. These intermediates then undergo oxidative dimerization to produce the corresponding pyrazines.[2][3] This biocatalytic approach offers a greener and more selective alternative to traditional chemical synthesis methods, which may require harsh conditions.[4][5]
Q2: Why is temperature a critical parameter in these reactions?
A2: Temperature exerts a dual influence on the reaction. Firstly, as with most enzymatic reactions, temperature affects the enzyme's activity and stability.[6] Increasing the temperature can enhance the reaction rate by increasing substrate solubility and the frequency of molecular collisions.[6] However, exceeding the enzyme's optimal temperature can lead to irreversible denaturation and loss of catalytic activity.[6] Secondly, pyrazine formation is also linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, which is also temperature-dependent.[7][8][9][10]
Q3: How does the substrate ratio impact pyrazine synthesis?
A3: The molar ratio of the substrates, such as an amino acid and a reducing sugar or an α-diketone and an amine donor, is a crucial factor that can significantly influence the yield and the profile of the pyrazines formed.[11][12] An excess of one substrate can inhibit enzyme activity or lead to the formation of undesired byproducts.[6] Finding the optimal ratio is key to maximizing the yield of the target pyrazine.
Q4: What are common challenges encountered in enzymatic pyrazine synthesis?
A4: Researchers often face challenges such as low product yields, the formation of unwanted byproducts, and batch-to-batch inconsistency.[5][12] These issues can often be traced back to suboptimal control of reaction parameters like temperature, pH, and substrate concentrations.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during enzymatic pyrazine synthesis.
Issue 1: Low Overall Pyrazine Yield
A low yield of the desired pyrazine is one of the most frequent challenges.
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[6][12]
-
Incorrect Substrate Ratio: An imbalanced molar ratio of substrates can limit the reaction.
-
Solution: Conduct a substrate ratio optimization experiment. For example, when reacting a pyrazine ester with an amine, a molar ratio of 1:3 (ester:amine) has been shown to be optimal in some systems.[6] Systematically vary the ratio to find the sweet spot for your reaction.
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or reaction conditions.
-
Suboptimal pH: The pH of the reaction medium significantly affects enzyme activity and the Maillard reaction pathway.[12]
-
Solution: Optimize the reaction pH. The optimal pH can vary depending on the specific enzyme and substrates used.
-
Issue 2: Formation of Undesired Byproducts
The presence of significant amounts of byproducts can complicate purification and reduce the yield of the target pyrazine.
Possible Causes & Solutions:
-
Side Reactions at High Temperatures: Elevated temperatures can promote competing reaction pathways, leading to a variety of byproducts.[12]
-
Solution: Re-evaluate the reaction temperature. A lower temperature might be necessary to improve selectivity, even if it slightly reduces the overall reaction rate.
-
-
Incorrect Substrate Ratio: An excess of one reactant can lead to the formation of different pyrazine derivatives or other heterocyclic compounds.[11]
-
Solution: Fine-tune the substrate ratio to favor the formation of the desired product.
-
-
Impure Starting Materials: Impurities in the substrates can participate in side reactions.
-
Solution: Ensure the purity of all reactants before starting the synthesis.
-
Issue 3: Inconsistent Batch-to-Batch Results
Variability between experimental runs can hinder the scalability and reliability of the synthesis.
Possible Causes & Solutions:
-
Poor Control of Reaction Parameters: Minor variations in temperature, pH, or substrate concentrations between batches can lead to significant differences in the outcome.
-
Solution: Implement strict control over all reaction parameters. Use calibrated equipment and prepare fresh solutions for each batch.
-
-
Enzyme Activity Variation: The activity of the enzyme may differ between batches if not stored or handled consistently.
-
Solution: Aliquot your enzyme stock and store it under recommended conditions to ensure consistent activity.
-
Experimental Protocols
Protocol 1: Optimizing Reaction Temperature
This protocol outlines a systematic approach to determine the optimal temperature for your enzymatic pyrazine synthesis.
-
Setup: Prepare a series of identical reaction mixtures in separate vessels. Each mixture should contain your enzyme, substrates at a fixed ratio, and buffer at the desired pH.
-
Incubation: Place each reaction vessel in a temperature-controlled environment (e.g., water bath, incubator) set to a different temperature (e.g., 35°C, 40°C, 45°C, 50°C, 55°C).
-
Sampling: At regular intervals, take a small aliquot from each reaction.
-
Analysis: Quench the reaction in the aliquots and analyze the concentration of the desired pyrazine using a suitable analytical method like GC-MS or HPLC.[14][15][16][17][18]
-
Determination: Plot the pyrazine concentration against temperature for a fixed reaction time to identify the temperature that yields the highest product concentration.
Protocol 2: Screening Substrate Ratios
This protocol helps in identifying the optimal molar ratio of your substrates.
-
Setup: Prepare a series of reaction mixtures with a fixed concentration of one substrate and varying concentrations of the other. For example, keep the pyrazine ester concentration constant and vary the amine concentration to achieve molar ratios of 1:1, 1:2, 1:3, 1:4, and 1:5.
-
Incubation: Incubate all reaction mixtures at the predetermined optimal temperature and for a fixed duration.
-
Analysis: Analyze the concentration of the desired pyrazine in each reaction mixture.
-
Determination: Plot the pyrazine yield against the substrate molar ratio to determine the optimal ratio.
Data Presentation
Table 1: Example of Temperature Optimization Data
| Temperature (°C) | Pyrazine Yield (%) |
| 35 | 65.4 |
| 40 | 75.2 |
| 45 | 81.2 |
| 50 | 78.9 |
| 55 | 68.1 |
Note: The optimal temperature in this example is 45°C, as higher temperatures lead to a decrease in yield, likely due to enzyme denaturation.[6]
Table 2: Example of Substrate Ratio Optimization Data (Ester:Amine)
| Molar Ratio (Ester:Amine) | Pyrazine Yield (%) |
| 1:1 | 62.8 |
| 1:2 | 75.9 |
| 1:3 | 81.7 |
| 1:4 | 79.5 |
| 1:5 | 76.3 |
Note: The optimal substrate molar ratio in this example is 1:3. Further increases in the amine concentration may lead to substrate inhibition.[6]
Visualizing the Process
Enzymatic Pyrazine Synthesis Workflow
The following diagram illustrates a typical workflow for optimizing enzymatic pyrazine synthesis.
Caption: A typical workflow for optimizing enzymatic pyrazine synthesis.
Troubleshooting Decision Tree for Low Pyrazine Yield
This diagram provides a logical path for troubleshooting low product yields.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Pyrazine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for investigating the degradation pathways of pyrazine-based compounds. As these molecules are critical in fields ranging from flavor chemistry to pharmaceuticals, understanding their stability and degradation is paramount. This resource is designed to address the specific, practical challenges encountered during experimental work.
Section 1: General Experimental & Analytical Troubleshooting
This section addresses common issues that can arise during the analysis of pyrazine degradation, regardless of the specific degradation method being studied. These often relate to the inherent chemical properties of pyrazines and the analytical techniques used to monitor them.
Frequently Asked Questions (FAQs)
Q1: My replicate experiments show highly variable degradation rates. What could be causing this inconsistency?
A1: Variability between replicates is a common frustration that often points to subtle issues in experimental setup and handling. Several factors could be at play:
-
Compound Stability in Solution: Pyrazine derivatives can be unstable in certain solvents, especially under prolonged storage or exposure to light. For example, SCR7, a DNA ligase IV inhibitor, is known to degrade in solution to form SCR7-pyrazine.[1] Ensure you use high-quality, anhydrous solvents (e.g., anhydrous DMSO for stock solutions) and prepare working solutions fresh for each experiment.[1] Aliquoting stock solutions for single use is highly recommended to avoid repeated freeze-thaw cycles that can introduce moisture and accelerate degradation.[1]
-
Volatility and Sample Loss: Pyrazines are characterized by high volatility due to their low vapor pressure.[2] Inconsistent sample handling, such as leaving vials open for different lengths of time or variations in incubation temperature, can lead to differential evaporative losses, which may be misinterpreted as degradation.[3] Standardize all handling steps meticulously.
-
pH Fluctuations: The pH of your reaction medium can significantly impact pyrazine stability. Non-ideal or fluctuating pH can either inhibit or unexpectedly accelerate degradation pathways.[4] Buffer your experimental medium appropriately and verify the pH at the start and end of the experiment.
Q2: My initial pyrazine concentration is decreasing over time, but I cannot detect any degradation products via HPLC or GC-MS. What is the likely cause?
A2: This scenario, often called "disappearance," can be perplexing. Before assuming a novel, undetectable degradation pathway, consider these more common physical and analytical phenomena:
-
Adsorption to Labware: Pyrazine compounds can adsorb to the surfaces of laboratory equipment, including glass vials, pipette tips, and stir bars, especially in aqueous solutions.[5] This is a well-documented phenomenon for other heterocyclic compounds and can lead to a significant decrease in the aqueous concentration without any actual degradation. Consider using silanized glassware or performing sorption controls (incubating the compound in the experimental vessel without the degradation agent, e.g., microbes) to quantify this effect.
-
High Volatility: As mentioned in Q1, significant analyte loss can occur due to evaporation, particularly for highly volatile, low-molecular-weight pyrazines.[2][3] This is especially problematic in open or poorly sealed systems and during sample preparation steps like heating or concentration. Ensure your experimental setup is sealed, and consider using analytical techniques like headspace solid-phase microextraction (HS-SPME) which are designed for volatile compounds.[6][7]
-
Analytical Detection Limits: Your degradation products may be forming at concentrations below the limit of detection (LOD) or limit of quantitation (LOQ) of your analytical method.[7] This can happen if the degradation is slow or if a single parent compound fragments into multiple, low-concentration products. Attempt to concentrate your sample before analysis or use a more sensitive detector (e.g., tandem mass spectrometry, MS/MS) to screen for potential products.[8]
Q3: I am struggling to separate and identify positional isomers of alkylpyrazines using GC-MS. Their mass spectra are nearly identical. How can I resolve this?
A3: This is a classic challenge in pyrazine analysis. Due to their structural similarity, positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) often co-elute and produce almost indistinguishable mass spectra, making unambiguous identification by library search alone unreliable.[9][10][11]
-
Chromatographic Optimization: Your primary strategy should be to improve the chromatographic separation.
-
Column Choice: Employ a column with a different stationary phase. If you are using a standard non-polar column (like a DB-1 or ZB-5MS), try a more polar column (like a ZB-WAXplus) to alter the elution order and improve separation.[11]
-
Temperature Program: Use a slower oven temperature ramp. A shallow gradient (e.g., 1-2 °C/min) through the expected elution range can significantly enhance the resolution of closely eluting peaks.
-
-
Use of Retention Indices (RIs): This is the most reliable method for identifying isomers. An RI is a value that normalizes the retention time of a compound to those of a series of n-alkane standards run under the identical chromatographic conditions. By comparing the experimentally determined RI of your unknown peak to published RI values for different stationary phases, you can confidently identify isomers even if their mass spectra are identical.[10][11] There are many compilations of RI values available in databases like the NIST library.[11]
Experimental Protocols & Workflows
This diagram outlines a logical decision-making process for diagnosing the root cause of variability in pyrazine degradation experiments.
Caption: Troubleshooting decision tree for inconsistent pyrazine degradation results.
This protocol is suitable for non-volatile or derivatized pyrazines.
-
Instrument Setup:
-
HPLC System with a UV-Vis Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Set the detector wavelength to the λmax of your target pyrazine.
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point is a gradient of HPLC-grade water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Calibration Curve:
-
Prepare a series of at least 5 standards of your pyrazine compound in the experimental medium (e.g., buffer, growth medium) with known concentrations.
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a calibration curve. Ensure the R² value is >0.99.
-
-
Sample Analysis:
-
At each time point of your degradation experiment, withdraw an aliquot of the sample.
-
Immediately quench any reaction (e.g., by adding an equal volume of acetonitrile to precipitate proteins/biomass or by flash freezing).
-
Centrifuge the sample to pellet any solids.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample and integrate the peak area corresponding to your pyrazine.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the pyrazine in your sample at each time point.
-
Plot concentration versus time to determine the degradation rate.
-
Section 2: Microbial Degradation Experiments
The biodegradation of pyrazines is a key pathway in environmental and biological systems. However, these experiments come with unique challenges related to microbial physiology and the differentiation of biological from non-biological processes.
Frequently Asked Questions (FAQs)
Q1: I've inoculated my culture with a pyrazine-degrading bacterial strain, but I'm observing a very low or no degradation. What are the potential causes?
A1: This is a common issue when initiating biodegradation studies. The problem can lie with the microbe, the conditions, or the compound itself.
-
Microbial Acclimatization: The microbial strain, even if it is a known degrader, may require a period of adaptation to the specific pyrazine and its concentration. Consider a gradual acclimatization process by slowly increasing the pyrazine concentration in the culture medium over several transfers.
-
Nutrient Limitation or Co-metabolism: While some bacteria can use pyrazines as a sole source of carbon and energy, many require an additional, more easily metabolizable carbon source (co-metabolism).[12][13] Ensure your medium is not deficient in essential nutrients (nitrogen, phosphorus, trace elements). Conversely, an overly rich medium might cause the bacteria to ignore the pyrazine in favor of the preferred substrate.
-
Sub-optimal Conditions: Degradation rates are highly sensitive to environmental factors.[13] Verify that the pH, temperature, and aeration (for aerobic bacteria) are within the optimal range for your specific microbial strain.
-
Compound Toxicity: At high concentrations, the target pyrazine or one of its metabolites may be toxic or inhibitory to the microorganisms.[2] Run a toxicity assay or set up experiments with a range of initial pyrazine concentrations to identify any inhibitory effects.
Q2: How can I definitively prove that the loss of my pyrazine is due to microbial activity and not other factors?
A2: This is a critical point for ensuring the scientific integrity of your study. You must use proper controls to differentiate biotic from abiotic processes.
-
Sterile Control: This is the most important control. It consists of the complete experimental setup (medium, pyrazine compound) but without the microbial inoculum. Instead, the medium is sterilized (e.g., by autoclaving or filtration) and kept under the same conditions. Any loss of the pyrazine in this control is due to abiotic factors like hydrolysis, volatility, or adsorption.
-
Sorption Control (Killed Control): To specifically measure adsorption to the biomass, create a control with heat-killed or chemically inactivated (e.g., with sodium azide) microorganisms. The decrease in pyrazine concentration in this control can be attributed to binding or sorption to the cell surfaces.
-
True Biodegradation: The rate of true biodegradation is calculated by subtracting the rate of loss in the sterile and sorption controls from the rate of loss in the live experimental culture.
Q3: My analysis has identified a hydroxylated pyrazine as a major early metabolite. What does this suggest about the degradation pathway?
A3: The formation of a hydroxylated pyrazine is a very significant finding. In humans, animals, and bacteria, the initial step in the metabolic degradation of aromatic compounds, including pyrazines, is often hydroxylation.[2][12] This reaction is typically catalyzed by oxygenase enzymes (monooxygenases or dioxygenases) that activate molecular oxygen and incorporate one or two oxygen atoms into the pyrazine ring. This initial hydroxylation serves to:
-
Decrease Aromaticity: It destabilizes the stable aromatic ring, making it more susceptible to subsequent cleavage.
-
Increase Water Solubility: The addition of a polar hydroxyl group increases the compound's water solubility, facilitating further enzymatic reactions and excretion in higher organisms.
The identification of this intermediate strongly suggests an aerobic, enzyme-catalyzed degradation pathway is occurring. Further investigation would focus on identifying the ring-cleavage products that form from this hydroxylated intermediate.
Experimental Protocols & Workflows
This diagram illustrates the common first step in the aerobic breakdown of a substituted pyrazine, highlighting the key role of oxygenase enzymes.
Caption: Initial enzymatic hydroxylation step in aerobic pyrazine biodegradation.
-
Medium Preparation: Prepare a suitable mineral salts medium for your bacterial strain. Divide it into three sets: Experimental, Sterile Control, and Sorption Control. Autoclave to sterilize.
-
Inoculum Preparation: Grow your bacterial strain in a suitable growth medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile phosphate buffer to remove any residual medium. Resuspend the cell pellet in the mineral salts medium to a desired optical density (e.g., OD600 = 1.0).
-
Control Preparation:
-
Sorption Control: Take a portion of the prepared inoculum and kill the cells (e.g., by autoclaving at 121°C for 20 min or by adding sodium azide to a final concentration of 0.1%).
-
-
Assay Setup:
-
Experimental Flasks: To the experimental medium, add the live, washed inoculum.
-
Sterile Control Flasks: Use the sterile medium with no inoculum.
-
Sorption Control Flasks: To the sterile medium, add the killed inoculum.
-
-
Initiation: Add your pyrazine stock solution (preferably filtered through a 0.22 µm filter) to all flasks to achieve the desired final concentration.
-
Incubation: Incubate all flasks under identical, controlled conditions (e.g., 30°C, 150 rpm on an orbital shaker).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each flask using sterile technique.
-
Analysis: Immediately process and analyze the samples for the parent pyrazine concentration using a validated method like HPLC-UV (Protocol 1) or GC-MS.
Section 3: Photochemical Degradation Experiments
Studying the photochemical fate of pyrazines is crucial for understanding their environmental persistence and for developing advanced oxidation processes (AOPs) for their removal from water.
Frequently Asked Questions (FAQs)
Q1: My direct photolysis experiment (UV light only) is showing a very slow degradation rate for my target pyrazine. How can I improve this?
A1: A slow rate of direct photolysis indicates that your pyrazine compound does not efficiently absorb photons at the wavelength of your light source or that the absorbed energy does not effectively lead to bond cleavage.
-
Wavelength Selection: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your pyrazine. If there is a poor match, the photolytic efficiency will be low. You may need a different lamp (e.g., a medium-pressure mercury lamp for broad UV-Vis irradiation) to achieve efficient degradation.[14]
-
Indirect Photolysis (Sensitizers): If direct photolysis is inefficient, consider adding a photosensitizer to your solution. Sensitizers (like acetone or nitrate) absorb light and transfer the energy to the target compound or generate reactive species like hydroxyl radicals (•OH) that can degrade the pyrazine.
-
Advanced Oxidation Processes (AOPs): The most common way to dramatically increase the degradation rate is to move to an AOP. The UV/H₂O₂ process, where hydrogen peroxide is added to the solution and irradiated with UV light, generates highly reactive hydroxyl radicals that are very effective at degrading recalcitrant organic compounds.[15]
Q2: I am using TiO₂ as a photocatalyst to degrade a pyrazine, but the efficiency is lower than expected. What factors should I optimize?
A2: Heterogeneous photocatalysis with titanium dioxide (TiO₂) is a powerful technique, but its efficiency is sensitive to several key parameters.[14]
-
Catalyst Loading: There is an optimal catalyst concentration. Too little TiO₂ results in insufficient surface area for the reaction. Too much can lead to light scattering and turbidity, which prevents UV light from penetrating the solution and reaching the catalyst particles. Perform a series of experiments with varying TiO₂ concentrations (e.g., 0.1 to 2.0 g/L) to find the optimum.
-
Solution pH: The pH of the solution affects the surface charge of the TiO₂ particles and the speciation of the pyrazine compound. This influences the adsorption of the pyrazine onto the catalyst surface, which is often a prerequisite for efficient degradation. The optimal pH must be determined experimentally for your specific pyrazine-TiO₂ system.[14]
-
Presence of Scavengers: Other substances in your solution (e.g., carbonate/bicarbonate ions, natural organic matter) can act as scavengers of the generated hydroxyl radicals, competing with the pyrazine for degradation and lowering the overall efficiency. If working with a complex matrix like wastewater, consider this as a potential cause of low efficiency.
Data Summary Table
| Parameter | Microbial Degradation | Photochemical (UV/H₂O₂) | Heterogeneous Photocatalysis (UV/TiO₂) |
| Typical Temp. | 20 - 40 °C | Ambient (20 - 30 °C) | Ambient (20 - 30 °C) |
| Optimal pH Range | Strain-dependent (often 6.0-8.0) | Acidic (often 3.0-5.0) | Compound-dependent (wide range) |
| Primary Reactant | Enzymes (e.g., Oxygenases) | Hydroxyl Radicals (•OH) | Hydroxyl Radicals (•OH), h+ |
| Rate-Limiting Factors | Nutrient availability, toxicity, enzyme kinetics | H₂O₂ concentration, UV intensity, pH | Catalyst loading, light penetration, pH |
| Key Controls | Sterile, Sorption (Killed) | Dark Control (no UV) | Dark Control, No Catalyst Control |
References
- Benchchem. Troubleshooting low yields in the Maillard reaction for pyrazine formation.
- Benchchem. Strategies to reduce byproduct formation in pyrazine reactions.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available from: [Link]
-
ResearchGate. Pyrazines: Occurrence, formation and biodegradation | Request PDF. Available from: [Link]
- Benchchem. SCR7 Technical Support Center: Troubleshooting Degradation in Solution.
-
ResearchGate. Microbial metabolism of pyrazines | Request PDF. Available from: [Link]
-
Rajini, K. S., Aparna, P., Sasikala, C., & Ramana, C. V. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99-112. Available from: [Link]
-
ResearchGate. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence. Available from: [Link]
-
Wang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 448. Available from: [Link]
-
ResearchGate. Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Available from: [Link]
-
Rajini, K., Sasikala, C., & Ramana, C. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Biodegradation, 21(1), 125-133. Available from: [Link]
- Benchchem. Technical Support Center: Enhancing the Resolution of Pyrazine Isomers.
-
Sharma, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(9), 508. Available from: [Link]
-
SciSpace. and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13. Available from: [Link]
- Google Patents. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
-
Moussavi, S., & Sclafani, A. (2002). Photochemical processes for atrazine degradation: methodological approach. Recent Research Developments in Photochemistry & Photobiology, 6, 1-13. Available from: [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available from: [Link]
-
ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available from: [Link]
-
ResearchGate. Photochemical degradation of atrazine in UV and UV/H2O2 process: Pathways and toxic effects of products | Request PDF. Available from: [Link]
-
Wu, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 941. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photochemical processes for atrazine degradation: methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-(Pyrazin-2-yl)ethanamine Purity by LC-MS
Introduction: The Critical Role of Purity in Pyrazine-Based Active Pharmaceutical Ingredients
2-(Pyrazin-2-yl)ethanamine is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazine rings are significant structural motifs in medicinal chemistry, appearing in numerous clinically used drugs and biologically active molecules.[1][2][3] Their ability to act as hydrogen bond acceptors and their specific electronic properties make them valuable pharmacophores.[1] Given its role as a potential building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring the purity of 2-(pyrazin-2-yl)ethanamine is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and batch-to-batch consistency of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, focusing on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the causality behind experimental choices, present a robust validation protocol grounded in regulatory standards, and provide the tools for researchers and drug development professionals to implement a self-validating, trustworthy analytical system.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity determination is a critical decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, specificity). For a polar, amine-containing compound like 2-(pyrazin-2-yl)ethanamine, several options exist, each with distinct advantages and limitations.
| Technique | Principle | Strengths for 2-(Pyrazin-2-yl)ethanamine | Limitations & Causality |
| LC-MS | Chromatographic separation followed by mass-based detection. | High Specificity & Sensitivity: Mass spectrometry provides mass-to-charge ratio data, allowing for unambiguous identification and the detection of trace-level impurities, even those that co-elute chromatographically.[4][5][6] | Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, potentially affecting accuracy. This necessitates careful sample preparation and method validation. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for Volatile Impurities: Ideal for identifying residual solvents or volatile byproducts from synthesis. | Derivatization Often Required: Primary amines like 2-(pyrazin-2-yl)ethanamine are polar and exhibit poor peak shape and thermal instability in GC.[7] Chemical derivatization is typically necessary to increase volatility and stability, adding complexity and potential for analytical error.[7][8] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust & Widely Available: A workhorse technique in QC labs. Good for quantitating known, UV-active impurities. | Lack of Specificity: Detection is based on UV absorbance. Co-eluting impurities with a similar UV spectrum cannot be distinguished from the main peak or each other. It cannot identify unknown impurities, as it provides no structural information. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High Efficiency Separations: Offers an orthogonal separation mechanism to LC, useful for resolving challenging impurities. | Lower Concentration Sensitivity: Generally less sensitive than LC-MS. Reproducibility of migration times can be a challenge compared to LC retention times. |
The Scientist's Verdict: For comprehensive purity profiling of 2-(pyrazin-2-yl)ethanamine, LC-MS is the superior technique . Its unparalleled specificity allows for the confident identification of known and unknown impurities and degradation products, a critical requirement during drug development. While HPLC-UV may suffice for routine QC of a well-characterized material, LC-MS is indispensable for method development, validation, and stability studies where a complete picture of the impurity profile is non-negotiable.
The Workflow of Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram outlines the logical flow of the validation process, grounded in the principles of the ICH Q2(R1) guideline.[9][10]
Caption: Logical workflow for LC-MS method validation.
Experimental Protocol: Validating an LC-MS Method for 2-(Pyrazin-2-yl)ethanamine Purity
This protocol is a comprehensive template. Expertise comes from knowing how and when to adapt these steps for a specific analyte and purpose. The choices described herein are based on the known properties of small, polar, amine-containing molecules.
Instrumentation and Chromatographic Conditions
The foundation of any validation is a stable and well-defined analytical system.
| Parameter | Condition | Causality (The "Why") |
| LC System | UPLC/UHPLC System | Ultra-high performance systems provide better resolution, higher sensitivity, and faster run times, which is ideal for separating closely related impurities. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | A Q-TOF provides high-resolution mass data, aiding in the identification of unknown impurities. A QqQ is excellent for highly sensitive quantification of known impurities using Multiple Reaction Monitoring (MRM).[11] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is the standard for polar molecules. As a basic amine, 2-(pyrazin-2-yl)ethanamine will readily accept a proton in positive mode, leading to strong [M+H]⁺ signal. |
| Column | Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | This is a critical choice. Standard C18 columns will provide little to no retention for this polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Ammonium formate is a volatile buffer, making it perfectly compatible with MS detection as it will not foul the source. A low pH ensures the primary amine is protonated, which aids in HILIC retention. |
| Mobile Phase B | Acetonitrile | The strong, aprotic organic solvent used to elute analytes in a HILIC gradient. |
| Gradient | 95% B to 50% B over 10 minutes | A typical HILIC gradient starts with a high percentage of organic solvent to promote retention of the polar analyte and gradually increases the aqueous component to facilitate elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol | 2 µL | A small injection volume minimizes peak distortion, especially when the sample solvent differs significantly from the initial mobile phase. |
Validation Parameters: A Step-by-Step Guide
The validation process systematically challenges the method to prove it is fit for purpose. All validation experiments must adhere to the principles outlined in the ICH Q2(R1) guideline.[10][12]
-
Purpose: To verify that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite for any valid analytical run.
-
Protocol:
-
Prepare a standard solution of 2-(pyrazin-2-yl)ethanamine at a working concentration (e.g., 100 µg/mL).
-
Inject this solution five or six times consecutively.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, and tailing factor.
-
-
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: 0.8 - 1.5
-
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Protocol:
-
Forced Degradation: Subject a solution of 2-(pyrazin-2-yl)ethanamine to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Impurity Spiking: If potential process impurities are known and available (e.g., starting materials, isomers), spike a solution of the analyte with these impurities.
-
Analysis: Analyze the unstressed sample, the stressed samples, and the spiked sample.
-
Peak Purity: Use the mass spectral data to assess peak purity. The mass spectrum across the main analyte peak should be consistent and free from ions corresponding to other components.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all significant degradation products/impurities. The mass spectral data must confirm the identity of the main peak and show that it is spectrally pure.
-
Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]
-
Protocol:
-
Prepare a stock solution of 2-(pyrazin-2-yl)ethanamine.
-
Perform serial dilutions to create at least five concentration levels, spanning a range from the reporting limit for impurities (e.g., 0.05%) to 120% of the impurity specification limit. A typical range for an impurity method is from the Limit of Quantitation (LOQ) to 1.0% relative to the main component concentration.
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Protocol:
-
Prepare a sample matrix (e.g., a blank solution or a sample of a related but distinct compound).
-
Spike the matrix with known amounts of 2-(pyrazin-2-yl)ethanamine at a minimum of three concentration levels (e.g., low, medium, high) within the specified range.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked analyte. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 5.0%
-
Intermediate Precision: RSD ≤ 10.0%
-
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[13]
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of increasingly dilute solutions of 2-(pyrazin-2-yl)ethanamine.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (RSD) and accuracy meet acceptance criteria (e.g., RSD ≤ 15%).
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
Flow Rate (± 5%)
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability criteria (retention time, peak area RSD, tailing factor) must still be met under all varied conditions. Any significant changes should be noted and may require tightening the method parameters.
Conclusion: A Framework for Trustworthy Analysis
This guide provides a comprehensive framework for the validation of an LC-MS method for the purity assessment of 2-(pyrazin-2-yl)ethanamine. By combining a deep understanding of the analyte's chemistry with a systematic validation approach grounded in ICH guidelines, researchers can develop a robust, reliable, and scientifically sound analytical procedure. The key to success lies not in rigidly following a template, but in applying expert judgment to adapt these principles to the specific analytical challenge at hand. A well-validated method is the cornerstone of quality, ensuring that the journey from a chemical intermediate to a final drug product is built on a foundation of trustworthy data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
Pyrazine-impurities. Pharmaffiliates. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Acetylpyrazine. PubChem. [Link]
-
Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC - NIH. [Link]
-
Aminopyrazine. PubChem - NIH. [Link]
-
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Journal of Advanced Pharmacy and Healthcare Research. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. ResearchGate. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. news-medical.net [news-medical.net]
- 5. resolian.com [resolian.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ijper.org [ijper.org]
A Comparative Guide to the Biological Activity of 2-(Pyrazin-2-yl)ethanamine and its Analogues: A Medicinal Chemistry Perspective
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, enhance the binding affinity of pyrazine-containing molecules to biological targets.[2][3] This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
This guide focuses on the biological activity of 2-(pyrazin-2-yl)ethanamine, a simple yet promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will explore its structural analogues and their interactions with key CNS targets, providing a comparative analysis based on available experimental data from closely related compounds. This in-depth guide will delve into the structure-activity relationships (SAR), experimental protocols for assessing biological activity, and the underlying signaling pathways.
Part 1: Histamine H3 Receptor Antagonism - A Promising Avenue for Cognitive Enhancement
The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the CNS that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine and dopamine.[4][5] Consequently, H3R antagonists are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter levels.[4][5][6]
A notable structural analogue of 2-(pyrazin-2-yl)ethanamine is betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, an H3R antagonist and weak H1R agonist used in the treatment of vestibular disorders.[6][7] The structural similarity between the pyrazine and pyridine cores suggests that 2-(pyrazin-2-yl)ethanamine and its derivatives are strong candidates for novel H3R antagonists.
Structure-Activity Relationship (SAR) of Non-Imidazole H3 Receptor Antagonists
The development of non-imidazole H3R antagonists has been a major focus in medicinal chemistry to improve pharmacokinetic properties and reduce potential off-target effects associated with the imidazole ring.[8] Key structural features influencing the activity of these compounds include:
-
A basic amine center: This is crucial for interaction with a key aspartate residue in the receptor binding pocket. In 2-(pyrazin-2-yl)ethanamine, the primary amine of the ethylamine side chain serves this purpose.
-
A central hydrophobic linker: The ethyl group in our core structure provides a suitable spacer.
-
A heteroaromatic core: The pyrazine ring provides the necessary scaffold. Substitutions on this ring can significantly impact potency and selectivity.
Comparative Biological Activity of Representative H3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of known non-imidazole H3 receptor antagonists, providing a benchmark for the potential activity of 2-(pyrazin-2-yl)ethanamine analogues.
| Compound | Structure | Target | Ki (nM) | Reference |
| Betahistine | N-methyl-2-(pyridin-2-yl)ethanamine | Histamine H3 Receptor | ~1,000 | [7] |
| Ciproxifan | (Cyclopropyl)(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone | Histamine H3 Receptor | 1.6 | [5] |
| ABT-239 | 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile | Histamine H3 Receptor | 1.2 | [5] |
| Hypothetical Analogue 1 | 2-(Pyrazin-2-yl)ethanamine | Histamine H3 Receptor | - | - |
| Hypothetical Analogue 2 | N-Methyl-2-(pyrazin-2-yl)ethanamine | Histamine H3 Receptor | - | - |
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a standard in vitro method to determine the binding affinity of test compounds for the H3 receptor.
Objective: To determine the inhibitory constant (Ki) of 2-(pyrazin-2-yl)ethanamine analogues for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
[3H]-N-α-methylhistamine (a radiolabeled H3R agonist).
-
Test compounds (2-(pyrazin-2-yl)ethanamine and its analogues).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation cocktail and liquid scintillation counter.
Workflow:
Figure 1: Workflow for H3 Receptor Radioligand Binding Assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the human H3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-N-α-methylhistamine, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway of the Histamine H3 Receptor
Figure 2: Simplified Signaling Pathway of the Histamine H3 Receptor.
Part 2: Dopamine D4 Receptor Ligands - Targeting Neuropsychiatric Disorders
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[9][10] This localization suggests its involvement in cognitive and emotional processes. The atypical antipsychotic clozapine has a higher affinity for D4R than for D2R, which may contribute to its efficacy in treating schizophrenia with a lower incidence of extrapyramidal side effects.[9][10] This has spurred the development of selective D4R ligands as potential therapeutics for schizophrenia and other neuropsychiatric disorders.
Pyrazine and pyrazole derivatives have been successfully developed as potent and selective D4R ligands.[1] This provides a strong rationale for exploring 2-(pyrazin-2-yl)ethanamine analogues for this target.
Structure-Activity Relationship of Pyrazine-Containing D4 Receptor Ligands
The SAR for D4R ligands often revolves around a common pharmacophore:
-
A basic nitrogen atom: Essential for interaction with an aspartate residue in transmembrane domain 3.
-
An aromatic or heteroaromatic moiety: The pyrazine ring can fulfill this role.
-
A linker of appropriate length: Connecting the basic nitrogen and the aromatic system.
-
Substituents on the aromatic ring: These can be varied to fine-tune affinity and selectivity.
Comparative Biological Activity of Representative D4 Receptor Ligands
The following table presents data for known D4 receptor ligands, illustrating the range of affinities and selectivities that can be achieved with pyrazine-like scaffolds.
| Compound | Structure | Target | Ki (nM) | D2/D4 Selectivity | Reference |
| Clozapine | Atypical Antipsychotic | Dopamine D4 Receptor | 21 | ~10-fold | [9] |
| L-745,870 | 3-(4-(4-Chlorophenyl)piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 Receptor | 0.3 | >2000-fold | [11] |
| FAUC 365 | 1-(4-(2-Pyrimidinyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | Dopamine D4 Receptor | 0.8 | >100-fold | [9] |
| Hypothetical Analogue 3 | N-Benzyl-2-(pyrazin-2-yl)ethanamine | Dopamine D4 Receptor | - | - | - |
| Hypothetical Analogue 4 | 1-(2-(Pyrazin-2-yl)ethyl)piperidine | Dopamine D4 Receptor | - | - | - |
Experimental Protocol: cAMP Functional Assay for Dopamine D4 Receptor
This protocol outlines a cell-based functional assay to determine whether a compound acts as an agonist or antagonist at the D4 receptor.
Objective: To measure the effect of 2-(pyrazin-2-yl)ethanamine analogues on forskolin-stimulated cAMP accumulation in cells expressing the human D4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human D4 receptor.
-
Forskolin (an adenylate cyclase activator).
-
Test compounds.
-
Dopamine (a reference agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
Workflow:
Figure 3: Workflow for D4 Receptor cAMP Functional Assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed CHO-K1 cells expressing the human D4 receptor into 96-well plates and grow to confluence.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of dopamine (e.g., its EC80) and forskolin to all wells and incubate for a further period (e.g., 30 minutes). Forskolin is used to stimulate cAMP production, and the inhibitory effect of the D4R activation is measured against this stimulated level.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method, such as HTRF or ELISA.
-
Data Analysis: For antagonists, plot the cAMP concentration against the test compound concentration to determine the IC50 value. For agonists, the assay is run without dopamine, and the EC50 value is determined.
Conclusion and Future Directions
The 2-(pyrazin-2-yl)ethanamine scaffold represents a versatile and promising starting point for the design of novel CNS-active compounds. Based on the analysis of structurally related molecules, analogues of this compound are likely to exhibit significant activity at histamine H3 and dopamine D4 receptors.
Future research should focus on the synthesis and systematic evaluation of a library of 2-(pyrazin-2-yl)ethanamine derivatives. Key modifications could include:
-
N-alkylation and N-arylation of the primary amine to explore interactions within the receptor binding pockets.
-
Substitution on the pyrazine ring to modulate electronic properties and steric bulk, thereby influencing affinity and selectivity.
-
Modification of the ethyl linker to optimize the distance between the basic amine and the pyrazine core.
A comprehensive understanding of the structure-activity relationships, guided by the experimental protocols outlined in this guide, will be crucial for the development of potent and selective ligands based on the 2-(pyrazin-2-yl)ethanamine scaffold for the potential treatment of a range of neurological and psychiatric disorders.
References
- Rowley, M., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters, 8(23), 3337-3342.
-
Sharma, R., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117046. [Link]
- Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities.
- Amir, M., & Kumar, S. (2004). Synthesis and pharmacological evaluation of pyrazoline derivatives as new anti-inflammatory and analgesic agents.
-
Upadhyay, S., et al. (2020). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon, 6(10), e05118. [Link]
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
- Kiec-Kononowicz, K., et al. (1999). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 54(1), 16-21.
-
Stark, H. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Systems Neuroscience, 11, 49. [Link]
- Oswal, R. J., et al. (2012).
- Sravani, G., et al. (2016). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 6(2), 173-178.
-
Butini, S., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Bas-Jaque, S., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 12(1), 1-15. [Link]
- Gläser, J., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(15), 2419-2432.
-
Tobe, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3433. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new pyrazolines derivatives and their biological activity. Journal of Organic & Inorganic Chemistry, 8(1), 1-6.
-
Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
-
Herrera-Acevedo, C., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6211. [Link]
- van der Westhuizen, C. W., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
- Seeman, P., & Van Tol, H. H. (1994). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. Journal of Psychopharmacology, 8(3), 151-158.
-
Esbenshade, T. A., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 41. [Link]
-
Cagnoni, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(21), 7244. [Link]
-
Płazińska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
- Manjaly, J., & Kullar, P. (2019). Common otology viva topics. In Advanced ENT Training. Taylor & Francis.
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 15(10), 6799-6808. [Link]
Sources
- 1. Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of Pyrazine Derivatives in Medicinal Chemistry
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to its incorporation into a multitude of clinically approved drugs and investigational compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazine derivatives, focusing on their applications as anticancer and antitubercular agents. We will dissect the causal relationships behind experimental design choices, present detailed protocols, and offer insights to guide future drug discovery efforts.
I. The Pyrazine Core: A Privileged Scaffold in Drug Design
The pyrazine ring's utility stems from its electron-deficient nature, which influences its pharmacokinetic and pharmacodynamic properties. The nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites, particularly in kinase inhibition. Furthermore, the pyrazine nucleus can be readily functionalized, allowing for the fine-tuning of a compound's steric and electronic profile to optimize potency, selectivity, and metabolic stability.
A key strategy in leveraging the pyrazine core is through bioisosteric replacement. Pyrazine can serve as a bioisostere for benzene, pyridine, and pyrimidine, offering a way to modulate a molecule's properties while maintaining its overall shape and functionality.[1] This approach can lead to improved metabolic stability and reduced off-target effects.[1]
II. Comparative SAR of Pyrazine Derivatives as Anticancer Agents
Pyrazine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors.[2][3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of these kinases.[5]
Key SAR Insights:
-
Core Scaffold: The imidazo[1,2-a]pyrazine core is crucial for activity, providing a rigid framework for substituent orientation.
-
Substitution at the 8-position: A bioisosteric approach was used to optimize this position. Replacing a phenyl ring with various heterocycles led to the identification of potent dual Aurora A/B inhibitors.[5] This highlights the importance of exploring diverse chemical space at key positions.
-
Substituents on Appended Rings: The nature and position of substituents on phenyl rings attached to the core significantly impact potency. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the kinase's active site.
Fibroblast growth factor receptors (FGFRs) are another important class of receptor tyrosine kinases implicated in cancer. A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors.[6][7]
Key SAR Insights:
-
Scaffold Hopping: The design strategy involved "scaffold hopping" from a known pyrimidine-based FGFR inhibitor to the pyrazine scaffold.[6][7] This demonstrates a rational approach to generating novel intellectual property.
-
Intramolecular Hydrogen Bonds: The design incorporated the potential for intramolecular hydrogen bonds, which can pre-organize the molecule into a bioactive conformation, enhancing binding affinity.[6]
-
Hybridization Strategy: Combining structural features from different known inhibitors can lead to synergistic effects on potency.[6]
| Compound Class | Target Kinase | Key Substituent | IC50 (µM) | Cancer Cell Line | Reference |
| Imidazo[1,2-a]pyrazine | Aurora A/B | Varied heterocycles at 8-position | 0.18 (for compound 1d) | HCT116, K652, MCF7 | [5][8] |
| 3-Amino-pyrazine-2-carboxamide | FGFR | 3,5-dihydroxyphenyl | 1.88 - 26.69 | NCI-H520, SNU-16, etc. | [6][7] |
| Pyrazino-imidazolinone | EGFR/Tyrosinase | 3,4-dimethoxyphenyl | 0.23 | HCT-116 p53-negative | [9] |
| Imidazo[1,2-a]pyrazine | CDK9 | Pyridin-4-yl and benzyl groups | 0.16 | HCT116, K652, MCF7 | [8] |
III. Comparative SAR of Pyrazine Derivatives as Antitubercular Agents
Pyrazinamide is a cornerstone of first-line tuberculosis treatment, highlighting the historical and ongoing importance of the pyrazine scaffold in combating this infectious disease.[10][11]
A series of substituted pyrazinecarboxamides have been synthesized and evaluated for their antimycobacterial activity.[12][13]
Key SAR Insights:
-
Lipophilicity: A clear relationship between lipophilicity (expressed as log P) and antimycobacterial activity was observed. Increased lipophilicity, often through the addition of halogen atoms, generally correlated with higher activity, up to an optimal point.[12]
-
Phenolic Moiety: The presence of a phenolic hydroxyl group was found to be important for activity in some series, suggesting a specific interaction with the biological target.[12]
-
Substitution on the Pyrazine Ring: The introduction of a tert-butyl group and a chlorine atom on the pyrazine ring often led to increased activity.[12][13]
Novel derivatives incorporating a piperazine or homopiperazine linker have shown promising antitubercular activity.[10][14]
Key SAR Insights:
-
Linker and Terminal Group: The nature of the linker and the terminal substituted benzamide group were critical for activity.
-
Substitution Pattern on the Terminal Phenyl Ring: The position and electronic nature of substituents on the terminal phenyl ring had a profound impact on potency. For instance, an unsubstituted phenyl ring or an ortho-methyl substitution resulted in potent compounds.[10] Di-halogen substitution also yielded active derivatives.[10]
| Compound Class | Key Substituent | IC50 (µM) | Strain | Reference |
| Substituted Pyrazinecarboxamides | 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl) | 72% inhibition | M. tuberculosis H37Rv | [12][13] |
| Pyrazine-2-carbonyl-piperazine | Unsubstituted phenyl | 1.46 | M. tuberculosis H37Ra | [10] |
| Pyrazine-2-carbonyl-piperazine | Ortho-methylphenyl | 1.82 | M. tuberculosis H37Ra | [10] |
| Pyrazine-2-carbonyl-homopiperazine | Bromo-substituted phenyl | 1.35 | M. tuberculosis H37Ra | [14] |
IV. Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and advancement of research in this field, detailed experimental methodologies are crucial.
This protocol describes a common method for synthesizing pyrazinecarboxamide derivatives.[12][13]
-
Acid Chloride Formation: The corresponding substituted pyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the acid chloride. The reaction is typically stirred at room temperature or refluxed until completion.
-
Amide Coupling: The resulting acid chloride is then reacted with the desired amine (e.g., a substituted aniline or aminothiazole) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is usually carried out at room temperature in an inert solvent.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a dose-response manner) and incubated for a specified period (e.g., 48 or 72 hours).[15][16]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
The MABA assay is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv or H37Ra is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
V. Visualizing the Logic: Workflows and Relationships
Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazine derivatives.
Caption: A simplified representation of pyrazine derivatives as kinase inhibitors.
VI. Conclusion and Future Directions
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of SAR studies in anticancer and antitubercular research reveals common themes, such as the importance of lipophilicity and specific substituent effects, as well as distinct strategies like scaffold hopping in kinase inhibitor design. Future research should focus on exploring novel substitutions on the pyrazine ring, developing more selective inhibitors to minimize off-target effects, and employing computational methods to rationalize SAR data and guide the design of next-generation pyrazine derivatives.[17][18][19] The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in this exciting and impactful area of medicinal chemistry.
References
Sources
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Pyrazine Synthesis: A Comparative Analysis of Catalytic Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry, making their efficient synthesis a topic of paramount importance.[1] The choice of catalyst is a critical determinant of yield, selectivity, and sustainability in pyrazine ring formation. This guide provides an in-depth comparison of the leading catalytic strategies for pyrazine synthesis, offering experimental data, mechanistic insights, and detailed protocols to inform your selection process. We will explore the nuances of modern transition metal catalysis, the green advantages of biocatalysis, and the enduring utility of classical acid/base-catalyzed methods.
Modern Transition Metal Catalysis: Precision and Efficiency
Transition metal catalysts have revolutionized the synthesis of N-heterocycles, offering highly efficient and selective routes to complex pyrazines. Among these, manganese and ruthenium pincer complexes have emerged as powerful tools for the acceptorless dehydrogenative coupling (ADC) of β-amino alcohols.[2][3] This approach is lauded for its atom economy, producing only water and hydrogen gas as byproducts.[3]
Manganese Pincer Complexes: An Earth-Abundant Solution
Manganese, being an earth-abundant and low-toxicity metal, presents a sustainable alternative to precious metal catalysts like ruthenium and iridium.[3] Acridine-based pincer complexes of manganese have demonstrated exceptional activity in the self-coupling of β-amino alcohols to form symmetrically 2,5-disubstituted pyrazines.[2][3]
Mechanism of Action: The catalytic cycle, as proposed by Milstein and colleagues, involves a sequence of dehydrogenation, condensation, and aromatization steps.
-
Dehydrogenation of Amino Alcohol: The manganese catalyst, in the presence of a base (e.g., potassium hydride), first dehydrogenates the β-amino alcohol to form an amino aldehyde intermediate.
-
Self-Condensation: Two molecules of the amino aldehyde intermediate undergo self-condensation, eliminating two molecules of water to form a 2,5-dihydropyrazine derivative.
-
Aromatization: The manganese catalyst then facilitates the rapid dehydrogenation of the dihydropyrazine intermediate, eliminating a molecule of dihydrogen (H₂) to yield the stable, aromatic pyrazine product.[2][3]
This mechanism underscores the dual role of the catalyst in both the initial alcohol dehydrogenation and the final aromatization step, highlighting the elegance of this catalytic system.
Figure 1: Simplified mechanism of pyrazine synthesis via Mn-catalyzed dehydrogenative coupling.
Comparative Performance: The efficacy of manganese pincer catalysts is evident in their ability to promote the synthesis of a variety of 2,5-disubstituted pyrazines with high yields. Below is a summary of representative data.
| Substrate (β-Amino Alcohol) | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylglycinol | 2 | KH | 150 | 24 | 99 | [2] |
| 2-Amino-3-phenylpropan-1-ol | 2 | KH | 150 | 24 | 95 | [2] |
| 2-Amino-3-methylbutan-1-ol | 2 | KH | 150 | 24 | 86 | [2] |
| 2-Amino-1-pentanol | 2 | KH | 150 | 24 | 95 | [2] |
| 2-Aminobutan-1-ol | 2 | KH | 150 | 24 | 40 | [2] |
Expert Insights & Trustworthiness: The choice of base is critical in this system; potassium hydride (KH) has been shown to be significantly more effective than other bases like NaOEt or tBuOK.[4] Catalyst loading is also a key parameter, with 2 mol% being optimal for many substrates.[4] While highly effective, a potential limitation of this method is the high reaction temperature required, which may not be suitable for sensitive substrates. The self-validating nature of this protocol lies in the clean conversion and the generation of only gaseous byproducts, simplifying purification.
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Dibenzylpyrazine
Figure 2: General experimental workflow for Mn-catalyzed pyrazine synthesis.
Materials:
-
2-Amino-3-phenylpropan-1-ol (0.5 mmol)
-
Manganese Pincer Complex 2 (as described in Daw et al., 2018) (0.01 mmol, 2 mol%)
-
Potassium Hydride (KH) (0.015 mmol, 3 mol%)
-
Anhydrous Toluene (2 mL)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), add the manganese pincer catalyst, potassium hydride, and a magnetic stir bar to a Schlenk tube.
-
Add 2-amino-3-phenylpropan-1-ol and anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 150°C and stir for 24 hours.
-
After 24 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 2,5-dibenzylpyrazine.[2]
Biocatalysis: The Green Chemistry Approach
Biocatalytic methods offer an environmentally benign alternative for pyrazine synthesis, operating under mild, aqueous conditions and exhibiting high selectivity.[5][6] These methods are particularly attractive for the food and fragrance industries, where "natural" labeling is highly valued.[7]
Chemoenzymatic Cascades for Asymmetric Pyrazines
A novel approach for synthesizing asymmetric trisubstituted pyrazines involves a chemoenzymatic cascade.[7] This method utilizes an enzyme to generate a key intermediate in situ, which then undergoes a chemical reaction to form the pyrazine ring.
Mechanism of Action: A prominent example employs L-threonine dehydrogenase to produce aminoacetone from L-threonine. The synthesis then proceeds through a phosphate-catalyzed pathway.
-
Enzymatic Synthesis of Aminoacetone: L-threonine dehydrogenase, in the presence of NAD⁺, oxidizes L-threonine to 2-amino-3-oxobutanoate, which spontaneously decarboxylates to aminoacetone.
-
Dimerization and Cyclization: Two molecules of aminoacetone dimerize to form a dihydropyrazine intermediate.
-
Condensation and Elimination: The dihydropyrazine intermediate condenses with an aldehyde. A phosphate-buffered system plays a crucial role in facilitating an E1cB (Elimination Unimolecular Conjugate Base) elimination and a tautomerization-driven pathway to yield the final asymmetric trisubstituted pyrazine.[7][8] This method can achieve yields of up to 96%.[7]
Figure 3: Chemoenzymatic cascade for asymmetric pyrazine synthesis.
Expert Insights & Trustworthiness: The primary advantage of biocatalysis is its sustainability. Reactions are typically run in water at or near room temperature, drastically reducing energy consumption and avoiding hazardous organic solvents.[6] However, challenges can include low product titers and the formation of complex product mixtures, which can complicate purification.[7] Enzyme stability and substrate scope can also be limiting factors, although enzyme engineering is rapidly overcoming these hurdles.[9]
Experimental Protocol: Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives
This protocol details the synthesis of a pyrazinamide derivative from a pyrazine ester and an amine using an immobilized lipase in a continuous-flow system, a method that offers enhanced efficiency and scalability over batch processes.
Materials:
-
Pyrazine-2-carboxylate (5 mmol)
-
Benzylamine (15 mmol)
-
tert-Amyl alcohol (20 mL total)
-
Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus) (870 mg)
-
Continuous-flow microreactor setup with two syringe pumps and a packed-bed reactor containing the immobilized enzyme.
Procedure:
-
Prepare Feed Solutions:
-
Feed 1: Dissolve 5 mmol of pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.
-
-
Setup the Continuous-Flow System:
-
Load the two feed solutions into separate syringes and place them on the syringe pumps.
-
Set the temperature of the packed-bed reactor to 45°C.
-
-
Run the Reaction:
-
Pump both feed solutions through the reactor at a flow rate of 31.2 μL/min each, resulting in a residence time of 20 minutes.
-
-
Collection and Analysis:
-
Collect the output from the reactor.
-
The product can be isolated by evaporation of the solvent and purified if necessary. Yields up to 91.6% have been reported for this method.
-
Classical Methods: The Gutknecht Synthesis
The Gutknecht pyrazine synthesis, first reported in 1879, remains a relevant and straightforward method for producing symmetrically substituted pyrazines.[2][7] It relies on the self-condensation of α-amino ketones, which are often generated in situ.[4][7]
Mechanism of Action: The reaction proceeds in two main stages:
-
Formation and Dimerization of α-Amino Ketone: An α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. The α-amino ketone itself can be prepared by various methods, such as the reduction of an α-oximino ketone.
-
Oxidation to Pyrazine: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This oxidation can be achieved using various oxidizing agents, such as copper(II) sulfate, or even by bubbling air through the reaction mixture.[4][7]
Figure 4: Simplified mechanism of the Gutknecht pyrazine synthesis.
Expert Insights & Trustworthiness: The Gutknecht synthesis is a robust and well-established method. Its primary limitation is that it typically produces symmetrically substituted pyrazines. The generation of the α-amino ketone precursor can sometimes be challenging, and side reactions can occur.[4] However, for simple, symmetrical pyrazines, it offers a cost-effective and reliable synthetic route.
Experimental Protocol: Gutknecht Synthesis of 2,5-Diphenylpyrazine
This protocol describes the synthesis of 2,5-diphenylpyrazine starting from 2-chloroacetophenone.
Materials:
-
2-Chloroacetophenone
-
Ethanol
-
Ammonia solution
-
Oxidizing agent (e.g., Copper(II) sulfate or access to an air stream)
Procedure:
-
Synthesis of α-Aminoacetophenone: In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of ammonia solution and stir the mixture. The α-aminoacetophenone is formed in situ.
-
Self-Condensation: The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense to form the dihydropyrazine intermediate. This may require gentle heating.
-
Oxidation: To the solution containing the dihydropyrazine intermediate, either bubble air through the mixture for several hours or add an oxidizing agent like copper(II) sulfate and heat if necessary to complete the oxidation.
-
Isolation and Purification: The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling. Collect the solid by filtration and wash it with cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure compound.[4]
Catalyst Comparison Summary
| Catalyst Type | Key Advantages | Key Limitations | Typical Conditions | Yields |
| Manganese Pincer | High efficiency, atom economy, uses earth-abundant metal, good functional group tolerance.[3] | High temperatures required, often limited to symmetrical pyrazines, requires inert atmosphere. | 150°C, 24h, Toluene, Base (KH) | High (up to 99%)[2] |
| Biocatalysts (Enzymes) | Environmentally benign (mild temp., aqueous), high selectivity, produces "natural" products.[6] | Substrate scope can be limited, potential for low product titers, enzyme stability can be a concern.[7][9] | 25-45°C, Aqueous buffer | Moderate to High (up to 96%)[7] |
| Classical (Acid/Base) | Simple procedures, cost-effective reagents, well-established methods.[2] | Often requires harsh conditions, may have lower yields and selectivity, can generate more waste.[10] | Variable (can require heat), various solvents | Variable (often moderate) |
Conclusion
The optimal choice of catalyst for pyrazine synthesis is highly dependent on the specific target molecule, desired scale, and sustainability considerations.
-
Manganese pincer complexes represent the state-of-the-art for the atom-economical synthesis of symmetrical pyrazines from simple amino alcohols, offering excellent yields for a range of substrates.
-
Biocatalysis is the clear frontrunner for green and sustainable synthesis, particularly for asymmetric pyrazines intended for the flavor, fragrance, and pharmaceutical industries. The mild reaction conditions and high selectivity are significant advantages, with continuous-flow systems offering a path to industrial scalability.
-
Classical methods like the Gutknecht synthesis retain their value for their simplicity and cost-effectiveness in preparing symmetrically substituted pyrazines, providing a reliable option when advanced catalytic systems are not required or available.
By understanding the mechanistic underpinnings, practical advantages, and limitations of each catalytic approach, researchers can make informed decisions to optimize their synthetic strategies for this vital class of N-heterocycles.
References
-
González-Granda, S., et al. (2023). Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential. [Link]
-
Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Gutknecht, H. (1879). Condensation von α-Aminoketonen. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. [Link]
-
Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. [Link]
-
Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. [Link]
-
Applied Catalysts. (2023). Exploring the Benefits of Industrial Biocatalysis. [Link]
-
Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
Busch, H., et al. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering, 4(10), 1687-1701. [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. [Link]
-
Schmid, A., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-113. [Link]
-
Gnanaprakasam, B., et al. (2011). Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity. Angewandte Chemie International Edition, 50(51), 12240-4. [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Patel, M., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(1), 1-10. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
-
González-Granda, S., et al. (2023). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential. Green Chemistry. [Link]
-
Ong, W. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 65-79. [Link]
-
International Journal of Foundation for Modern Research (IJFMR). (2024). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]
Sources
- 1. irjmets.com [irjmets.com]
- 2. ir.nbu.ac.in [ir.nbu.ac.in]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
From the Benchtop to the Model: A Comparative Guide to In Vitro and In Vivo Activity of Novel Pyrazine-Based Drug Candidates
The pyrazine scaffold is a cornerstone in modern medicinal chemistry. This six-membered heterocyclic ring, with its two nitrogen atoms in a 1,4 orientation, offers a unique combination of properties that make it a privileged structure in drug discovery.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions has led to the development of numerous FDA-approved drugs and a plethora of candidates targeting a wide array of diseases, particularly cancer and inflammatory disorders.[3][4]
However, the journey from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. A frequent and critical hurdle is the disconnect between a candidate's in vitro potency and its in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo testing methodologies for novel pyrazine-based drug candidates, explaining the causality behind experimental choices and offering insights into bridging the translational gap.
The Foundational Stage: In Vitro Activity Assessment
In vitro (Latin for "in the glass") studies are the first proving ground for any new drug candidate. These experiments are performed in a controlled, artificial environment, such as a petri dish or a multi-well plate, using isolated components like enzymes or cultured cells. The primary goal is to determine a compound's biological activity and mechanism of action at a molecular or cellular level.
Why We Start Here: The Rationale
The in vitro setting offers unparalleled control. By isolating the target variable—be it a specific kinase or a cancer cell line—we can obtain clean, reproducible data on a compound's direct effects. This approach is cost-effective, allows for high-throughput screening of many compounds simultaneously, and minimizes the ethical considerations associated with animal testing. For pyrazine derivatives, which often function as kinase inhibitors, initial in vitro assays are essential to confirm target engagement and establish a preliminary structure-activity relationship (SAR).[3][5]
Key In Vitro Assays for Pyrazine Candidates
-
Target-Based Assays (Biochemical Assays): These assays measure the direct interaction between a drug candidate and its molecular target. For the many pyrazine-based kinase inhibitors, this involves quantifying the inhibition of kinase activity.[3]
-
Example: An in vitro kinase assay for a pyrazine derivative targeting Janus kinases (JAKs) might measure the phosphorylation of a substrate peptide. A potent inhibitor would exhibit a low IC₅₀ value, indicating that a low concentration of the drug is needed to inhibit 50% of the kinase activity.[3]
-
-
Cell-Based Assays (Phenotypic Assays): These assays assess the effect of a compound on whole cells. They provide a more integrated view of a drug's activity, accounting for factors like cell membrane permeability.
-
Cytotoxicity/Antiproliferative Assays: The MTT assay is a common method used to evaluate a compound's ability to inhibit cell growth.[6] For example, ligustrazine–chalcone hybrids, which contain a pyrazine core, have shown significant cytotoxicity against various cancer cell lines (MDA-MB-231, MCF-7, A549, and HepG-2) with IC₅₀ values in the low micromolar range.[1]
-
Mechanism of Action Assays: Flow cytometry can be used to determine if a compound induces apoptosis (programmed cell death) or causes cell cycle arrest, which are common mechanisms for anticancer agents.[6][7]
-
The following workflow illustrates the typical progression of in vitro screening for novel drug candidates.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Pyrazole and Pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole and its reduced form, pyrazoline, represent two of the most versatile heterocyclic scaffolds. Their derivatives have been the subject of intensive research, revealing a broad spectrum of biological activities that position them as privileged structures in drug discovery. This guide offers a comparative analysis of the biological activities of pyrazole and pyrazoline derivatives, supported by experimental data, to elucidate the nuanced relationship between their structural features and pharmacological effects.
Core Structural Differences and Synthetic Considerations
The fundamental difference between pyrazole and pyrazoline lies in their degree of saturation. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This aromaticity confers significant stability to the ring system. In contrast, pyrazoline is the partially saturated analogue, containing one endocyclic double bond. This structural distinction is the primary determinant of their differing chemical reactivity and, consequently, their biological profiles.
Synthetic Pathways: The synthesis of both scaffolds often begins with common precursors. The Knorr synthesis, which involves the reaction of hydrazines with β-dicarbonyl compounds, is a classic method for preparing pyrazoles.[1] Pyrazolines are frequently synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[2][3]
Caption: General synthetic routes for pyrazole and pyrazoline derivatives.
Comparative Analysis of Biological Activities
Both pyrazole and pyrazoline derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. However, the potency and mechanism of action often differ, influenced by the core scaffold and the nature of substituents.
Comparative Insights: While both classes are effective, pyrazole derivatives, due to their aromatic nature, have been more extensively developed as specific enzyme inhibitors, such as for COX-2.[7] The planarity of the pyrazole ring can facilitate specific binding interactions within enzyme active sites. Pyrazolines, being more flexible, may interact with a broader range of targets or exhibit different binding modes.
| Compound Class | Key Target/Mechanism | Notable Examples/Activity | Reference |
| Pyrazole | Selective COX-2 Inhibition | Celecoxib; Derivatives with IC50 values in the nanomolar range against COX-2. | [1][5] |
| Pyrazoline | General Inflammation Reduction | Derivatives showing higher activity than indomethacin in paw edema models. | [6] |
The development of novel anticancer agents is a major focus of research for both pyrazole and pyrazoline derivatives. They have been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and cervical cancer.[8]
Pyrazoles: Pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The structural features of pyrazoles allow for the design of potent and selective kinase inhibitors.[9] Some derivatives have shown promising activity against lung cancer cell lines.[10][11]
Pyrazolines: Pyrazoline derivatives have also emerged as a significant class of anticancer agents.[12][13] Their cytotoxic effects are often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest.[11] Certain pyrazoline-coumarin hybrids have demonstrated potent activity against non-small cell lung cancer.[14] Interestingly, some pyrazoline derivatives have shown the ability to overcome drug resistance in cancer cells.[14]
Comparative Insights: Both scaffolds serve as excellent platforms for the development of anticancer drugs. Pyrazoles are often explored for targeted therapies like kinase inhibition, while pyrazolines have shown broad-spectrum cytotoxic activity. The choice of scaffold can be guided by the desired mechanism of action.
| Compound Class | Activity Against Cancer Cell Lines | Potential Mechanism | Reference |
| Pyrazole | Lung, Breast, Leukemia | Kinase Inhibition, Tubulin Polymerization Inhibition | [10][11] |
| Pyrazoline | Breast (including resistant lines), Lung, Colon, Cervical | Apoptosis Induction, Cell Cycle Arrest | [8][11][14] |
With the rise of antibiotic resistance, the search for new antimicrobial agents is critical. Both pyrazole and pyrazoline derivatives have shown promise in this area.
Pyrazoles: Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.[15] The specific substitutions on the pyrazole ring play a significant role in determining the antimicrobial spectrum and potency.
Pyrazolines: Pyrazolines are well-regarded for their antimicrobial potential.[16][17] Studies have shown that some pyrazoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[17][18] Some pyrazoline-based compounds have also displayed notable antifungal activity.[17]
Comparative Insights: While both classes show antimicrobial properties, pyrazolines have been particularly highlighted for their broad-spectrum activity.[19] A study directly comparing a hydrazone (open-chain precursor) with its cyclized pyrazoline form found that the ring closure did not dramatically alter the antimicrobial effect, suggesting that the core pharmacophore is crucial.[18]
| Compound Class | Activity Spectrum | Notable Activity (MIC values) | Reference |
| Pyrazole | Gram-positive and Gram-negative bacteria, Fungi | Varies with substitution | [15] |
| Pyrazoline | Broad-spectrum antibacterial and antifungal | MICs as low as 0.093 µg/ml (antifungal) and 1.5 µg/ml (antibacterial) for some derivatives. | [17] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for assessing the in vitro anticancer activity of these derivatives.
Protocol: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a pyrazole or pyrazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. Rationale: This initial incubation ensures that the cells are in a logarithmic growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for another 48-72 hours. Rationale: The incubation time is chosen to allow for a sufficient number of cell divisions to observe a significant effect of the compound on cell proliferation.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO or the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis of pyrazole and pyrazoline derivatives underscores their immense value in medicinal chemistry. The aromatic and stable pyrazole core is well-suited for the design of specific enzyme inhibitors, as exemplified by its success in the anti-inflammatory field. The non-aromatic, more flexible pyrazoline scaffold offers a platform for developing agents with broad-spectrum biological activities, particularly in the anticancer and antimicrobial arenas.
Future research should focus on several key areas:
-
Direct Comparative Studies: More head-to-head studies evaluating pyrazole and pyrazoline analogues with identical substitution patterns are needed to precisely delineate the role of the core heterocycle.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for the most potent compounds will be crucial for their clinical development.
-
Hybrid Molecules: Combining the pyrazole or pyrazoline scaffold with other known pharmacophores is a promising strategy for developing novel drugs with enhanced efficacy and selectivity.[14][19]
By leveraging the distinct chemical properties of these two heterocyclic systems, researchers can continue to develop innovative and effective therapeutic agents to address a wide range of diseases.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
-
Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed. (URL: [Link])
-
Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - Bentham Science Publisher. (URL: [Link])
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (URL: [Link])
-
Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed. (URL: [Link])
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])
-
Structure–activity relationship summary of tested compounds. - ResearchGate. (URL: [Link])
-
Reported pyrazole and pyrazoline drugs with anticancer activity - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. (URL: [Link])
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - MDPI. (URL: [Link])
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (URL: [Link])
-
A review on pyrazoline derivatives as antimicrobial agent - SciSpace. (URL: [Link])
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives - Journal of Advanced Pharmacy Education and Research. (URL: [Link])
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PubMed Central. (URL: [Link])
-
A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (URL: [Link])
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PubMed Central. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - Semantic Scholar. (URL: [Link])
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. srrjournals.com [srrjournals.com]
- 12. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. japer.in [japer.in]
- 18. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing the Drug-Like Properties of Synthesized Pyrazine Compounds
In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a focal point in drug discovery campaigns.[3] However, the journey from a synthesized pyrazine compound to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. This guide provides a comprehensive framework for assessing these properties, offering a comparative analysis of key parameters and detailing the experimental protocols necessary for a robust evaluation.
The early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for a successful drug discovery program.[4][5] Integrating these studies early in the process helps in identifying candidates with a higher probability of success in clinical trials, thereby streamlining the development pipeline and reducing costs.[4]
The Pyrazine Core: A Versatile Scaffold in Drug Design
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a key component in a wide array of biologically active molecules.[2][6][7] This structural motif is found in marketed drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[6][8] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to the molecule's ability to bind to biological targets.[3] Furthermore, the aromatic nature of the ring allows for π-stacking interactions, further enhancing binding affinity.[3]
Foundational Assessment: Lipinski's Rule of Five
A foundational step in evaluating the drug-like properties of any synthesized compound is to assess its compliance with Lipinski's Rule of Five.[9][10] This rule of thumb predicts the oral bioavailability of a compound based on its physicochemical properties.[9][10] While not a definitive predictor of drug-likeness, it serves as an excellent initial screening tool to identify compounds that are more likely to be orally absorbed.[9]
Lipinski's Rule of Five Criteria:
-
LogP (octanol-water partition coefficient): Not more than 5[9][11]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of OH and NH groups)[9][11]
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms)[9][11]
Compounds that violate more than one of these rules may have issues with absorption or permeation.[11] It is important to note that this rule is not universally applicable, and exceptions exist, particularly for compounds that are substrates for transporters.[11][12]
Key Drug-Like Properties and Experimental Assessment
A comprehensive evaluation of drug-like properties extends beyond Lipinski's rule and involves a battery of in vitro assays to assess a compound's ADME profile.[4][5][13]
Importance: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and hinder the development of a compound.[14]
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Methodology:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
Incubate the samples for a defined period (e.g., 2 hours) at room temperature with shaking to allow for equilibration.
-
Filter the samples to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
The kinetic solubility is the concentration of the compound in the filtrate.
Importance: The ability of a compound to permeate across biological membranes, such as the intestinal epithelium, is critical for oral absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that provides a high-throughput method for predicting passive membrane permeability.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor compartment (typically at the top).
-
A buffer solution is added to the acceptor compartment (at the bottom).
-
The plate is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor compartments is measured using HPLC-UV or LC-MS.
-
The permeability coefficient (Pe) is calculated based on the rate of compound transfer across the artificial membrane.
Importance: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[15]
Experimental Protocol: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Incubate the test compound with liver microsomes (human or from other species) and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a solvent like acetonitrile.
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Importance: Assessing the potential for a compound to cause cellular toxicity at an early stage is crucial to avoid late-stage failures in drug development.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.
Methodology:
-
Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The amount of formazan produced is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be calculated.
Comparative Analysis: Pyrazine Derivatives vs. Other Heterocycles
When assessing the drug-like properties of pyrazine compounds, it is often beneficial to compare them with other common heterocyclic scaffolds, such as pyridine and pyrimidine derivatives.[16] This comparative approach can provide valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the overall profile of a compound.
Table 1: Comparative Physicochemical Properties of Representative Heterocyclic Compounds
| Compound Class | Example Compound | Molecular Weight (Da) | cLogP | HBD | HBA | Lipinski Violations |
| Pyrazine | 2-Methylpyrazine | 94.11 | 0.3 | 0 | 2 | 0 |
| Pyridine | 3-Methylpyridine | 93.13 | 1.1 | 0 | 1 | 0 |
| Pyrimidine | 4-Methylpyrimidine | 94.11 | 0.5 | 0 | 2 | 0 |
Data is illustrative and calculated for simple derivatives.
This table highlights that simple derivatives of these heterocycles generally adhere to Lipinski's Rule of Five. However, as the complexity of the substituents increases during lead optimization, it is crucial to continually monitor these parameters to maintain a favorable drug-like profile.[17]
Table 2: Comparative In Vitro ADME Data for Hypothetical Compounds
| Compound ID | Scaffold | Kinetic Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Half-life (min) |
| PZ-01 | Pyrazine | 75 | 8.2 | 45 |
| PY-01 | Pyridine | 120 | 6.5 | 30 |
| PM-01 | Pyrimidine | 90 | 7.1 | 55 |
This data is hypothetical and for illustrative purposes only.
In this hypothetical comparison, the pyrazine-containing compound (PZ-01) exhibits a good balance of solubility, permeability, and metabolic stability, making it a promising candidate for further investigation.
Conclusion
The assessment of drug-like properties is a critical and multifaceted process in the journey of a synthesized pyrazine compound towards becoming a therapeutic agent. By employing a systematic approach that combines computational predictions with robust in vitro experimental data, researchers can make informed decisions to prioritize compounds with the highest potential for success. The unique chemical nature of the pyrazine ring offers a wealth of opportunities for designing novel therapeutics, and a thorough understanding and application of the principles outlined in this guide will be instrumental in realizing that potential.
References
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020-04-10). Retrieved from [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. Retrieved from [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. Retrieved from [Link]
-
In Vitro screening - IQVIA Laboratories. Retrieved from [Link]
-
In Vitro ADME / DMPK Screening - Charnwood Discovery. Retrieved from [Link]
-
Pyrazines - Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazine and a variety of alkylpyrazines are flavor and aroma compounds found in baked and roasted goods. Retrieved from [Link]
-
Synthesis, biological evaluation, molecular docking studies and In-silico ADMET evaluation of pyrazines of pentacyclic triterpenes - PubMed. Retrieved from [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - NIH. Retrieved from [Link]
-
Preclinical in vitro screening assays for drug-like properties - PubMed. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-13). Retrieved from [Link]
-
Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Retrieved from [Link]
-
functional in vitro assays for drug discovery - YouTube. (2023-08-18). Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
Lipinski's rule of five - Wikipedia. Retrieved from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - ResearchGate. Retrieved from [Link]
-
Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023-11-05). Retrieved from [Link]
-
Mastering Lipinski Rules for Effective Drug Development - bioaccess. Retrieved from [Link]
-
Pyrazines as Crop Protection in Sustainable Agriculture - Advanced Biotech. (2024-12-19). Retrieved from [Link]
-
Lipinski´s Rule of 5 - PharmaInformatic. Retrieved from [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. Retrieved from [Link]
-
Pyrazine - Wikipedia. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
Pyrazine heterocycles that possess a diversity of biological... - ResearchGate. Retrieved from [Link]
-
Target-based evaluation of 'drug-like' properties and ligand efficiencies - PubMed Central. Retrieved from [Link]
-
Lipinski's rules, drugs, & lead optimization - YouTube. (2021-01-21). Retrieved from [Link]
-
The ADMET properties of all synthetic compounds. - ResearchGate. Retrieved from [Link]
-
Drug-Like Properties: Concepts, Structure Design and Methods | Request PDF. Retrieved from [Link]
-
BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. Retrieved from [Link]
-
Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study | Request PDF - ResearchGate. Retrieved from [Link]
-
Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization | Request PDF - ResearchGate. Retrieved from [Link]
-
Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf. Retrieved from [Link]
-
Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. Retrieved from [Link]
-
Toward Designing Drug-Like Libraries: A Novel Computational Approach for Prediction of Drug Feasibility of Compounds | ACS Combinatorial Science. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 11. Rule of 5 [pharmainformatic.com]
- 12. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of 2-(Pyrazin-2-yl)ethanamine-Based Inhibitors and Related Pyrazine Analogs
Introduction: The Criticality of Selectivity in Pyrazine-Based Inhibitor Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes, with a notable prevalence in the domain of protein kinases. The 2-(pyrazin-2-yl)ethanamine moiety, in particular, offers a versatile template for the design of potent enzyme inhibitors. However, the therapeutic success of any inhibitor is intrinsically linked to its selectivity. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive comparison of the cross-reactivity profiles of pyrazine-based inhibitors, with a focus on kinase inhibitors, to aid researchers, scientists, and drug development professionals in navigating the complexities of selectivity profiling. While specific cross-reactivity data for the 2-(pyrazin-2-yl)ethanamine scaffold remains limited in publicly accessible literature, this guide will draw upon data from structurally related pyrazine-containing inhibitors to provide a valuable comparative framework and detailed experimental methodologies for assessing inhibitor selectivity.
Comparative Cross-Reactivity Profiles of Pyrazine-Based Kinase Inhibitors
To illustrate the varying selectivity of pyrazine-containing compounds, we will compare the cross-reactivity profiles of several notable kinase inhibitors. The data presented here is primarily derived from KINOMEscan™, a competitive binding assay that measures the interaction of a compound against a large panel of human kinases.
Gilteritinib: A Dual FLT3/AXL Inhibitor with a Pyrazine-2-carboxamide Scaffold
Gilteritinib is an FDA-approved inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[1] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| FLT3 | < 1% | Hematopoiesis, cell proliferation |
| AXL | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell growth |
| LTK | < 10% | Cell growth and differentiation |
| TRKA | 10-35% | Neuronal survival and differentiation |
| c-KIT | 10-35% | Hematopoiesis, cell survival |
| MER | 10-35% | Immune regulation, cell adhesion |
| Data sourced from publicly available KINOMEscan™ profiles. |
CSNK2A Inhibitors with a 2,6-Disubstituted Pyrazine Core
Recent studies have identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1). A notable example, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, demonstrates the potential for achieving selectivity over other kinases, such as PIM3.[2]
| Kinase Target | IC50 (nM) |
| CSNK2A1 | 5 |
| PIM3 | >150 |
| Data from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors.[2] |
Darovasertib: A Selective PKC Inhibitor
Darovasertib, another FDA-approved drug with a pyrazine-2-carboxamide core, is a potent inhibitor of Protein Kinase C (PKC) isoforms.[3] Its selectivity profile highlights the possibility of designing highly specific inhibitors based on the pyrazine scaffold.
| Kinase Target | IC50 (nM) |
| PKCα | 1.9 |
| PKCθ | 0.4 |
| GSK3β | 3.1 |
| Data from a review of pyrazine-based kinase inhibitors.[3] |
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of an inhibitor's selectivity is paramount. Here, we detail two widely accepted methodologies for comprehensive cross-reactivity profiling.
KINOMEscan™: A High-Throughput Competition Binding Assay
KINOMEscan™ is a proprietary technology from Eurofins Discovery that provides a quantitative measure of compound binding to a large panel of kinases.
Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified using qPCR of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.[4]
Step-by-Step Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed as fusion proteins with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or in a dose-response format (for Kd determination).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are often expressed as "Percentage of Control," where a lower value indicates a stronger interaction.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.
Principle: The binding of a ligand to a protein can increase its thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells treated with a compound to various temperatures, followed by quantification of the soluble protein remaining. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[5]
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blotting or Mass Spectrometry: Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and therefore binding.
Visualizing Key Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target is crucial for interpreting cross-reactivity data. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a generalized workflow for cross-reactivity profiling.
Caption: The FLT3 signaling pathway, a key driver in AML, and its inhibition by Gilteritinib.
Caption: A simplified workflow of the KINOMEscan™ competitive binding assay for kinase inhibitor profiling.
Conclusion and Future Directions
The pyrazine scaffold continues to be a fertile ground for the discovery of potent enzyme inhibitors. As this guide illustrates, while significant progress has been made in developing selective pyrazine-based drugs, cross-reactivity remains a critical consideration. The lack of extensive, publicly available selectivity data for the specific 2-(pyrazin-2-yl)ethanamine scaffold underscores the need for further research in this area. By employing robust methodologies such as KINOMEscan™ and CETSA, researchers can thoroughly characterize the selectivity of their novel inhibitors, paving the way for the development of safer and more effective therapeutics. The comparative data and detailed protocols provided herein serve as a valuable resource for scientists dedicated to advancing the field of drug discovery.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. J., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagani, Z., Johnson, K. W., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Pargellis, C. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Chemical Biology & Drug Design, 81(1), 58–68.
-
Eurofins Discovery. (n.d.). KINOMEscan® Technology. Retrieved from [Link]
- Al-Obeidi, F. A., & Lam, K. S. (2000). Pyrazine-based inhibitors of protein kinases. Journal of Medicinal Chemistry, 43(24), 4637–4648.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Cohen, P., & Tcherpakov, M. (2010). Will the ubiquitin system furnish as many drug targets as protein kinases? Cell, 143(5), 686–693.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Lamba, J. K., & Ghodke, Y. S. (2013). Kinase inhibitors in cancer therapy: a new age of targeted treatment. Perspectives in Clinical Research, 4(4), 195–198.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439.
- Dhillon, S. (2019). Gilteritinib: First Global Approval. Drugs, 79(4), 467–473.
- Lee, H. J., & Lee, J. Y. (2021). Pyrazine-based small molecule kinase inhibitors: a review. Molecules, 26(16), 4945.
- Fuchi, N., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 48, 128257.
- Novartis. (2022). Xospata (gilteritinib)
- Astellas Pharma US, Inc. (2022).
- AstraZeneca. (2022). Calquence (acalabrutinib)
- Johnson & Johnson. (2022). Imbruvica (ibrutinib)
- Bristol-Myers Squibb Company. (2022). Sprycel (dasatinib)
- Genentech, Inc. (2022). Tarceva (erlotinib)
- Flegel, J., et al. (2020). Cellular thermal shift assay for target engagement studies of protein kinase inhibitors. Methods in Molecular Biology, 2088, 139-153.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Al-Ali, H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyrazin-2-yl)ethanamine
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(Pyrazin-2-yl)ethanamine (CAS 5321-59-5). As a heterocyclic amine with a reactive primary amine group, this compound requires a diligent and informed approach to laboratory safety. The following procedures are designed to empower researchers, scientists, and drug development professionals to work confidently and safely by understanding the causality behind each safety recommendation.
Hazard Assessment: The Foundation of Safe Handling
A thorough understanding of the potential hazards of 2-(Pyrazin-2-yl)ethanamine is non-negotiable for establishing safe handling protocols. While complete toxicological data may not be available for this specific research chemical, the known hazards of similar amine compounds and the available safety data dictate a cautious and proactive approach.
The primary hazards are categorized as follows:
-
Health Hazards : This compound is classified as harmful if swallowed and may cause severe skin burns, serious eye damage, and respiratory irritation.[1] Contact with skin and eyes can lead to irritation.[2][3][4][5]
-
Physical Hazards : While data for this specific compound is limited, related pyrazine compounds can be flammable solids.[4] It is incompatible with strong oxidizing agents and acids, which can lead to vigorous or hazardous reactions.[2][6][7]
Table 1: Hazard Profile of 2-(Pyrazin-2-yl)ethanamine
| Hazard Type | Description | Primary Precaution |
| Skin Contact | Causes severe skin burns and irritation.[1][2][3] | Avoid all direct contact. Use appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Causes serious eye damage.[1] | Wear chemical splash goggles at all times. Use a face shield for splash-risk procedures. |
| Inhalation | May cause respiratory tract irritation.[1][5][8] | Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood. |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or store food in the laboratory. Wash hands thoroughly after handling.[9] |
| Reactivity | Incompatible with strong oxidizing agents and acids.[2][6][7] | Store away from incompatible materials. |
Core PPE Protocols: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific procedure, the quantities being handled, and the potential for exposure.
Level 1: Standard Handling of Low-Milligram Quantities
For routine tasks such as weighing small quantities or preparing dilute solutions inside a chemical fume hood.
-
Eye and Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory.[2]
-
Hand Protection : Nitrile gloves are the minimum requirement. Always double-check the manufacturer's compatibility chart. Reusable gloves should be washed and inspected before and after each use.[10]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required.[6][11] Closed-toe shoes are essential.
Level 2: Operations with Elevated Risk (Gram-Scale or Splash Potential)
For procedures involving larger quantities, heating, agitation, or transfers that increase the risk of splashes.
-
Eye and Face Protection : In addition to chemical splash goggles, a full-face shield must be worn to protect the neck and face.[10][12]
-
Hand Protection : Double-gloving (wearing two pairs of nitrile or neoprene gloves) is strongly recommended. This provides a barrier against potential tears and allows for the safe removal of the outer glove if contamination occurs.
-
Body Protection : A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[13]
Level 3: High-Hazard Procedures and Emergency Response
For large-scale work, operations outside of a fume hood (not recommended), or for responding to a spill.
-
Respiratory Protection : If engineering controls like a fume hood are not feasible or fail, a NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is necessary.[2][14][15] A proper fit test and user training are required before use.
-
Body Protection : A two-piece chemical splash suit or disposable chemical-resistant coveralls may be required depending on the scale of potential exposure.[13][14]
-
Hand and Foot Protection : Heavy-duty chemical-resistant gloves (e.g., butyl rubber) and chemical-resistant boots are essential.[14]
Operational Plan: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.
Step-by-Step Donning (Putting On) Protocol:
-
Preparation : Inspect all PPE for damage (rips, cracks, or holes) before use.[16]
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Inner Gloves : Don the first pair of gloves.
-
Lab Coat/Coveralls : Put on the lab coat or coveralls, ensuring full coverage.
-
Respirator (if required) : Perform a seal check according to the manufacturer's instructions.
-
Goggles and Face Shield : Put on eye and face protection.
-
Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol:
The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.
-
Initial Decontamination : If grossly contaminated, wipe down the exterior of gloves and apron before starting the doffing process.
-
Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out.
-
Face Shield/Goggles : Remove face and eye protection from the back to the front.
-
Lab Coat/Apron : Unbutton the lab coat, roll it down from the shoulders, and turn it inside-out as you remove it, touching only the inside surface.
-
Respirator (if used) : Remove the respirator.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[11]
Caption: PPE Doffing Sequence to Minimize Cross-Contamination.
Spill and Disposal Management
Preparedness is the most critical element of spill response.[17] Every laboratory working with this chemical must have a dedicated spill kit.
Immediate Spill Response Plan (<100 mL):
-
ALERT : Notify all personnel in the immediate area.[17]
-
CONTROL & CONTAIN : If safe to do so, stop the source of the spill. Use an absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[18] Do not use combustible materials like paper towels for large spills.
-
EVACUATE : Evacuate all non-essential personnel from the area.
-
CLEANUP :
-
Don Level 3 PPE as described above.
-
Cover the spill with an inert absorbent material, starting from the outside and working inward.[19]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning solution (e.g., a mild detergent solution), followed by a water rinse.[18][19] Some commercial decontamination kits are available specifically for amines.[20]
-
-
REPORT : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan:
-
Chemical Waste : All waste containing 2-(Pyrazin-2-yl)ethanamine, including spill cleanup materials, must be disposed of as hazardous chemical waste.[8][21]
-
Contaminated PPE : All disposable PPE used while handling the chemical or cleaning a spill is considered hazardous waste. Place it in a designated, sealed hazardous waste bag or container for disposal according to your institution's guidelines.[18] Do not discard it in the regular trash.
By adhering to this structured, risk-based safety guide, researchers can effectively mitigate the hazards associated with 2-(Pyrazin-2-yl)ethanamine, ensuring a safe and productive laboratory environment.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - Pyrazine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- BASF. (2025, December 30). Safety data sheet - ULTRAMID® A3W UNCOLORED Q601-1 POLYAMIDE.
- Fisher Scientific. (2024, March 30). Safety Data Sheet - 2-(2-Mercaptoethyl)pyrazine.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - Pyrazine.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Pyrazine.
- SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine.
- Karnataka Aromas. (n.d.). Material Safety Data Sheet - 2-acetyl pyrazine.
- TCI Chemicals. (2024, November 28). Safety Data Sheet - 2-Acetylpyrazine.
- Refining Community. (2010, September). Contamination in Amine Systems.
- Fisher Scientific. (2023, September 25). Safety Data Sheet - Pyrazine.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Acetylpyrazine.
- Vigon International. (2016, April 26). Safety Data Sheet - 507457 acetyl-2 pyrazine natural.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- SafetySkills. (2024, January 23). Lab Safety Rules and Guidelines.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- ChemicalBook. (n.d.). 2-PYRAZIN-2-YL-ETHYLAMINE | 5321-59-5.
Sources
- 1. 2-PYRAZIN-2-YL-ETHYLAMINE | 5321-59-5 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. vigon.com [vigon.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. karnatakaaromas.com [karnatakaaromas.com]
- 8. aksci.com [aksci.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. download.basf.com [download.basf.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. cdc.gov [cdc.gov]
- 17. tamut.edu [tamut.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. skcinc.com [skcinc.com]
- 21. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
